D-Ribofuranose
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-SOOFDHNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317333 | |
| Record name | D-Ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Ribose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
613-83-2 | |
| Record name | D-Ribofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Ribofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Ribose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95 °C | |
| Record name | D-Ribose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Keystone of Life: An In-depth Technical Guide to the Structure and Stereochemistry of D-Ribofuranose
For researchers, scientists, and drug development professionals, a profound understanding of the fundamental building blocks of life is paramount. Among these, D-Ribofuranose, the five-membered cyclic form of D-ribose, holds a place of exceptional importance. It is the architectural cornerstone of ribonucleic acid (RNA), a molecule central to the flow of genetic information and cellular regulation. Furthermore, its derivatives are integral to vital coenzymes and signaling molecules. This guide provides a comprehensive exploration of the intricate structure and stereochemistry of D-Ribofuranose, offering insights into its conformational dynamics, analytical characterization, and synthetic manipulation.
The Architectural Blueprint: Unraveling the Structure of D-Ribofuranose
D-Ribose, an aldopentose with the chemical formula C₅H₁₀O₅, exists in equilibrium between its open-chain aldehyde form and various cyclic hemiacetal structures in solution.[1][2] The formation of a five-membered ring, structurally analogous to furan, results in D-Ribofuranose.[3] This cyclization occurs through the intramolecular reaction between the aldehyde group at carbon 1 (C1) and the hydroxyl group at carbon 4 (C4).[4]
This ring closure introduces a new stereocenter at C1, the anomeric carbon, giving rise to two distinct diastereomers known as anomers: α-D-Ribofuranose and β-D-Ribofuranose. The orientation of the hydroxyl group at the anomeric carbon relative to the CH₂OH group (at C4) determines the anomeric configuration. In the β-anomer, the anomeric hydroxyl group is on the same side of the ring as the C4 substituent (cis), while in the α-anomer, it is on the opposite side (trans).[5][6] The β-D-ribofuranose isomer is the form predominantly found in the backbone of RNA.[1][7][8]
Visualizing the Ring: Haworth Projections
A common method for representing the cyclic structure of sugars is the Haworth projection. This perspective depicts the furanose ring as a planar pentagon with substituents pointing either above or below the plane of the ring.[9][10]
Caption: Haworth projections of α-D-Ribofuranose and β-D-Ribofuranose.
Conformational Dynamics: Ring Puckering and Pseudorotation
Contrary to the planar representation in Haworth projections, the five-membered furanose ring is non-planar and flexible. This flexibility is crucial for its biological function, particularly in the context of nucleic acid structure. The conformation of the furanose ring is described by a phenomenon known as pseudorotation, a continuous cycle of puckering that minimizes torsional strain.
The puckering of the ring can be described by two main conformations: the envelope (E) form, where one atom is out of the plane of the other four, and the twist (T) form, where two adjacent atoms are displaced in opposite directions from the plane of the other three. These conformations are not static but exist in a dynamic equilibrium. The specific conformation can be described by a pseudorotation phase angle (P) and a puckering amplitude (ν_max).
The two most biologically relevant puckering conformations for β-D-ribofuranose are the C2'-endo (South) and C3'-endo (North) forms. In the C2'-endo conformation, the C2' atom is displaced towards the same side as the C5' atom, which is characteristic of B-form DNA. In the C3'-endo conformation, the C3' atom is displaced towards the same side as the C5' atom, a conformation found in A-form DNA and RNA.[11]
Sources
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- 4. Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation | MDPI [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antiviral activity of 3-(beta-D-ribofuranosyl)-1,2,4-oxadiazole-5-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. madridge.org [madridge.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Unrivaled Biological Mandate of β-D-Ribofuranose: A Technical Guide for Scientific and Therapeutic Advancement
Abstract
β-D-ribofuranose, a seemingly simple five-carbon sugar, stands as a cornerstone of life's most fundamental processes. Its unique stereochemistry and conformational flexibility are not mere chemical curiosities but have been evolutionarily selected for its indispensable roles in the storage and transfer of genetic information and cellular energy. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the biological importance of β-D-ribofuranose. We will delve into the intricate structural details that dictate its function, explore its central role in metabolism, and illuminate its significance as a scaffold for therapeutic innovation. This guide will further provide detailed experimental protocols and data interpretation strategies to empower researchers in their exploration of this vital biomolecule.
The Structural Imperative: Why β-D-Ribofuranose Reigns Supreme
The prevalence of β-D-ribofuranose in critical biomolecules is a direct consequence of its distinct structural properties. The five-membered furanose ring, in concert with the specific arrangement of its hydroxyl groups, imparts a conformational dynamism that is essential for its biological functions.
The Significance of the Furanose Ring
While D-ribose can exist in both a five-membered furanose and a six-membered pyranose form, it is the furanose ring that is exclusively found in nucleic acids and key metabolic cofactors.[1][2] In aqueous solution, the pyranose form is actually more abundant.[3] However, the furanose form's inherent flexibility is crucial for the dynamic nature of RNA and the binding of nucleotides to enzymes.[4] This flexibility is characterized by a phenomenon known as pseudorotation, where the ring can pucker into various conformations without the need for high-energy transitions.[5]
Conformational Dynamics: The North and South Pucker
The furanose ring in β-D-ribofuranose is not planar. It adopts puckered conformations, primarily described as the 'North' (C3'-endo) and 'South' (C2'-endo) conformations.[6] This puckering is not static; the ring exists in a dynamic equilibrium between these two states.[1]
-
North (C3'-endo) Conformation: This pucker is characteristic of A-form nucleic acid helices, which are predominantly adopted by RNA.[6] In this conformation, the C3' atom is displaced towards the same side of the ring as the C5' atom and the nucleobase.
-
South (C2'-endo) Conformation: This conformation is the hallmark of B-form DNA.[6] Here, the C2' atom is displaced towards the same side of the furanose ring as the C5' atom and the nucleobase.
The energy barrier between these two conformations is relatively low, allowing for facile interconversion, which is critical for the biological functions of nucleic acids, including protein recognition and catalytic activity.[1]
The Critical Role of the β-Anomeric Configuration
The anomeric carbon (C1') of ribose can exist in two stereoisomeric forms: α and β. In biological systems, the β-configuration is almost exclusively selected for in nucleosides.[3] This specific orientation, where the substituent at C1' is on the same side of the ring as the C4' substituent, is crucial for the proper geometry of the phosphodiester backbone in nucleic acids, allowing for the formation of long, stable polymers.[7]
β-D-Ribofuranose: The Architectural Backbone of Genetic Information
The most profound role of β-D-ribofuranose is its function as the central component of the ribonucleic acid (RNA) backbone.[8] In RNA, β-D-ribofuranose units are linked together by phosphodiester bonds between the 5' hydroxyl of one nucleotide and the 3' hydroxyl of the next, forming a sugar-phosphate backbone from which the nitrogenous bases project.[7]
The 2'-Hydroxyl Group: A Double-Edged Sword
The presence of a hydroxyl group at the 2' position of the ribofuranose ring is the key chemical distinction between RNA and DNA. This 2'-OH group has profound functional consequences:
-
Increased Reactivity: The 2'-hydroxyl group makes RNA more susceptible to hydrolysis than DNA, contributing to its generally transient nature within the cell. This inherent instability is crucial for its role as a dynamic messenger molecule.
-
Structural Constraint: The 2'-OH group sterically hinders the ribofuranose ring from adopting the B-form helix, favoring the A-form geometry.[6]
-
Catalytic Activity: The 2'-hydroxyl group can act as a nucleophile, playing a direct role in the catalytic activity of ribozymes (catalytic RNA molecules).
The Energetic Currency and Metabolic Hub: β-D-Ribofuranose in Metabolism
Beyond its role in genetics, β-D-ribofuranose is at the heart of cellular energy transfer and metabolic pathways.
Adenosine Triphosphate (ATP): The Universal Energy Carrier
Adenosine triphosphate (ATP), the primary energy currency of the cell, is a nucleotide composed of adenine, three phosphate groups, and a β-D-ribofuranose sugar.[9] The high-energy phosphoanhydride bonds of ATP store the energy that drives countless biochemical reactions. The ribofuranose moiety serves as the crucial scaffold connecting the adenine base to the triphosphate chain.
The Pentose Phosphate Pathway: A Hub for Biosynthesis
D-ribose, in its phosphorylated form, ribose-5-phosphate, is a key product of the pentose phosphate pathway (PPP).[7] The PPP is a fundamental metabolic pathway that runs parallel to glycolysis and is responsible for:
-
Producing NADPH: Essential for reductive biosynthesis and protection against oxidative stress.
-
Synthesizing Ribose-5-Phosphate: The precursor for the synthesis of nucleotides and nucleic acids.
Essential Coenzymes: NAD+, FAD, and Coenzyme A
Several vital coenzymes that participate in a vast array of metabolic reactions contain β-D-ribofuranose as a core structural component.[7] These include:
-
Nicotinamide Adenine Dinucleotide (NAD+) and Nicotinamide Adenine Dinucleotide Phosphate (NADP+): Key electron carriers in redox reactions.
-
Flavin Adenine Dinucleotide (FAD): Another crucial electron carrier in metabolic pathways.
-
Coenzyme A (CoA): Central to the metabolism of carbohydrates and fats.
The presence of the β-D-ribofuranose moiety in these coenzymes underscores its fundamental importance in cellular metabolism.
Therapeutic Frontiers: β-D-Ribofuranose in Drug Development
The unique biological roles of β-D-ribofuranose have made it and its analogs attractive targets and scaffolds for drug development, particularly in the fields of antiviral and anticancer therapy.[2]
Nucleoside Analogs: Mimicking the Building Blocks of Life
Nucleoside analogs are synthetic compounds that mimic natural nucleosides. They can exert their therapeutic effects by interfering with the synthesis of nucleic acids or by being incorporated into growing DNA or RNA chains, leading to chain termination or dysfunctional genetic material.
Table 1: Examples of β-D-Ribofuranose-Based Drugs
| Drug Name (Brand Name) | Therapeutic Area | Mechanism of Action |
| Ribavirin (Virazole) | Antiviral | A broad-spectrum antiviral agent that, once phosphorylated, inhibits inosine monophosphate dehydrogenase, an enzyme crucial for the synthesis of guanine nucleotides.[10] This depletion of GTP pools interferes with viral nucleic acid synthesis. |
| Remdesivir (Veklury) | Antiviral | An adenosine nucleotide analog that acts as a delayed chain terminator of viral RNA-dependent RNA polymerase, effective against a range of RNA viruses. |
| Sofosbuvir (Sovaldi) | Antiviral | A nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. After intracellular metabolism to its active triphosphate form, it is incorporated into the growing HCV RNA chain, causing chain termination. |
"Locked" Nucleic Acids (LNAs): Enhancing Therapeutic Potential
Locked Nucleic Acids (LNAs) are a class of modified RNA nucleotides where the ribofuranose ring is "locked" in the N-type (C3'-endo) conformation through a methylene bridge connecting the 2'-O and 4'-C atoms. This conformational constraint leads to enhanced thermal stability and binding affinity of LNA-containing oligonucleotides to their complementary RNA or DNA targets, making them promising therapeutic agents for antisense and RNAi applications.
β-D-Ribofuranose as a Scaffold for Codrugs
Recent research has explored the use of the non-toxic β-D-ribofuranose as a core scaffold for the development of "codrugs," where two different therapeutic agents are linked together.[11][12] This approach aims to improve drug delivery, enhance solubility, and potentially achieve synergistic therapeutic effects. The hydroxyl groups of the ribofuranose ring provide convenient attachment points for various drug molecules.
Experimental Protocols and Methodologies
A deep understanding of β-D-ribofuranose requires robust experimental methodologies. This section provides detailed protocols for the synthesis of a nucleoside analog and the conformational analysis of the ribofuranose ring using NMR spectroscopy.
Synthesis of a β-D-Ribofuranosyl Nucleoside Analog via the Silyl-Hilbert-Johnson (Vorbrüggen) Reaction
This protocol outlines the synthesis of a pyrimidine nucleoside analog, a common procedure in medicinal chemistry.
Diagram 1: Workflow for the Silyl-Hilbert-Johnson Reaction
Caption: General workflow for the synthesis of a β-D-ribofuranosyl nucleoside analog.
Step-by-Step Methodology:
-
Silylation of the Nucleobase:
-
Suspend the desired pyrimidine base (e.g., uracil) in anhydrous acetonitrile.
-
Add hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate.
-
Reflux the mixture under an inert atmosphere (e.g., argon) until the solution becomes clear, indicating the formation of the silylated base.
-
Remove the solvent under reduced pressure.
-
-
Preparation of the Protected Ribofuranose:
-
Glycosylation (Coupling Reaction):
-
Dissolve the silylated nucleobase and the protected ribofuranose in anhydrous acetonitrile.
-
Cool the mixture to 0°C.
-
Add a Lewis acid catalyst, such as tin(IV) chloride (SnCl4) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise.[1]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by Thin Layer Chromatography - TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Deprotection:
-
Dissolve the purified, protected nucleoside in methanolic ammonia or a solution of sodium methoxide in methanol.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin or acetic acid.
-
Remove the solvent under reduced pressure and purify the final nucleoside analog by recrystallization or chromatography.
-
Conformational Analysis of the Ribofuranose Ring by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the conformation of the ribofuranose ring in solution. The coupling constants (J-values) between the protons on the sugar ring are particularly informative.[14][15]
Diagram 2: Key Proton-Proton Couplings in β-D-Ribofuranose
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The Sugar's Dilemma: A Technical Guide to the Relative Stability of D-Ribofuranose and D-Ribopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-ribose, a cornerstone of life's central dogma, presents a fascinating case of structural preference versus biological necessity. While the six-membered pyranose ring is the thermodynamically favored conformation for many monosaccharides in solution, it is the five-membered furanose form that is exclusively selected for in the architecture of nucleic acids like RNA and in vital molecules such as ATP.[1][2] This guide delves into the nuanced structural and thermodynamic factors that govern the equilibrium between D-ribofuranose and D-ribopyranose. We will explore the underlying principles of their relative stabilities, the experimental methodologies used to probe their populations, and the profound implications of this conformational balance in the context of drug design and prebiotic chemistry.
The Equilibrium Landscape of D-Ribose in Solution
In aqueous solutions, D-ribose does not exist as a single static structure. Instead, it is a dynamic equilibrium of several isomers: the open-chain aldehyde form and the cyclic five-membered (furanose) and six-membered (pyranose) hemiacetals.[3][] Each of these cyclic forms further exists as two anomers, designated as α and β, which differ in the stereochemistry at the anomeric carbon (C1).[5]
The interconversion between these forms proceeds through the transient open-chain structure, as depicted in the following workflow.
Caption: Interconversion of D-ribose isomers in solution.
At room temperature, the pyranose forms of D-ribose are predominant in aqueous solution.[6][7] However, the furanose forms are present in significant proportions, a crucial fact for their biological roles.[8]
Thermodynamic and Structural Underpinnings of Stability
The preference for the pyranose ring over the furanose ring can be attributed to several key factors:
-
Ring Strain: Six-membered pyranose rings can adopt a stable chair conformation, which minimizes both angle strain and torsional strain by staggering the substituents.[5][9] In contrast, the five-membered furanose ring is more planar and suffers from greater eclipsing strain, adopting less stable envelope or twist conformations to alleviate this.[5][10]
-
Steric Hindrance: In the chair conformation of β-D-ribopyranose, the hydroxyl groups can occupy equatorial positions, which minimizes steric clashes.[5] The more constrained furanose ring can lead to greater steric interactions between its substituents.
-
The Anomeric Effect: This stereoelectronic effect describes the tendency of an electronegative substituent at the anomeric carbon of a cyclic sugar to prefer an axial orientation over an equatorial one.[11] This effect, arising from the overlap of a lone pair on the ring oxygen with the σ* orbital of the C1-substituent bond, contributes to the stability of certain anomers.
The interplay of these factors results in a delicate energetic balance that can be influenced by the environment.
Quantitative Analysis of D-Ribose Isomer Populations
The relative populations of the different forms of D-ribose in aqueous solution have been determined experimentally, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13] The following table summarizes the approximate equilibrium distribution at room temperature.
| Monosaccharide Isomer | Percentage in Aqueous Solution at Equilibrium |
| β-D-ribopyranose | ~59%[8] |
| α-D-ribopyranose | ~20%[8] |
| β-D-ribofuranose | ~13%[8] |
| α-D-ribofuranose | ~7%[8] |
| Open-Chain Form | ~0.1%[6][8] |
It is important to note that this equilibrium is sensitive to changes in temperature and solvent. For instance, increasing the temperature favors the formation of the higher-energy furanose species.[1] Studies in dimethyl sulfoxide have also shown a greater proportion of furanose forms compared to aqueous solutions, suggesting that solvent interactions play a significant role in stabilizing the different conformations.[14][15]
Experimental Protocol: Determination of Ribose Isomer Ratios by ¹H NMR Spectroscopy
The following protocol outlines a standard method for quantifying the anomeric and ring-form distribution of D-ribose in solution.
Objective: To determine the relative percentages of α- and β-pyranose and furanose forms of D-ribose at equilibrium.
Materials:
-
D-ribose
-
Deuterium oxide (D₂O)
-
5 mm NMR tubes
-
High-field NMR spectrometer (e.g., 400 MHz or higher)[12]
Procedure:
-
Sample Preparation: a. Dissolve 5-10 mg of D-ribose in 0.5-0.7 mL of D₂O.[12] b. To ensure the anomeric equilibrium is reached, allow the solution to stand at room temperature for a minimum of 2 hours before analysis.[12] c. Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition: a. Use a high-field NMR spectrometer to achieve better spectral resolution.[12] b. Acquire a standard one-dimensional ¹H NMR spectrum. The anomeric protons (H-1) of the different isomers will appear as distinct signals in the downfield region of the spectrum (typically between 4.5 and 5.5 ppm).
-
Data Analysis: a. Identify the signals corresponding to the anomeric protons of each isomer. These signals are typically well-separated from the other sugar protons. b. Integrate the area under each of the identified anomeric proton signals. c. Calculate the relative percentage of each form by dividing the integral of its anomeric proton signal by the sum of the integrals of all anomeric proton signals, and then multiplying by 100.[3]
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The Centrality of D-Ribofuranose in Nucleotide Synthesis: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive examination of the critical role of D-Ribofuranose in the biosynthesis of nucleotides, the fundamental building blocks of nucleic acids. We will explore the metabolic origins of this pentose sugar, its activation into the key metabolic intermediate phosphoribosyl pyrophosphate (PRPP), and its subsequent incorporation into both purine and pyrimidine nucleotides through de novo and salvage pathways. This guide will further delve into the intricate regulatory mechanisms that govern these pathways, the clinical implications of their dysregulation, and the strategic exploitation of D-Ribofuranose analogs in the development of antiviral and anticancer therapeutics. Detailed experimental protocols for the analysis of nucleotide pools and the characterization of key enzymatic activities are also provided to equip researchers with practical, field-proven methodologies.
Introduction: The Unsung Hero of Genetic Information
At the heart of cellular life lies the faithful storage and transmission of genetic information, a role elegantly fulfilled by the nucleic acids, DNA and RNA. The very backbone of these vital macromolecules is constructed from repeating units of nucleotides, each comprising a nitrogenous base, a phosphate group, and a five-carbon sugar. In the realm of ribonucleic acids (RNA) and the universal energy currency, adenosine triphosphate (ATP), this sugar is D-Ribose in its furanose ring form, a seemingly simple molecule that is, in fact, a cornerstone of cellular metabolism and genetics. This guide illuminates the journey of D-Ribofuranose, from its synthesis to its ultimate incorporation into the molecules that orchestrate life. For researchers in the life sciences and professionals in drug development, a deep understanding of this pathway is not merely academic; it is fundamental to unraveling disease mechanisms and designing novel therapeutic interventions.
The Genesis of D-Ribofuranose: The Pentose Phosphate Pathway
The primary route for the synthesis of D-Ribose-5-phosphate, the precursor to D-Ribofuranose in nucleotide synthesis, is the Pentose Phosphate Pathway (PPP).[1][2] This metabolic sequence runs in parallel to glycolysis and serves two principal functions: the production of NADPH for reductive biosynthesis and protection against oxidative stress, and the generation of pentose sugars for nucleotide and nucleic acid synthesis.[1][2]
The PPP is bifurcated into an oxidative and a non-oxidative phase.
-
The Oxidative Phase: This phase is an irreversible process that converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH.
-
The Non-Oxidative Phase: This series of reversible reactions converts ribulose-5-phosphate into ribose-5-phosphate and other glycolytic intermediates. The key enzyme in this conversion is Ribose-5-phosphate isomerase , which catalyzes the isomerization of ribulose-5-phosphate to ribose-5-phosphate.[3]
The flux through the PPP is tightly regulated to meet the cell's metabolic needs. When the demand for nucleotides is high, the non-oxidative phase can also synthesize ribose-5-phosphate from the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate, bypassing the oxidative phase.
Caption: Overview of De Novo and Salvage Pathways for Nucleotide Synthesis.
Salvage Pathways: The Economical Route
In addition to de novo synthesis, most cells possess salvage pathways that recycle pre-formed purine and pyrimidine bases and nucleosides resulting from the degradation of nucleic acids. These pathways are metabolically less expensive than de novo synthesis. The central reaction in the salvage of purine bases involves the transfer of the ribose-5-phosphate group from PRPP to a free purine base, a reaction catalyzed by phosphoribosyltransferases. For example, hypoxanthine-guanine phosphoribosyltransferase (HGPRT) salvages hypoxanthine and guanine, while adenine phosphoribosyltransferase (APRT) salvages adenine.
D-Ribofuranose Analogs in Drug Development: A Therapeutic Strategy
The indispensable role of D-Ribofuranose in nucleotide synthesis makes the enzymes involved in this process attractive targets for the development of therapeutic agents. Nucleoside analogs, which are structurally similar to natural ribonucleosides, can be taken up by cells and phosphorylated to their active triphosphate forms. These activated analogs can then inhibit key enzymes in nucleotide metabolism or be incorporated into newly synthesized DNA or RNA, leading to chain termination and the inhibition of cell proliferation or viral replication. [4][5]
Antiviral Agents
A prime example of a D-ribofuranose analog with broad-spectrum antiviral activity is Ribavirin . [6]Ribavirin is a synthetic guanosine analog that, once phosphorylated, can inhibit viral RNA polymerases and interfere with the capping of viral mRNA. [7]Its mechanism of action is multifaceted and can also involve the induction of lethal mutagenesis in the viral genome. [7]Other D-ribofuranose analogs, such as those with modified heterocyclic fragments or carbobicyclic cores, have also shown promise as antiviral agents against a range of viruses, including influenza and respiratory syncytial virus (RSV). [8][4][9]
Anticancer Agents
Many anticancer drugs are nucleoside analogs that target the rapid proliferation of cancer cells, which have a high demand for nucleotide synthesis. For instance, gemcitabine (dFdC), a deoxycytidine analog, is phosphorylated to its di- and triphosphate forms, which inhibit ribonucleotide reductase and DNA polymerase, respectively, leading to the arrest of DNA synthesis. [10]Similarly, cladribine (2-CdA) and fludarabine (F-ara-A) are purine analogs that, after phosphorylation, are incorporated into DNA, causing chain termination and apoptosis. [10]
Experimental Protocols
A thorough understanding of the role of D-Ribofuranose in nucleotide synthesis often requires the quantitative analysis of intracellular nucleotide pools and the characterization of the activity of key enzymes. The following protocols provide detailed, step-by-step methodologies for these essential experiments.
Quantification of Intracellular Nucleotide Triphosphates (NTPs) by High-Performance Liquid Chromatography (HPLC)
This protocol describes a robust method for the extraction and quantification of intracellular NTPs from cultured cells using reversed-phase ion-pair HPLC with UV detection. [11][12] Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
6% Trichloroacetic Acid (TCA)
-
5 M Potassium Carbonate (K2CO3)
-
HPLC system with a C18 column and UV detector (254 nm)
-
Mobile Phase A: 10 mM tetrabutylammonium hydroxide, 10 mM KH2PO4, 0.25% Methanol, pH 6.9
-
Mobile Phase B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH2PO4, 30% Methanol, pH 7.0
-
NTP standards (ATP, GTP, CTP, UTP)
Procedure:
-
Cell Harvesting and Quenching:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a known volume of ice-cold 6% TCA to the culture dish to precipitate macromolecules and quench metabolic activity.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Extraction:
-
Incubate the lysate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acid-soluble nucleotides.
-
-
Neutralization:
-
Add 5 M K2CO3 dropwise to the supernatant until the pH is between 6.5 and 7.5. The formation of a precipitate (potassium perchlorate) is expected.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the precipitate.
-
Collect the neutralized supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 60% A, 40% B).
-
Inject a known volume of the neutralized extract.
-
Run a gradient elution program to separate the NTPs (e.g., a linear gradient from 40% B to 60% B over 30 minutes). [11] * Detect the eluted NTPs at 254 nm.
-
-
Quantification:
-
Generate a standard curve for each NTP using known concentrations of the standards.
-
Calculate the concentration of each NTP in the cell extracts by comparing their peak areas to the standard curves.
-
Normalize the nucleotide concentrations to the cell number or total protein content.
-
Data Presentation:
| Nucleotide | Retention Time (min) | Concentration (pmol/10^6 cells) |
| CTP | X.X | Y.Y ± Z.Z |
| UTP | X.X | Y.Y ± Z.Z |
| ATP | X.X | Y.Y ± Z.Z |
| GTP | X.X | Y.Y ± Z.Z |
This table should be populated with experimental data.
Enzymatic Assay of PRPP Synthetase Activity
This protocol describes a continuous spectrophotometric assay for measuring the activity of PRPP synthetase by coupling the production of AMP to the oxidation of NADH. [13] Principle:
-
ATP + Ribose-5-Phosphate --(PRPP Synthetase)--> PRPP + AMP
-
AMP + ATP --(Myokinase)--> 2 ADP
-
2 ADP + 2 Phosphoenolpyruvate --(Pyruvate Kinase)--> 2 ATP + 2 Pyruvate
-
2 Pyruvate + 2 NADH + 2 H+ --(Lactate Dehydrogenase)--> 2 Lactate + 2 NAD+
The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.
Materials:
-
Cell lysate or purified PRPP synthetase
-
Assay Buffer: 125 mM Sodium Phosphate, 7 mM MgCl2, pH 7.6
-
Substrate Solution: 60 mM Ribose-5-Phosphate, 120 mM ATP, 70 mM Phosphoenolpyruvate, and 10 mg/mL NADH in assay buffer
-
Coupling Enzyme Mix: Pyruvate Kinase, Lactate Dehydrogenase, and Myokinase in assay buffer
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, combine the assay buffer, substrate solution, and coupling enzyme mix.
-
-
Initiation of Reaction:
-
Add the cell lysate or purified PRPP synthetase to the reaction mixture to initiate the reaction.
-
Mix thoroughly and immediately place the cuvette in the spectrophotometer.
-
-
Data Acquisition:
-
Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
-
Calculation of Activity:
-
Determine the linear rate of absorbance change (ΔA340/min).
-
Calculate the PRPP synthetase activity using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M-1cm-1), accounting for the stoichiometry of the coupled reactions.
-
Self-Validation:
-
Run a control reaction without Ribose-5-Phosphate to measure any background ATPase activity.
-
Ensure the coupling enzymes are not rate-limiting by performing the assay with varying concentrations of these enzymes.
13C-Based Metabolic Flux Analysis of the Pentose Phosphate Pathway
Metabolic flux analysis (MFA) using stable isotopes like 13C provides a powerful tool to quantify the in vivo rates of metabolic pathways. [1][11][12]This protocol provides a general workflow for a 13C-MFA experiment to determine the flux through the PPP in mammalian cells.
Materials:
-
Mammalian cells in culture
-
Glucose-free culture medium
-
[1,2-13C2]glucose (or other specifically labeled glucose tracers)
-
Ice-cold PBS
-
Quenching solution (e.g., -80°C 60% methanol)
-
Extraction solvent (e.g., a mixture of methanol, chloroform, and water)
-
GC-MS or LC-MS/MS system
Procedure:
-
Isotopic Labeling:
-
Culture cells in a medium containing a defined concentration of the 13C-labeled glucose tracer for a sufficient time to reach isotopic steady state (typically 8-24 hours).
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolism by aspirating the labeling medium and adding ice-cold quenching solution.
-
Extract intracellular metabolites using a suitable solvent system.
-
-
Sample Analysis:
-
Analyze the isotopic labeling patterns of key metabolites (e.g., lactate, amino acids derived from glycolytic and PPP intermediates) in the cell extracts using GC-MS or LC-MS/MS.
-
-
Metabolic Modeling and Flux Calculation:
-
Use the measured extracellular fluxes (glucose uptake, lactate secretion) and the intracellular isotopic labeling data as inputs for a computational model of central carbon metabolism.
-
Employ specialized software to calculate the metabolic fluxes through the PPP and other related pathways that best fit the experimental data.
-
Data Interpretation: The relative labeling patterns of downstream metabolites will reveal the proportion of glucose that is catabolized through the oxidative PPP versus glycolysis. For example, the metabolism of [1,2-13C2]glucose through the oxidative PPP will result in the loss of the 13C label from the C1 position as 13CO2, leading to singly labeled lactate. In contrast, glycolysis will produce doubly labeled lactate.
Clinical Significance
Defects in the enzymes of the pentose phosphate pathway can have significant clinical consequences. The most common is Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency , an X-linked inherited disorder that affects millions of people worldwide. [7][14]This deficiency impairs the production of NADPH, rendering red blood cells susceptible to oxidative damage and leading to hemolytic anemia, particularly upon exposure to certain drugs, infections, or fava beans. [7] Rare disorders affecting other enzymes of the PPP, such as transaldolase deficiency and ribose-5-phosphate isomerase deficiency , have also been identified and are associated with a range of clinical manifestations, including liver dysfunction, developmental delay, and neurological abnormalities. [15][16]These conditions underscore the critical importance of a fully functional pentose phosphate pathway for human health.
Conclusion
D-Ribofuranose is far more than a simple structural component; it is a central player in the intricate network of metabolic pathways that sustain life. Its synthesis via the pentose phosphate pathway, its activation to PRPP, and its subsequent incorporation into nucleotides are tightly regulated processes that are fundamental to cell growth, proliferation, and the faithful transmission of genetic information. The profound understanding of these pathways has not only illuminated basic principles of cellular biology but has also paved the way for the development of life-saving antiviral and anticancer drugs. As research continues to unravel the complexities of nucleotide metabolism, the central role of D-Ribofuranose will undoubtedly remain a focal point for future discoveries and therapeutic innovations.
References
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- King, M. W. (1997). Purine and Pyrimidine Metabolism. Indiana University School of Medicine.
- Jansen, R. S., et al. (2011). Mass spectrometry in the quantitative analysis of therapeutic intracellular nucleotide analogs. Mass Spectrometry Reviews, 30(2), 269-283.
- Moreno-Morcillo, M., et al. (2022).
- Šesták, D., & Chládková, K. (2017). Mass Spectrometry for the Sensitive Analysis of Intracellular Nucleotides and Analogues. IntechOpen.
- Thermo Fisher Scientific. (n.d.). Quantitative Profiling of Nucleotides Using Capillary IC-MS/MS.
- Gizzatkulov, N. A., et al. (2022). Impact of Negative Feedbacks on De Novo Pyrimidines Biosynthesis in Escherichia coli.
- Pedre, B., et al. (2024). A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis. Frontiers in Molecular Biosciences, 11, 1358753.
- Valdes, F. J., et al. (2019). Mapping the Structural Path for Allosteric Inhibition of a Short-Form ATP Phosphoribosyltransferase by Histidine. Biochemistry, 58(28), 3125-3136.
- Eriksson, S., et al. (2002). Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases. Antiviral Chemistry and Chemotherapy, 13(5), 295-302.
- Šesták, D., & Chládková, K. (2017). Mass Spectrometry for the Sensitive Analysis of Intracellular Nucleotides and Analogues. IntechOpen.
- Krahn, J. M., et al. (1996). Structure and function of the glutamine phosphoribosylpyrophosphate amidotransferase glutamine site and communication with the phosphoribosylpyrophosphate site. The Journal of biological chemistry, 271(26), 15538-15545.
- Krahn, J. M., et al. (1996). Structure and Function of the Glutamine Phosphoribosylpyrophosphate Amidotransferase Glutamine Site and Communication with the Phosphoribosylpyrophosphate Site.
- Creative Proteomics. (2024).
- Marques, A. M., et al. (2016). A case report of a 4-year-old child with glucose-6-phosphate dehydrogenase deficiency. Revista Portuguesa de Pneumologia (2006), 22(6), 343-345.
- Wamelink, M. M., & Williams, M. (2022). Disorders of the Pentose Phosphate Pathway and Polyol Metabolism.
- Semler, J. R., et al. (2020).
- Valdes, F. J., et al. (2019). Mapping the Structural Path for Allosteric Inhibition of a Short-Form ATP Phosphoribosyltransferase by Histidine.
- Andreeva, O. V., et al. (2021). Antiviral nucleoside analogs. Molecules, 26(12), 3587.
- Crown, S. B., et al. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 14(3), 267-279.
- Crown, S. B., & Antoniewicz, M. R. (2012). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells.
- Lee, W. N. P., et al. (2003). 13C-Based Metabolic Flux Analysis: Fundamentals and Practice. Metabolic Engineering, 233-257.
- Yuan, J. (2013). Methodologies and analysis of metabolic flux in mammalian systems. DukeSpace.
- Boros, L. G., et al. (2023). Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. Metabolites, 14(1), 16.
- Wamelink, M. M. C., & Williams, M. (2022). Disorders of the Pentose Phosphate Pathway and Polyol Metabolism. Amsterdam UMC.
- Basicmedical Key. (2022). Purine and Pyrimidine Metabolism.
- Rudolph's Pediatrics, 23e. (n.d.). Disorders of Pentose Phosphate Pathway.
- Andreeva, O. V., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues.
- van der Knaap, M. S., et al. (2014). PENTOSE PHOSPHATE PATHWAY IN HEALTH AND DISEASE: FROM METABOLIC DYSFUNCTION TO BIOMARKERS. ULisboa.
- Andreeva, O. V., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. MDPI.
- Smith, J. L., et al. (1996). Crystal structure of glutamine phosphoribosylpyrophosphate amidotransferase from Escherichia coli. Protein science : a publication of the Protein Society, 5(8), 1544-1556.
- Messenger, L. J., & Zalkin, H. (1979). Glutamine phosphoribosylpyrophosphate amidotransferase from Escherichia coli. Purification and properties. The Journal of biological chemistry, 254(9), 3382-3392.
- Chen, Y., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv.
- Holmes, E. W., et al. (1973). Human glutamine phosphoribosylpyrophosphate amidotransferase. Kinetic and regulatory properties. The Journal of biological chemistry, 248(1), 144-150.
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Conformational Analysis of D-Ribofuranose in Solution: A Multi-Disciplinary Framework for Drug Development
Executive Summary
D-Ribofuranose serves as the central carbohydrate scaffold for RNA, ATP, and a vast array of life-saving nucleoside analog therapeutics. Unlike the rigid chair conformations characteristic of pyranoses, the five-membered furanose ring exhibits extreme conformational plasticity in aqueous solution. Understanding and mapping this dynamic equilibrium is not merely an academic exercise; it is a critical prerequisite for rational drug design. This technical guide provides an in-depth framework for the conformational analysis of D-ribofuranose, synthesizing Nuclear Magnetic Resonance (NMR) spectroscopy with Molecular Dynamics (MD) and Quantum Mechanics (QM) to establish a rigorously self-validating analytical system.
Theoretical Framework: The Pseudorotation Cycle
Because a planar five-membered ring is energetically highly unfavorable due to the eclipsing of adjacent substituents, the furanose ring puckers to relieve torsional strain. The conformational space of D-ribofuranose is best described by the concept of pseudorotation, formally introduced by Altona and Sundaralingam[1].
This puckering is mathematically defined by two continuous parameters:
-
Phase Angle of Pseudorotation (P): Indicates which specific atoms are displaced from the mean plane of the ring[1].
-
Maximum Amplitude of Puckering (Φm): Represents the degree of out-of-plane displacement (typically 35°–40° for ribofuranose)[1].
In aqueous solution, D-ribofuranose derivatives do not exist in a single static state. Instead, they oscillate primarily between two low-energy states:
-
North (N) Conformer: C3'-endo pucker (P = 0° to 36°). This is the canonical conformation found in A-form RNA[1].
-
South (S) Conformer: C2'-endo pucker (P = 144° to 180°). This is the canonical conformation found in B-form DNA[1].
The Causality of Conformational Preference: The preference for N or S states over other geometries is dictated by a delicate balance of stereoelectronic forces. The endo-anomeric effect drives the pseudo-axial orientation of the electronegative C1 substituent, while the gauche effect between the O4'-C1'-C2'-O2' atoms and steric repulsion between the nucleobase and the 5'-hydroxymethyl group further modulate the equilibrium[2]. Conversely, the East (O4'-endo) and West (O4'-exo) conformations represent high-energy transition states. The causality here is purely steric: these geometries force the 2'-OH and 3'-OH groups into a highly unfavorable eclipsed alignment, generating severe electrostatic repulsion[3].
Fig 1. D-Ribofuranose pseudorotation equilibrium between North and South conformers.
Experimental Methodologies: A Self-Validating System
To accurately capture the dynamic nature of D-ribofuranose, researchers must employ a self-validating system where empirical spectroscopic data and theoretical computational models iteratively refine one another.
Protocol 1: NMR Spectroscopy (Empirical Foundation)
NMR is the gold standard for determining time-averaged solution conformations. The causality behind using 1 H-NMR lies in the Karplus equation, which correlates vicinal proton-proton scalar couplings ( 3 J HH ) with the dihedral angles of the ring[2].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the D-ribofuranose derivative in D 2 O. Causality for Isotopic Labeling: Because D-ribofuranose has a highly congested proton spectrum, isotopic labeling (e.g., 13 C or 2 H enrichment) is often used to isolate specific spin systems, preventing multiplet overlap and allowing for the precise extraction of J-couplings[4].
-
Data Acquisition: Acquire 1D 1 H-NMR and 2D NOESY/ROESY spectra at high magnetic field strengths ( ≥ 600 MHz) to ensure sufficient resolution of the C1'-C2'-C3'-C4' proton spin system.
-
Coupling Constant Extraction: Extract the precise 3 J 1′2′ , 3 J 2′3′ , and 3 J 3′4′ coupling constants.
-
Population Analysis: Apply the generalized Haasnoot-de Leeuw-Altona (HLA) equation to convert 3 J values into dihedral angles. Because the observed 3 J is a time-averaged value of the N and S states, the mole fractions ( XN and XS ) are calculated assuming a two-state equilibrium[3].
Protocol 2: Molecular Dynamics and QM/DFT (Theoretical Validation)
While NMR provides macroscopic time-averaged data, MD simulations provide atomistic, time-resolved trajectories[4].
Step-by-Step Methodology:
-
Force Field Selection: Parameterize the ribofuranose molecule using furanose-specific force fields (e.g., GLYCAM06 or CHARMM36), which are specifically optimized to account for the anomeric effect[3].
-
Solvation and Equilibration: Immerse the molecule in a TIP3P explicit water box. Equilibrate the system under NPT ensemble conditions (constant Number of particles, Pressure, and Temperature) to mimic the NMR tube environment.
-
Production Run: Execute unrestrained MD simulations for ≥ 500 ns to ensure multiple transition events across the pseudorotation energy barrier[3].
-
QM/DFT Validation: Extract representative N, S, and transition state geometries from the MD trajectory. Causality for DFT: Standard molecular mechanics (MM) force fields often struggle to accurately parameterize stereoelectronic effects. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide the exact quantum mechanical energy landscape, validating whether the energy minima observed in MD truly reflect the electronic reality of the molecule[2].
The Self-Validating Loop: Calculate theoretical 3 J-couplings from the MD trajectory using the Karplus equation. If the theoretical 3 J values deviate from the experimental NMR 3 J values by >1 Hz, the force field parameters (specifically the torsional penalties) must be refined and the simulation repeated[3].
Fig 2. Self-validating experimental workflow combining NMR and computational modeling.
Quantitative Data Analysis
The following tables summarize the typical quantitative parameters extracted during the conformational analysis of D-ribofuranose derivatives.
Table 1: Typical 3 J-Coupling Constants (Hz) for Ribofuranose Conformers
| Coupling | North (C3'-endo) | South (C2'-endo) | Experimental Time-Average (Aqueous) |
| 3 J(1',2') | ~1.0 - 2.0 | ~7.0 - 8.0 | 4.5 - 5.5 |
| 3 J(2',3') | ~4.5 - 5.5 | ~4.5 - 5.5 | 5.0 - 5.5 |
| 3 J(3',4') | ~7.0 - 8.5 | ~1.0 - 2.0 | 4.0 - 5.0 |
Diagnostic Insight: The near-zero 3 J(1',2') coupling in the North conformer is a critical diagnostic marker. In the C3'-endo pucker, the dihedral angle between H1' and H2' approaches 90°. According to the Karplus equation, this orthogonal alignment results in minimal orbital overlap, dropping the scalar coupling constant to near zero[2].
Table 2: Altona-Sundaralingam Pseudorotation Parameters
| Conformer State | Phase Angle (P) | Amplitude (Φm) | Dominant Biological Context |
| North (N) | 0° to 36° | 35° - 40° | A-form RNA, Locked Nucleic Acids (LNA) |
| South (S) | 144° to 180° | 35° - 40° | B-form DNA |
| East (E) | ~90° | Variable | High-energy transition state |
Implications in Drug Development
The conformational plasticity of D-ribofuranose is a primary target in the rational design of antiviral and anticancer nucleoside analogs. Target enzymes, such as viral polymerases and cellular kinases, are highly stereospecific. They often require the incoming nucleotide to adopt a specific pucker (usually North for RNA polymerases) to achieve the correct trajectory for in-line nucleophilic attack during chain elongation.
By leveraging the analytical workflows described above, medicinal chemists can introduce chemically modified substituents—such as a 2'-fluoro group or a 2',4'-methylene bridge (as seen in Locked Nucleic Acids)—to artificially "lock" the furanose ring into a desired conformation. This pre-organization reduces the entropic penalty of enzyme binding, exponentially increasing the drug's binding affinity, target specificity, and metabolic stability.
References
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Mason PE, Neilson GW, Saboungi ML, Brady JW. "The Conformation of a Ribose Derivative in Aqueous Solution: A Neutron Scattering and Molecular Dynamics Study." Biopolymers, 2013. 4
-
Altona C, Sundaralingam M. "Conformational Analysis of the Sugar Ring in Nucleosides and Nucleotides. A New Description Using the Concept of Pseudorotation." Journal of the American Chemical Society, 1972. 1
-
Walczak D, Sikorski A, Grzywacz D, Nowacki A, Liberek B. "Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides: factors driving furanose ring conformations." RSC Advances, 2022. 2
-
Wang X, Woods RJ. "Insights into furanose solution conformations: beyond the two-state model." Journal of Biomolecular NMR, 2016. 3
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The Anomeric Effect in β-D-Ribofuranosides: Conformational Dynamics and Stereoselective Synthesis
Executive Summary
The β-D-ribofuranosyl moiety is the foundational scaffold for RNA, endogenous nucleosides, and a vast array of antiviral and antineoplastic therapeutics. Unlike the rigid chair conformations of pyranoses, the five-membered furanose ring is highly flexible, existing in a dynamic pseudorotational equilibrium. As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical stereoelectronics—specifically the anomeric effect—and practical, bench-level synthetic workflows. This whitepaper details the causality behind furanose conformational preferences, provides quantitative analytical metrics, and outlines a self-validating protocol for the stereoselective synthesis of β-D-ribonucleosides.
Mechanistic Foundations of the Furanoside Anomeric Effect
In carbohydrate chemistry, the anomeric effect describes the stereoelectronic preference for electronegative substituents at the anomeric carbon (C1) to assume an axial (or pseudoaxial) orientation, contrary to purely steric predictions.
In β-D-ribofuranosides, this phenomenon is bifurcated into the endo-anomeric effect and the exo-anomeric effect [1].
-
Endo-Anomeric Effect: Arises from the hyperconjugative donation of the ring oxygen’s lone pair ( nO ) into the antibonding orbital ( σ∗ ) of the exocyclic C1–X bond. This interaction stabilizes conformations where the C1 substituent is pseudoaxial.
-
Exo-Anomeric Effect: Involves the donation of the exocyclic heteroatom’s lone pair into the antibonding orbital of the C1–O4' ring bond, further restricting rotation around the glycosidic linkage[1].
Because the energy barrier for pseudorotation in five-membered rings is exceptionally low (< 5 kcal/mol), the furanose ring flexes to accommodate these stereoelectronic forces[2]. Rather than forcing a substituent into a highly strained position, the ring itself shifts between North (N-type, C3'-endo) and South (S-type, C2'-endo) conformations. The anomeric effect heavily influences this E0-like/E4-like equilibrium, competing against 1,3-pseudodiaxial steric clashes between the aglycone and the terminal hydroxymethyl group[1].
Furthermore, the relief of torsional strain in these flexible five-membered rings has profound kinetic implications. The spontaneous hydrolysis of ribofuranosides is approximately an order of magnitude faster than that of structurally analogous glucopyranosides[3].
Fig 1: Influence of the anomeric effect and sterics on the furanose pseudorotational equilibrium.
Quantitative Metrics & Conformational Analysis
The dynamic nature of the β-D-ribofuranosyl ring is best analyzed using the two-state pseudorotation model, validated extensively by Molecular Dynamics (MD) simulations and NMR spectroscopy[2]. To ensure rigorous analytical validation in your workflows, rely on the parameters summarized in the table below.
Table 1: Conformational and Kinetic Parameters of β-D-Ribofuranosides
| Parameter | β-D-Ribofuranosides | Pyranoside Baseline | Analytical Implication |
| Spontaneous Hydrolysis Rate | ~10x faster | 1x (Glucopyranosides) | Relief of torsional strain accelerates leaving group departure[3]. |
| Anomeric Effect Origin | nO→σC1−X∗ (endo) & nX→σC1−O∗ (exo) | Primarily endo-anomeric | Dictates the N/S pseudorotational equilibrium[1]. |
| Typical NMR ³J_{H1',H2'} | ~0 - 2 Hz (North) / ~6 - 8 Hz (South) | ~7 - 9 Hz (axial-axial) | Allows precise determination of the N/S conformer population[2]. |
| Stereochemical Validation | H1' and H4' are syn (α-face) | N/A | 1D/2D NOESY cross-peaks between H1' and H4' confirm the β-configuration[4]. |
Note: MD simulations utilizing optimized force fields predict NMR ³J-coupling constants for these furanosides with an average error of less than 0.9 Hz, confirming the reliability of the two-state model for solution-phase analysis[2].
Stereoselective Synthesis: Overcoming the α-Preference
The classical anomeric effect thermodynamically favors the α-anomer during glycosylation. To synthesize β-D-ribofuranosides (which possess a 1,2-trans relationship), we must override this thermodynamic preference using Neighboring Group Participation (NGP) .
If a ribofuranosyl donor is equipped with an acyl protecting group (e.g., acetate or benzoate) at the C2 position, the departure of the C1 leaving group generates an oxocarbenium ion. The C2 carbonyl oxygen immediately attacks this electron-deficient center, forming a rigid, bicyclic α-acyloxonium ion . This intermediate completely blocks the α-face of the sugar, forcing the incoming nucleobase to attack exclusively from the β-face[5].
For standard N-nucleosides, the Vorbrüggen Glycosylation utilizing Lewis acids (such as TMSOTf or SnCl₄) is the industry standard[6]. For non-natural C-nucleosides, alternative methods like the intramolecular Nicholas reaction (cobalt-mediated cyclization) are employed to yield thermodynamically stable β-anomers[7].
Fig 2: Step-by-step mechanistic workflow of the stereoselective Vorbrüggen glycosylation.
Experimental Methodology: Self-Validating Vorbrüggen Workflow
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system for the synthesis of a generic β-D-ribonucleoside.
Step 1: Silylation of the Nucleobase
-
Suspend the nucleobase (1.0 eq) in hexamethyldisilazane (HMDS, 10.0 eq).
-
Add a catalytic amount of ammonium sulfate ( (NH4)2SO4 , 0.1 eq).
-
Reflux the mixture under an inert argon atmosphere until the suspension becomes a completely clear solution (typically 2–4 hours), indicating complete silylation.
-
Self-Validation Checkpoint: Evaporate the excess HMDS in vacuo. The resulting persilylated base should be a viscous oil or crystalline solid. Do not expose to ambient moisture.
Step 2: Lewis Acid-Catalyzed Glycosylation
-
Dissolve the silylated nucleobase (1.0 eq) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or acetonitrile (MeCN)[6].
-
Cool the reaction flask to 0 °C.
-
Dropwise, add the Lewis acid (TMSOTf, 1.2 eq). Causality note: TMSOTf activates the C1-acetate, promoting its departure and triggering the C2-benzoate to form the α-blocking acyloxonium ion[5].
-
Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexanes/EtOAc).
Step 3: Quench and Workup
-
Quench the reaction by adding saturated aqueous NaHCO3 to neutralize the Lewis acid.
-
Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate under reduced pressure.
-
Purify the protected nucleoside via silica gel flash chromatography.
Step 4: Analytical Validation of the β-Anomer
Before proceeding to global deprotection, you must validate the stereochemical outcome.
-
1H NMR NOESY Experiment: This is the definitive a priori method for determining the anomeric configuration[4]. Look for a strong cross-peak between the anomeric proton (H1') and the C4' proton (H4'). In the β-D-ribofuranosyl configuration, both H1' and H4' project downward onto the α-face of the ring. A positive NOE definitively confirms the β-anomer.
-
Coupling Constants: Evaluate the ³J_{H1',H2'} coupling constant to assess the solution-phase N/S pseudorotational equilibrium[2].
References
- Source: rsc.
- Source: nih.
- Title: Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP)
- Source: rsc.
- Title: Synthetic Nucleosides and Nucleotides. XIII.
- Source: nih.
- Source: researchgate.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Nucleosides and Nucleotides. XIII. Stannic Chloride Catalyzed Ribosylation of Several 6-Substituted Purines [jstage.jst.go.jp]
- 7. Stereoselective synthesis of alkynyl C-2-deoxy-beta-d-ribofuranosides via intramolecular nicholas reaction: A versatile building block for nonnatural C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prebiotic Synthesis of D-Ribofuranose: From Geochemical Chaos to Biomimetic Systems Chemistry
Executive Summary
The emergence of RNA as the foundational informational polymer of life hinges on the prebiotic availability of its constituent building block: D-ribofuranose . Historically, the synthesis of ribose under early Earth conditions presented a profound thermodynamic and kinetic bottleneck known as the "Ribose Problem." Classical formose reactions yield intractable mixtures of sugars that rapidly degrade into tar.
This whitepaper provides an in-depth technical analysis of the chemical pathways that successfully bypass these thermodynamic traps. By examining mineral-stabilized accumulation, systems chemistry bypasses, and regioselective condensation pathways, we not only map the origins of life but also extract field-proven biomimetic strategies applicable to modern nucleoside analog drug development.
The Thermodynamic Bottleneck: The Formose Reaction and the "Asphalt Problem"
First described by Butlerov in 1861, the formose reaction involves the base-catalyzed oligomerization of formaldehyde into complex sugar mixtures. While it does produce D-ribose, it is an inherently non-selective and self-destructive process.
From a kinetic perspective, the retro-aldol reactions and Cannizzaro disproportionation outpace the accumulation of any single pentose. Furthermore, free D-ribose exists predominantly in its open-chain aldehyde or pyranose forms in aqueous solution. The biologically relevant furanose ring is thermodynamically unfavored and highly susceptible to alkaline degradation, leading to a complex brown tar—a phenomenon chemists refer to as the "asphalt problem."
To achieve the self-validating, high-yield synthesis required for an RNA world, the chemical system must intrinsically protect the furanose configuration.
Mineral Rescue: The Borate Stabilization Hypothesis
The breakthrough in accumulating free D-ribofuranose relies on geochemical intervention. demonstrated that borate minerals (such as colemanite and ulexite) act as selective thermodynamic traps for ribose[1].
Experimental Protocol: Borate-Stabilized Synthesis of D-Ribofuranose
This protocol demonstrates a self-validating system where the product naturally shields itself from further degradation.
-
Reagent Preparation: Prepare an aqueous alkaline solution containing prebiotic precursors: glycolaldehyde and glyceraldehyde.
-
Mineral Introduction: Introduce pulverized borate minerals (e.g., colemanite) into the reaction matrix.
-
Incubation: Heat the mixture to 45°C, simulating a mild hydrothermal environment, and incubate for 60 days.
-
Causality & Mechanism: In the absence of borate, the aldol condensation rapidly progresses into tar. However, borate ions spontaneously form highly stable, bidentate complexes with the cis-1,2-diols of pentoses. Because D-ribose possesses a favorable cis-diol configuration in its cyclic furanose and pyranose forms, borate complexation locks the sugar in its ring structure. This prevents the formation of the open-chain aldehyde tautomer, effectively halting destructive retro-aldol reactions and selectively accumulating D-ribofuranose[1].
Figure 1: The Formose reaction pathway and the thermodynamic rescue of D-ribofuranose via borate complexation.
Systems Chemistry: Divergent Pathways to Nucleosides
While borate stabilizes free ribose, coupling free ribose to nucleobases (especially pyrimidines) is notoriously inefficient. Modern prebiotic chemistry solves this through two divergent "systems chemistry" approaches: the Sutherland bypass for pyrimidines and the Carell pathway for purines.
The Sutherland Bypass (Pyrimidine Ribonucleotides)Powner, Gerland, and Sutherland (2009) proved that free D-ribose is not strictly necessary to form RNA building blocks. Instead, the sugar and the nucleobase can be assembled simultaneously[2].
Protocol: Synthesis of Activated Pyrimidine Ribonucleotides
-
2-Aminooxazole Formation: React cyanamide with glycolaldehyde in a 1.0 M inorganic phosphate buffer (pH 7.0). Causality: Inorganic phosphate is not merely a structural component; it acts as a critical general acid/base catalyst and pH buffer. It suppresses off-target degradation, driving the yield of 2-aminooxazole to >80%[2].
-
Arabinose Amino-oxazoline Assembly: Introduce glyceraldehyde to the mixture. Causality: The reaction yields arabinose amino-oxazoline, which naturally crystallizes out of solution. This crystallization is a self-purifying step, enriching the correct stereoisomer without human intervention[2].
-
Anhydronucleoside Conversion: React the crystallized intermediate with cyanoacetylene, followed by UV irradiation. Causality: UV light acts as a selective thermodynamic filter, destroying incorrect stereoisomers while leaving the biologically relevant activated pyrimidine ribonucleotide intact[2].
The Carell FaPy Pathway (Purine Nucleosides)
For purines, free D-ribose can be utilized if the nucleobase precursor is properly activated. demonstrated a strictly regioselective pathway using formamidopyrimidines (FaPys)[3].
Protocol: Regioselective Purine Nucleoside Formation
-
FaPy Synthesis: Suspend 2,4,5,6-tetraaminopyrimidine in formic acid and sodium formate, heating to 100°C for two hours. Causality: Formylation yields FaPys. The electron-withdrawing nature of the formyl group alters the electronic distribution of the pyrimidine ring, predisposing it to react exclusively at the N-9 position during glycosylation[3].
-
Wet-Dry Condensation: Grind the isolated FaPy with stabilized D-ribose. Subject the solid mixture to heating (100°C) and periodic hydration (wet-dry cycles). Causality: Wet-dry cycles simulate prebiotic geothermal pools. Evaporation of water during the dry phase thermodynamically drives the condensation reaction forward (Le Chatelier’s principle). The FaPy intermediate ensures strict regioselectivity, yielding canonical N-9 purine nucleosides at ~60% efficiency[3].
Figure 2: Divergent systems chemistry pathways for prebiotic pyrimidine and purine nucleoside synthesis.
Astrophysical Contributions: Interstellar Ice Analogs
Endogenous geochemical synthesis is not the only source of early Earth's ribose. provided compelling evidence that D-ribose could form in space and be delivered via meteoritic bombardment[4].
By cooling a mixture of H₂O, CH₃OH, and NH₃ to -195°C in a vacuum chamber and subjecting it to UV irradiation (simulating a young star's radiation), researchers observed the formation of substantial quantities of ribose and related pentoses[4]. The photochemical radical reactions occurring within the solid ice matrix bypass the aqueous thermodynamic limitations of the formose reaction entirely, offering a robust exogenous pipeline for prebiotic D-ribofuranose.
Quantitative Data Summary
The following table synthesizes the quantitative efficiencies and mechanistic drivers of the discussed pathways, providing a comparative framework for synthetic applications.
| Synthesis Pathway | Target Molecule | Key Reagents / Catalysts | Yield / Efficiency | Regioselectivity | Primary Stabilization Mechanism |
| Classical Formose | Free D-Ribose | Formaldehyde, Alkaline pH | < 1% | None | None (Rapid degradation into tar) |
| Borate Stabilization | D-Ribofuranose | Glycolaldehyde, Glyceraldehyde, Borate | High (Accumulates) | Furanose/Pyranose | cis-1,2-diol bidentate complexation |
| Sutherland Bypass | Pyrimidine Ribonucleotides | Cyanamide, Glycolaldehyde, Phosphate | > 80% (Intermediate) | Stereoselective | Phosphate buffering & Crystallization |
| Carell FaPy Pathway | Purine Nucleosides | FaPys, Stabilized D-Ribose | ~ 60% | Strict N-9 | Wet-dry thermodynamic driving |
| Astrophysical Ice | Ribose & Pentoses | H₂O, CH₃OH, NH₃, UV Light | Trace (Exogenous) | Racemic | Solid-state photochemical trapping |
Conclusion & Implications for Drug Development
Understanding the prebiotic synthesis of D-ribofuranose is not merely an academic exercise in evolutionary biology; it is a masterclass in biomimetic synthetic chemistry .
For drug development professionals engineering antiviral nucleoside analogs (e.g., remdesivir, sofosbuvir), the traditional coupling of nucleobases to ribose rings often requires exhaustive, low-yielding protecting-group chemistry to enforce regioselectivity. The prebiotic Carell (FaPy) pathway demonstrates that by simply pre-organizing the electronic structure of the nucleobase (via formylation) and utilizing thermodynamic wet-dry shifts, strict N-9 regioselectivity can be achieved without a single protecting group. By adopting these self-validating, systems-level chemical principles, the pharmaceutical industry can streamline the scalable synthesis of next-generation nucleoside therapeutics.
References
-
Title: Borate minerals stabilize ribose. Source: Science (2004) URL: [Link]
-
Title: Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions. Source: Nature (2009) URL: [Link]
-
Title: A high-yielding, strictly regioselective prebiotic purine nucleoside formation pathway. Source: Science (2016) URL: [Link]
-
Title: Ribose and related sugars from ultraviolet irradiation of interstellar ice analogs. Source: Science (2016) URL: [Link]
Sources
- 1. Borate minerals stabilize ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-yielding, strictly regioselective prebiotic purine nucleoside formation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ribose and related sugars from ultraviolet irradiation of interstellar ice analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Conformational Landscape: Factors Influencing D-Ribofuranose Ring Pucker in Drug Design
The D-ribofuranose ring is the central scaffold of RNA, DNA, and a vast array of life-saving nucleoside analog therapeutics. Unlike rigid aromatic systems, the five-membered furanose ring is highly dynamic. To relieve torsional (Pitzer) and angle (Baeyer) strain, the ring puckers out of planarity, adopting a complex conformational landscape described by the pseudorotation cycle.
For drug development professionals, controlling this pucker is not merely an academic exercise—it is the difference between a highly efficacious antiviral drug and an inactive molecule. The conformation of the sugar dictates the overall three-dimensional shape of the nucleoside, governing its ability to be recognized, phosphorylated by cellular kinases, and incorporated by target enzymes like viral polymerases[1].
This technical guide synthesizes the stereoelectronic, steric, and environmental factors that drive D-ribofuranose ring pucker, providing the theoretical grounding and experimental protocols necessary for rational drug design.
The Pseudorotation Cycle: North vs. South
The furanose ring conformation is defined by two primary parameters: the pseudorotation phase angle ( P ) and the maximum puckering amplitude ( νmax ) . While the ring can theoretically adopt any phase along the pseudorotation cycle, it predominantly settles into two distinct energy minima:
-
North Conformation (C3'-endo): P≈0∘−36∘ . The C3' atom is displaced on the same side of the furanose ring as the C5' atom and the nucleobase. This is the canonical conformation of A-form RNA[2].
-
South Conformation (C2'-endo): P≈144∘−180∘ . The C2' atom is displaced towards the C5' atom. This is the canonical conformation of B-form DNA[2].
In solution, unmodified nucleosides exist in a rapid dynamic equilibrium between these North and South states. Shifting this equilibrium is the primary objective of sugar-modified drug design.
Core Determinants of Ribofuranose Pucker
Stereoelectronic Effects: The Gauche and Anomeric Effects
The most powerful tool a medicinal chemist has to bias ring pucker is the gauche effect . When two highly electronegative atoms are situated on adjacent carbons (e.g., O4'-C1'-C2'-X), they prefer to adopt a gauche (60°) dihedral angle rather than an anti (180°) arrangement. This is driven by hyperconjugation, where the lone pair of one electronegative atom donates electron density into the anti-bonding orbital ( σ∗ ) of the adjacent carbon-heteroatom bond.
-
In RNA: The 2'-hydroxyl group prefers an axial orientation due to the gauche effect between the ring oxygen (O4') and the 2'-oxygen, shifting the equilibrium heavily toward the North (C3'-endo) pucker[2].
-
In Nucleoside Analogs: Substituting the 2'-position with highly electronegative atoms like fluorine (2'-F) dramatically strengthens the gauche effect, "locking" the ring into a C3'-endo conformation. This modification increases the stability of neighboring bonds and decreases susceptibility to enzymatic cleavage of the glycosidic bond[3]. Similarly, 2'-O-methoxyethyl (2'-O-MOE) modifications dictate a strict C3'-endo pucker, preorganizing the molecule for high-affinity RNA binding[2].
Additionally, the anomeric effect influences the orientation of the nucleobase at C1', favoring a pseudo-axial orientation of the electronegative substituent to maximize stabilizing orbital interactions[1].
Steric Strain and Aglycone Orientation
While stereoelectronics pull the ring in one direction, steric bulk pushes back. The orientation of the nucleobase (syn vs. anti) around the glycosidic bond is intimately coupled with the sugar pucker.
When bulky substituents are introduced, steric clashes can override the gauche effect. For example, replacing a 2'-OH with a bulky 2'-trifluoromethylthio (-SCF3) group introduces severe steric penalties if the ring attempts to adopt a C3'-endo pucker. Consequently, despite the presence of electronegative atoms, 2'-SCF3 modified nucleosides are forced into a South (C2'-endo) conformation to avoid steric interference within the minor groove[4].
Solvation and Hydrogen Bonding
The hydration shell surrounding the nucleoside also plays a critical role. The 2'-OH in RNA affects not just conformation but the structured water network around the duplex, contributing to the enthalpy-driven stability of RNA over DNA[2]. Displacement of these highly ordered water molecules by hydrophobic modifications (like -SCF3) further alters the energetic landscape, often destabilizing the A-form helix[4].
Logical network of stereoelectronic and steric factors driving ribofuranose pucker.
Quantitative Data: Pucker Dynamics and NMR Parameters
Understanding the causality behind substituent effects allows for predictive drug design. Table 1 summarizes how specific modifications dictate the conformational equilibrium.
Table 1: Influence of 2'-Substituents on Ribofuranose Pucker
| Substituent | Electronegativity (Pauling) | Dominant Pucker | Primary Driving Force |
| -H (DNA) | 2.20 | C2'-endo (South) | Steric relaxation, lack of strong gauche effect[2] |
| -OH (RNA) | 3.44 | C3'-endo (North) | Gauche effect (O4'-C1'-C2'-O2')[2] |
| -F (2'-F-RNA) | 3.98 | C3'-endo (North) | Strong gauche effect, highly electronegative[3] |
| -O-MOE | ~3.50 | C3'-endo (North) | Gauche effect and conformational preorganization[2] |
| -SCF3 | ~2.50 (effective) | C2'-endo (South) | Steric bulk overcoming weak stereoelectronic effects[4] |
Because the ring is in dynamic equilibrium, structural validation must be performed in solution using Nuclear Magnetic Resonance (NMR) spectroscopy. The scalar coupling constants ( 3JHH ) between adjacent protons on the furanose ring are highly sensitive to dihedral angles.
Table 2: Diagnostic 3JHH Coupling Constants for Pucker States
| Coupling Constant | C3'-endo (North) | C2'-endo (South) | Structural Causality |
| 3JH1′H2′ | 0 - 2 Hz | 7 - 9 Hz | Dihedral angle ~90° in North (minimal coupling), ~0°/180° in South (max coupling)[5] |
| 3JH2′H3′ | ~5 Hz | ~5 Hz | Relatively invariant due to fixed cis-like relationship across the cycle |
| 3JH3′H4′ | 7 - 10 Hz | 0 - 3 Hz | Dihedral angle ~180° in North, ~90° in South[5] |
Experimental Methodology: NMR Validation of Ring Pucker
To accurately determine the pseudorotation phase of a novel nucleoside analog, researchers rely on high-field NMR and the Karplus equation. The following protocol outlines a self-validating system for conformational deconvolution[5][6].
Protocol: NMR-Based Deconvolution of Ribofuranose Pseudorotation
Objective: To quantify the equilibrium population of North (C3'-endo) and South (C2'-endo) conformers in solution.
Step 1: Sample Preparation & Matrix Stabilization
-
Dissolve 2-5 mg of the highly purified nucleoside analog in 600 µL of 99.9% D₂O.
-
Causality: Using D₂O rather than H₂O is critical. It eliminates the massive water solvent peak (HOD) that would otherwise obscure the anomeric proton (H1') signal, which typically resonates between 5.5 and 6.5 ppm[1].
-
-
Add 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard for precise chemical shift referencing.
-
Buffer the solution to pH 7.0 using a deuterated phosphate buffer to prevent acid/base-catalyzed anomerization or degradation of the glycosidic bond.
Step 2: High-Resolution NMR Acquisition
-
Acquire a 1D 1 H-NMR spectrum at 298 K using a high-field spectrometer (≥ 600 MHz) to ensure maximum signal dispersion.
-
Acquire a 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy) or a fw-HCCH-TOCSY experiment.
-
Causality: 1D spectra of modified sugars often suffer from severe multiplet overlap. 2D methods resolve these overlapping spin systems, allowing for the precise extraction of scalar couplings ( 3J )[5].
-
Step 3: J-Coupling Extraction & Karplus Analysis
-
Extract the vicinal coupling constants 3JH1′H2′ and 3JH3′H4′ from the high-resolution spectra.
-
Apply the generalized Haasnoot-De Leeuw-Altona (HLA) Karplus equation.
Step 4: Two-State Equilibrium Calculation
-
Calculate the mole fraction of the South conformer ( fS ) using the observed couplings and the theoretical pure-state couplings derived from the Karplus relation:
fS=JS−JNJobs−JN -
Self-Validation: Perform this calculation independently using both 3JH1′H2′ and 3JH3′H4′ . If the two-state dynamic equilibrium model is valid, the calculated fS values from both coupling constants will converge[6].
Step-by-step workflow for the NMR-based structural validation of ribose pseudorotation.
References
- The Anomeric Effect in Furanose Derivatives: A Technical Guide for Drug Development, Benchchem.
- The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists.
- Chemistry, structure and function of approved oligonucleotide therapeutics, Oxford Academic.
- Integrated NMR and MD structure and dynamics of the stem–loop-II motif (s2m) from the Omicron variant of SARS-CoV-2, PMC.
- Surprising Base Pairing and Structural Properties of 2′-Trifluoromethylthio-Modified Ribonucleic Acids, ACS Public
- Molecular Recognition in Purinergic Receptors. 2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Integrated NMR and MD structure and dynamics of the stem–loop-II motif (s2m) from the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Decoding the Spectroscopic Signatures of D-Ribofuranose: A Comprehensive Guide for Analytical and Structural Biology
Executive Summary
D-Ribose is fundamentally vital to life, serving as the chiral backbone of ribonucleic acid (RNA), ATP, and numerous essential coenzymes. While the molecule exists in aqueous solution predominantly as thermodynamically stable pyranose forms (~80%), biological systems exclusively harness the 1[1]. For researchers in drug development—particularly those designing nucleoside analogs, antiviral agents, or RNA-targeted therapeutics—accurately characterizing the furanose conformation is a critical prerequisite.
This technical whitepaper synthesizes advanced spectroscopic methodologies, specifically Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (IR/Raman), to isolate, identify, and quantify the structural properties of D-ribofuranose.
Section 1: The Tautomeric Challenge and NMR Resolution
In aqueous environments, D-ribose undergoes continuous mutarotation, establishing a complex equilibrium of α/β -pyranoses and α/β -furanoses. At physiological pH, the2[2]. To isolate the spectroscopic properties of the furanose form, researchers often utilize stabilized derivatives (e.g., methyl- β -D-ribofuranoside) or employ variable-temperature NMR to shift the equilibrium.
Quantitative NMR Data
Because the timescale of mutarotation is slow relative to the NMR acquisition timescale, distinct resonances for each tautomer can be observed simultaneously.
Table 1: Equilibrium Distribution and Key 13 C NMR Chemical Shifts of D-Ribose (Aqueous, pH ~6.8)
| Tautomeric Form | Equilibrium Population (%) | C1 Shift (ppm) | C2 Shift (ppm) | C3 Shift (ppm) | C4 Shift (ppm) | C5 Shift (ppm) |
| β -D-Pyranose | ~60.0% | 94.4 | 71.8 | 69.8 | 68.0 | 63.4 |
| α -D-Pyranose | ~23.7% | 94.5 | 70.8 | 69.9 | 68.2 | 63.3 |
| β -D-Furanose | ~10.8% | 101.5 | 76.0 | 71.3 | 83.4 | 63.1 |
| α -D-Furanose | ~5.5% | 97.0 | 71.4 | 70.0 | 84.5 | 61.8 |
(Note: Data synthesized from established 13 C NMR assignments for D-ribose[2])
Protocol 1: Self-Validating 1D/2D NMR Workflow for Furanose Characterization
Objective: Quantify the β -D-ribofuranose fraction and map its ring puckering (pseudorotation).
-
Sample Preparation: Dissolve 20 mg of ultra-pure D-ribose (or a synthetic ribofuranoside derivative) in 0.6 mL of D 2 O (99.9% D).
-
Causality in Design: D 2 O is selected to suppress the massive H 2 O solvent signal that would otherwise obscure the critical anomeric proton region (4.5–5.5 ppm).
-
-
Equilibration & Self-Validation: Incubate the NMR tube at 25 °C for 12 hours.
-
Self-Validation Step: Run a rapid 1D 1 H scan at t=0 and t=12h . Equilibrium is strictly confirmed when the integral ratio of the β -pyranose doublet to the β -furanose doublet remains constant between consecutive scans.
-
-
Data Acquisition (1D 1 H & 13 C): Acquire 1 H spectra at 500 MHz or higher. Set the relaxation delay ( d1 ) to ≥5×T1 (typically 5-10 seconds for carbohydrates) to ensure the quantitative integration of the anomeric protons.
-
2D COSY/HSQC Mapping: Execute a 1 H- 1 H COSY to trace the scalar coupling network from the anomeric C1-H through to the C5-H 2 . Follow with a 1 H- 13 C HSQC to resolve overlapping proton signals by spreading them across the broader 13 C chemical shift dimension.
-
Conformational Analysis: Extract the 3J1,2 and 3J2,3 coupling constants.
-
Causality in Design: J -coupling constants are exquisitely sensitive to dihedral angles via the Karplus relationship. A 3 (e.g., 3J1,2 of ~4-5 Hz) in β -D-ribofuranosides typically indicates an equilibrium biased toward the South (C2'-endo) conformation, whereas a near-zero 3J1,2 indicates a North (C3'-endo) conformation[3].
-
Fig 1: Tautomeric equilibrium of D-ribose and structural validation via NMR spectroscopy.
Section 2: Vibrational Spectroscopy (Raman and IR) of D-Ribofuranose
While NMR provides exquisite solution-state geometry, vibrational spectroscopy offers a rapid, non-destructive window into the hydrogen-bonding network and solid-state packing of ribofuranose derivatives. We employ complementary IR and Raman techniques because of their distinct selection rules: highly polar O-H and C-O stretches yield intense IR absorption bands, whereas the polarizable C-H stretches and carbon-skeleton deformations are 4[4].
Quantitative Vibrational Data
Table 2: Diagnostic Vibrational Frequencies for D-Ribofuranose Moieties
| Spectral Region | Wavenumber (cm −1 ) | Dominant Technique | Vibrational Assignment |
| High Wavenumber | 3407, 3343, 3196 | IR | O-H stretching (intermolecular H-bonding) |
| High Wavenumber | 3366, 3198 | Raman | O-H stretching (secondary alcohols) |
| C-H Stretching | 2986, 2868 | Raman / IR | Asymmetric/Symmetric C-H stretches (C5 endocyclic) |
| Fingerprint | 1000 - 1150 | IR | C-O and C-C stretching (ring breathing) |
(Note: Assignments based on comprehensive Raman/IR profiling of pentoses[4])
Protocol 2: ATR-FTIR and Solid-State Raman Analysis
Objective: Map the hydrogen-bonding network and confirm the functional group integrity of synthetic ribofuranose derivatives.
-
ATR-FTIR Measurement:
-
Preparation: Place 2-5 mg of the solid ribofuranose sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Causality in Design: ATR is chosen over traditional KBr pellet pressing because the high pressure required to form KBr pellets can induce polymorphic transitions or artificially alter the native hydrogen-bonding network of the sugar.
-
Self-Validation Step: Run a background scan of the clean crystal immediately prior to loading the sample. A flat baseline at 100% transmittance confirms a contamination-free optical path.
-
-
Raman Spectroscopy:
-
Preparation: Place the sample on a glass slide or directly into a customized cryostat setup for temperature-dependent studies.
-
Excitation: Utilize a 532 nm or 785 nm continuous-wave laser.
-
Causality in Design: A 785 nm (near-IR) laser is preferred if the carbohydrate or its matrix exhibits auto-fluorescence under 532 nm excitation, as the lower energy minimizes competitive electronic excitation[5].
-
Acquisition & Validation: Measure from 100 to 4000 cm −1 . Correlate the intense C-H stretching bands (~2900 cm −1 ) with the IR spectra to validate the structural backbone against theoretical Density Functional Theory (DFT) models.
-
Fig 2: Vibrational spectroscopy workflow for analyzing D-ribofuranose structural features.
References
- Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network Source: Nature Communications / ResearchGate URL
- Source: PMC / NIH.
- Comprehensive Analysis of Methyl- β -D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach Source: The Journal of Physical Chemistry A / ACS Publications URL
- pKa Determination of d-Ribose by Raman Spectroscopy Source: The Journal of Physical Chemistry B / ACS Publications URL
- Raman and infrared spectroscopy of carbohydrates: A review Source: ResearchGate URL
Sources
D-Ribofuranose as a Chiral Building Block: Advanced Methodologies in Nucleoside Synthesis and Drug Development
Executive Summary
D-Ribofuranose is an indispensable chiral pool starting material in modern organic synthesis and medicinal chemistry. Possessing three contiguous stereocenters (C2, C3, and C4), it provides a pre-configured stereochemical scaffold essential for the synthesis of natural nucleosides, non-natural L-nucleosides, and blockbuster antiviral therapeutics[1]. This technical guide explores the mechanistic causality behind orthogonal protection strategies, details self-validating protocols for key synthetic intermediates, and dissects the C-glycosylation pathways used in the development of critical drugs like Remdesivir[2].
The Mechanistic Imperative of Orthogonal Protection
The high density of hydroxyl groups on D-ribofuranose necessitates precise, orthogonal protection strategies to differentiate the anomeric center (C1) and the primary alcohol (C5) from the secondary cis-diols (C2, C3). The choice of protecting group is not merely a steric shield; it actively dictates the stereochemical outcome of subsequent glycosylation reactions[3].
Anchimeric Assistance via Benzoylation
When synthesizing pyrimidine or purine nucleosides via the Vorbrüggen glycosylation, the 2-hydroxyl group is typically protected as an ester (e.g., benzoyl or acetyl). Upon activation of the anomeric leaving group by a Lewis acid (such as TMSOTf), the C2-ester carbonyl oxygen attacks the anomeric center, forming a cyclic acyloxonium ion intermediate. This intermediate sterically blocks the α-face of the furanose ring, forcing the incoming silylated nucleobase to attack exclusively from the β-face, thereby yielding the biologically relevant β-nucleoside[4].
Cis-Diol Protection via Acetonide Formation
For the synthesis of C-nucleosides (where the nucleobase is attached via a carbon-carbon bond rather than a nitrogen-carbon bond), standard Vorbrüggen conditions fail. Instead, the C2 and C3 hydroxyls are often protected as an isopropylidene acetal (acetonide) or benzylidene acetal[3]. This locks the furanose ring in a rigid conformation and leaves the C5 and C1 positions available for oxidation and organometallic addition.
Workflow of D-Ribofuranose orthogonal protection strategies.
Self-Validating Protocol: Synthesis of the Universal Donor
The synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a foundational industrial and laboratory process[4]. The following protocol is designed as a self-validating system, incorporating mechanistic checkpoints to ensure reaction fidelity.
Step-by-Step Methodology
-
Furanose Trapping (Methylation):
-
Procedure: Suspend 10.0 g of D-ribose in 100 mL of anhydrous methanol. Add 5 mL of a methanolic HCl solution (generated in situ via thionyl chloride) at 0–5 °C. Stir for 8 hours[4].
-
Causality: Free D-ribose exists predominantly as a pyranose in solution. Methanolysis under kinetic control traps the sugar in the desired furanose form by converting the hemiacetal into a stable methyl glycoside.
-
Validation Checkpoint: The initial cloudy suspension will transition into a completely clear solution, visually confirming the conversion of the insoluble free sugar into the soluble methyl furanoside.
-
-
Global Benzoylation:
-
Procedure: Concentrate the solution, then dissolve the residue in 50 mL of anhydrous pyridine. Slowly add 3.5 equivalents of benzoyl chloride (BzCl) while maintaining the temperature below 10 °C. Warm to room temperature and stir for 4 hours.
-
Causality: Pyridine acts as both the solvent and an acid scavenger, neutralizing the HCl byproduct. The bulky benzoyl groups protect the secondary and primary alcohols while establishing the necessary C2 anchimeric assistance effector.
-
-
Anomeric Activation (Acetolysis):
-
Procedure: Isolate the benzoylated intermediate. Dissolve in a mixture of glacial acetic acid and acetic anhydride. Cool to -5 °C and add a catalytic amount of concentrated H₂SO₄. Stir for 5 hours[4].
-
Causality: The strong acid protonates the anomeric methoxy group, converting it into an excellent leaving group. The acetate nucleophile subsequently attacks the anomeric center.
-
Validation Checkpoint: The reaction strictly requires a temperature between -5 °C and 5 °C. An unexpected exothermic spike indicates uncontrolled global hydrolysis rather than selective acetolysis.
-
Application in Blockbuster Therapeutics: The Remdesivir Paradigm
The development of Remdesivir (GS-5734), a broad-spectrum antiviral ProTide, highlights the advanced utility of D-ribofuranose. Because Remdesivir is a 1'-cyano C-nucleoside, traditional N-glycosylation methods cannot be used[5]. Instead, the synthesis relies on the oxidation of D-ribose to a lactone, followed by organometallic C-glycosylation[2].
Retrosynthetic and forward pathway for Remdesivir from D-Ribose.
Self-Validating Protocol: C-Glycosylation and Cyanation
-
Nucleophilic Addition to Lactone:
-
Procedure: Cool a solution of the brominated pyrrolo[2,1-f][1,2,4]triazine nucleobase in THF to -78 °C. Add n-BuLi to initiate halogen-metal exchange. After 30 minutes, slowly add a solution of protected D-ribono-1,4-lactone[5].
-
Causality: The lactone carbonyl is highly electrophilic. The ultra-low temperature stabilizes the highly reactive organolithium species and prevents unwanted deprotonation of the sugar protecting groups.
-
Validation Checkpoint: The addition of n-BuLi will generate a deep, persistent color change in the solution, confirming successful lithiation prior to lactone addition.
-
-
Stereoselective Cyanation:
-
Procedure: Dissolve the resulting hemiketal in dichloromethane at -78 °C. Add trimethylsilyl cyanide (TMSCN) followed by trifluoromethanesulfonic acid (TfOH)[2].
-
Causality: TfOH promotes the elimination of the hemiketal hydroxyl group, generating a highly reactive planar oxocarbenium ion. The bulky nucleobase and the C2/C3 protecting groups sterically shield the α-face of the ring. Consequently, the cyanide nucleophile is forced to attack from the β-face, perfectly establishing the critical 1'-β-cyano stereocenter required for viral RNA polymerase inhibition[5].
-
Quantitative Yields and Reaction Metrics
To facilitate process optimization, the following table summarizes the quantitative metrics and mechanistic causality of key D-ribofuranose transformations utilized in modern drug development.
| Transformation | Reagents / Conditions | Intermediate / Product | Typical Yield | Mechanistic Causality |
| Oxidation | Ac₂O, DMSO (Albright-Goldman) | D-ribono-1,4-lactone | ~95-96% | Prevents ring-opening mutarotation; activates C1 for nucleophilic attack[5]. |
| Benzoylation | BzCl, Pyridine, 0 °C to RT | 1-O-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranoside | ~85-90% | Protects hydroxyls while establishing C2 neighboring group participation[4]. |
| Acetolysis | Ac₂O, H₂SO₄, -5 °C to 5 °C | 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | ~75-80% | Selectively cleaves the methyl glycoside to form a highly reactive anomeric acetate donor[4]. |
| C-Glycosylation | Pyrrolotriazine-Li, TMSCl, -78 °C | C-Glycosylated Hemiketal | ~40-50% | Low temperature stabilizes the organolithium species, allowing selective attack on the lactone carbonyl[2]. |
| Cyanation | TMSCN, TfOH, DCM, -78 °C | 1'-β-cyano C-nucleoside | ~85% | TfOH generates an oxocarbenium ion; steric shielding forces cyanide attack from the β-face[5]. |
Beyond Natural Nucleosides: Thio-Analogs and L-Sugars
The versatility of D-ribofuranose extends beyond standard oxygen-containing furanoses. Recent advances have utilized D-ribose to synthesize 4'-thionucleosides (where the ring oxygen is replaced by sulfur) to improve pharmacokinetic stability against nucleases[1]. This is achieved through complex ring contraction-expansion protocols or via the stereoinversion of epoxide intermediates using thiourea[1]. Furthermore, through radical-mediated carbonyl translocation, the D-ribose scaffold can be inverted to synthesize L-deoxyribonucleosides, which exhibit unique therapeutic profiles with vastly reduced cytotoxicity and immunogenicity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A comprehensive update on the structure and synthesis of potential drug targets for combating the coronavirus pandemic caused by SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 5. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Thermodynamic Landscape of D-Ribofuranose Anomers: Stability, Prebiotic Selection, and Analytical Methodologies
Executive Summary
For researchers, scientists, and drug development professionals, understanding the conformational and thermodynamic landscape of D-ribofuranose is foundational. As the exclusive carbohydrate backbone of RNA, the β -D-ribofuranose anomer plays a pivotal role in the structural integrity of genetic material and the design of nucleoside analog therapeutics. This technical guide synthesizes the thermodynamic principles governing D-ribofuranose anomeric stability, explores recent breakthroughs in prebiotic computational chemistry, and provides field-proven, self-validating experimental protocols for anomeric quantification.
The Thermodynamic Equilibrium of D-Ribose in Aqueous Solution
In aqueous environments, D-ribose does not exist as a single static molecule. Instead, it undergoes mutarotation—a dynamic equilibration process driven by the reversible opening of the cyclic hemiacetal to a transient open-chain aldehyde intermediate[1][2].
At standard ambient temperature (25°C), the thermodynamic equilibrium heavily favors the six-membered pyranose forms over the five-membered furanose forms[2]. The distribution is approximately 76% pyranose and 24% furanose, with the open-chain aldehyde comprising a negligible ~0.1%[2].
Within the furanose sub-population, the β -anomer is thermodynamically favored over the α -anomer. The specific distribution of furanose forms is roughly 13% β -D-ribofuranose and 7% α -D-ribofuranose[2].
Fig 1: Thermodynamic equilibrium network of D-ribose anomers in aqueous solution at 25°C.
Mechanistic Drivers of Furanose Anomeric Stability
The thermodynamic preference for β -D-ribofuranose over its α -counterpart is governed by a delicate balance between steric interactions, dipole moments, and stereoelectronic effects.
Steric Hindrance and 1,2-Diol Interactions
In the α -D-ribofuranose anomer, the hydroxyl group at the anomeric carbon (C1) and the adjacent hydroxyl group at C2 are positioned cis to each other on the furanose ring. This spatial proximity induces severe steric clash and unfavorable dipole-dipole repulsion. Conversely, in the β -anomer, the C1-OH and C2-OH groups are oriented trans to one another. This trans configuration minimizes steric hindrance and electrostatic repulsion, significantly lowering the overall free energy of the β -anomer relative to the α -anomer[3].
The Anomeric Effect in Five-Membered Rings
The classical "anomeric effect" typically provides unexpected thermodynamic stability to the axial (often α ) anomer in six-membered pyranose rings due to hyperconjugation between the ring oxygen's lone pair and the anti-bonding orbital ( σ∗ ) of the C1-O bond[3]. However, in the highly flexible, envelope-puckered five-membered furanose ring, the geometric constraints alter orbital overlap efficiency. Consequently, the relief of steric strain achieved in the trans-1,2-diol configuration of the β -anomer outweighs the stereoelectronic stabilization of the classical anomeric effect, rendering β -D-ribofuranose the global thermodynamic minimum among the furanose forms[3].
Prebiotic Selection: The Thermodynamic Flip at Extreme Conditions
A profound paradox in evolutionary biochemistry is why RNA exclusively incorporates the furanose form of ribose, despite the pyranose form being thermodynamically dominant at ambient conditions[2][4].
Recent ab initio molecular dynamics (AIMD) simulations have resolved this by modeling C-H-O-N fluids under extreme pressure-temperature (P-T) conditions, such as those found in Earth's upper mantle (10 GPa and 1400 K)[4]. Under these extreme prebiotic conditions, the thermodynamic stability landscape inverts. The formation of the C-O bond to close the five-membered furanose ring lowers the free energy by 11.57 kcal/mol, whereas closing the six-membered pyranose ring lowers it by only 5.85 kcal/mol[4].
This demonstrates that the furanose form is thermodynamically favored over the pyranose form under extreme conditions, providing a robust mechanistic pathway for the prebiotic selection of β -D-ribofuranose as the backbone of RNA[4].
Quantitative Data Summary
Table 1: Relative Abundance of D-Ribose Forms in Aqueous Solution (Ambient: 1 atm, 298 K) [2]
| Conformational Form | Anomer | Relative Abundance (%) | Structural Driver |
| Pyranose (6-membered) | β -D-Ribopyranose | ~59% | Equatorial hydroxyls minimize steric strain |
| α -D-Ribopyranose | ~20% | Axial C1-OH stabilized by anomeric effect | |
| Furanose (5-membered) | β -D-Ribofuranose | ~13% | Trans-1,2-diol minimizes dipole repulsion |
| α -D-Ribofuranose | ~7% | Cis-1,2-diol causes severe steric clash | |
| Open-Chain | Aldehyde | ~0.1% | Transient intermediate for mutarotation |
Table 2: Free Energy of Ring Formation at Extreme Prebiotic Conditions (10 GPa, 1400 K) [4]
| Ring Structure | ΔG of Ring Formation (kcal/mol) | Thermodynamic Status |
| Furanose (5-membered) | -11.57 | Globally Favored |
| Pyranose (6-membered) | -5.85 | Disfavored |
Experimental Methodologies: Self-Validating Protocols
To rigorously investigate these thermodynamic properties, researchers must employ self-validating protocols that eliminate kinetic artifacts.
Protocol 1: NMR-Based Quantification of Anomeric Thermodynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for quantifying anomeric ratios, as the integration of distinct anomeric proton signals directly correlates to molar concentration.
Fig 2: Self-validating NMR workflow for quantifying D-ribofuranose anomeric thermodynamics.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve high-purity D-ribose (e.g., 50 mM) in 99.9% Deuterium Oxide ( D2O ). Causality: D2O is mandatory because the massive H2O solvent signal would obscure the critical anomeric proton ( C1−H ) signals (typically between 4.5 and 5.5 ppm). Furthermore, deuterium exchange of the hydroxyl protons simplifies the C1−H splitting patterns to clean doublets.
-
Thermal Equilibration: Incubate the NMR tube in a highly controlled water bath at exactly 25.0°C for a minimum of 24 hours. Causality: Mutarotation is a kinetically slow process involving the transient open-chain aldehyde. Premature measurement will capture a kinetic state rather than the true thermodynamic equilibrium[1][2].
-
Data Acquisition: Acquire 1H and 13C NMR spectra using a high-field spectrometer ( ≥600 MHz). Causality: High magnetic field strength is required to provide the resolution necessary to baseline-separate the closely spaced anomeric doublets of the four cyclic forms.
-
Integration & Thermodynamic Calculation: Integrate the C1−H peaks. Calculate the equilibrium constant ( Keq ) as the ratio of the integrals (e.g., Keq=Iβ−furanose/Iα−furanose ). Compute the standard free energy difference using the Gibbs isotherm equation: ΔG∘=−RTln(Keq) .
Protocol 2: Computational Free Energy Profiling (DFT)
To validate experimental findings at the molecular level, Density Functional Theory (DFT) is utilized to calculate the free energy of isolated anomers.
Step-by-Step Methodology:
-
Conformational Search & Geometry Optimization: Generate initial geometries for α and β D-ribofuranose. Optimize these structures at the M06-2X/6-311++G(d,p) level of theory[5].
-
Implicit Solvation Modeling: Apply a Polarizable Continuum Model (PCM) for water during optimization. Causality: Gas-phase calculations are biologically irrelevant for carbohydrates. PCM implicitly models the dielectric environment of water, which is critical for stabilizing the highly polar hydroxyl groups and accurately reflecting aqueous thermodynamics[5].
-
Zero-Point Energy (ZPE) Correction: Perform harmonic frequency calculations on the optimized geometries. Causality: Frequency calculations serve a dual purpose: they confirm that the optimized structure is a true thermodynamic minimum (indicated by the absence of imaginary frequencies) and they provide the ZPE required to correct raw electronic energies to accurate Gibbs free energies ( ΔG ) at 298.15 K[5].
References
- Wikipedia. "Ribose". Wikipedia, The Free Encyclopedia.
- MSU Chemistry. "Carbohydrates". Michigan State University.
- Neuman, R. "Chapter 20 Carbohydrates - Organic Chemistry". University of California, Riverside.
- arXiv.org. "Synthesis and stability of biomolecules in C-H-O-N fluids at extreme pressure-temperature conditions".
- accedaCRIS. "Conformational Preference and Chiroptical Response of Carbohydrates D‑Ribose and 2‑Deoxy‑D‑ribose in Aqueous and Solid Phase".
Sources
Methodological & Application
Application Note: Synthesis of D-Ribofuranose Building Blocks from D-Ribose
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Protocol Guide
Introduction & Mechanistic Rationale
D-Ribose is a fundamental precursor in the synthesis of nucleosides, nucleotides, and antiviral therapeutics (e.g., Ribavirin, Levovirin). In aqueous solution, D-ribose exists as a thermodynamic equilibrium mixture predominantly favoring the pyranose form (~75–80%), with the biologically relevant furanose form comprising only a minor fraction (~20–25%). Because biologically active nucleosides exclusively require the furanose configuration, chemists must bypass the thermodynamic preference for the pyranose ring.
To synthesize furanose-specific building blocks—most notably the universal glycosyl donor 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose —the synthesis relies on a kinetic trapping strategy. The foundational three-step methodology was originally established by [1] and later optimized for large-scale antiviral drug synthesis by [2].
When D-ribose is subjected to Fischer glycosidation in anhydrous methanol with an acid catalyst, the five-membered furanoside ring forms at a significantly faster rate than the six-membered pyranoside ring. By controlling the reaction time and temperature, the kinetic product (methyl D-ribofuranoside) is isolated before thermodynamic equilibration occurs. Modern adaptations utilize acidic cation-exchange resins to simplify this kinetic trapping step [3]. Subsequent global acetylation protects the remaining hydroxyls, and a final acetolysis step replaces the anomeric methoxy group with an acetate group, yielding the highly stable, crystalline β-anomer.
Experimental Workflow
Workflow for the synthesis of 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose from D-ribose.
Step-by-Step Methodologies
Protocol 1: Kinetic Synthesis of Methyl D-Ribofuranoside
Objective: Trap the furanose configuration via kinetic Fischer glycosidation. Causality & Self-Validation: Using a strongly acidic cation-exchange resin (Dowex® 50WX8) instead of liquid H₂SO₄ simplifies the workup and prevents acid-catalyzed anomerization during neutralization. The reaction must be run in strictly anhydrous methanol; ambient moisture will drive the equilibrium back toward the unprotected pyranose sugar.
-
Initiation: Suspend D-ribose (1.0 eq) in anhydrous methanol (approx. 1.5 L per mole of sugar) and cool the mixture to 0 °C in an ice bath.
-
Catalysis: Add pre-washed, dry Dowex® 50WX8 (H⁺ form) resin (approx. 10% w/w relative to D-ribose).
-
Propagation: Stir the suspension continuously at room temperature for 16–24 hours.
-
Validation Check: Monitor by TLC (DCM/MeOH 9:1). The reaction is complete when the baseline D-ribose spot (R_f = 0.1) disappears and a new higher-R_f spot corresponding to methyl D-ribofuranoside appears (R_f = 0.4, visualized with p-anisaldehyde stain).
-
Termination: Filter the mixture through a Celite® pad to remove the resin. Critical: If liquid H₂SO₄ was used instead of resin, the solution must be neutralized strictly to pH 7.0 with solid BaCO₃ or NaHCO₃ before filtration. Concentrating an acidic sugar solution will cause rapid degradation.
-
Isolation: Concentrate the filtrate under reduced pressure (water bath < 40 °C) to afford methyl D-ribofuranoside as a pale yellow syrup.
Protocol 2: Global Acetylation to Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside
Objective: Protect the remaining secondary and primary hydroxyl groups. Causality & Self-Validation: Pyridine acts as both the solvent and the acid scavenger, neutralizing the acetic acid byproduct to drive the reaction forward. The reaction is initiated at 0 °C to safely control the highly exothermic addition of acetic anhydride.
-
Initiation: Dissolve the crude methyl D-ribofuranoside (1.0 eq) in anhydrous pyridine (approx. 5.0 eq volume). Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add acetic anhydride (Ac₂O, 4.0 eq) dropwise over 30 minutes to maintain the internal temperature below 10 °C.
-
Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Validation Check: TLC (Hexanes/Ethyl Acetate 1:1) should show complete conversion of the highly polar starting material to a non-polar product spot (R_f = 0.6).
-
Quenching & Extraction: Pour the mixture into ice-water to hydrolyze excess Ac₂O. Extract the aqueous phase with ethyl acetate (3x).
-
Purification Wash: Wash the combined organic layers sequentially with cold 1M HCl (to remove residual pyridine), saturated NaHCO₃, and brine.
-
Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield methyl 2,3,5-tri-O-acetyl-D-ribofuranoside as a viscous oil.
Protocol 3: Acetolysis to 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
Objective: Convert the stable methyl glycoside into an activated glycosyl donor. Causality & Self-Validation: The methoxy group at the anomeric center is a poor leaving group for downstream nucleoside coupling. Acetolysis replaces it with an acetate group. The use of concentrated H₂SO₄ in acetic acid/acetic anhydride generates a highly reactive acetyl cation. While a mixture of α/β anomers is formed, the β-anomer is thermodynamically favored in the crystalline state and selectively precipitates upon crystallization.
-
Initiation: Dissolve methyl 2,3,5-tri-O-acetyl-D-ribofuranoside (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride (3:1 v/v ratio). Cool to 0 °C.
-
Catalysis: Slowly add a catalytic amount of concentrated H₂SO₄ (0.05 eq) dropwise.
-
Propagation: Stir the reaction mixture at room temperature for 16 hours.
-
Validation Check: TLC (Hexanes/Ethyl Acetate 2:1) will show the formation of a slightly lower R_f spot (R_f = 0.5) corresponding to the tetraacetate.
-
Quenching: Pour the mixture onto crushed ice and extract with dichloromethane (DCM).
-
Neutralization: Wash the organic layer meticulously with cold water, followed by saturated NaHCO₃. Self-Validation: Continue NaHCO₃ washes until CO₂ evolution ceases and the aqueous phase tests at pH > 7, ensuring complete removal of AcOH/H₂SO₄.
-
Crystallization: Dry over MgSO₄, filter, and concentrate. Dissolve the crude syrup in a minimum amount of hot diethyl ether or ethanol, then cool to 4 °C. Filter the resulting white crystalline solid, which is predominantly the pure β-anomer.
Quantitative Data Summary
The following table outlines the expected physical states, diagnostic TLC metrics, and typical yield ranges for a successfully executed synthesis scale-up.
| Step | Intermediate / Product | Physical State | Diagnostic TLC (R_f) | Typical Yield |
| 1 | Methyl D-ribofuranoside | Pale yellow syrup | 0.4 (DCM/MeOH 9:1) | 75 – 85% |
| 2 | Methyl 2,3,5-tri-O-acetyl-D-ribofuranoside | Viscous oil | 0.6 (Hexanes/EtOAc 1:1) | 85 – 95% |
| 3 | 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | White crystalline solid | 0.5 (Hexanes/EtOAc 2:1) | 55 – 65% |
References
- Guthrie, R. D., & Smith, S. C. (1968). "A convenient synthesis of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose." Chemistry and Industry, 547-548. (Cited via European Patent Specification EP1537134B1).
-
Ramasamy, K. S., et al. (2000). "Synthesis and Antiviral Activity of Levovirin." Journal of Medicinal Chemistry, 43(5), 1019-1028. URL:[Link]
-
Liu, Y., et al. (2023). "PARP1 Writes N3-Cytidine ADP-Ribosylation in DNA." bioRxiv. (Details modern Dowex resin protocols for methyl D-ribofuranoside synthesis). URL:[Link]
Application Note: D-Ribofuranose as a Privileged Scaffold in the Synthesis of Antiviral Nucleosides
Introduction: The Chemical Rationale of D-Ribofuranose
Nucleoside analogues remain the cornerstone of antiviral pharmacotherapy, providing the first line of defense against a spectrum of RNA and DNA viruses, including HCV, RSV, and SARS-CoV-2. At the heart of these life-saving therapeutics lies D-ribofuranose , a chiral pool starting material that provides the essential stereochemical framework required for biological recognition by viral polymerases[1].
The structural integrity of the D-ribofuranose ring is critical. The 5'-hydroxyl group serves as the site for intracellular phosphorylation by host kinases (e.g., human adenosine kinase), a rate-limiting step required to convert the inactive prodrug into the active nucleoside triphosphate[2]. Once activated, these analogues act as competitive inhibitors or lethal chain terminators of viral RNA-dependent RNA polymerase (RdRp)[3].
This application note provides a comprehensive, self-validating methodological guide for the synthesis of antiviral nucleosides from D-ribofuranose, detailing the mechanistic causality behind the Vorbrüggen glycosylation and the subsequent ProTide phosphoramidation strategies used to bypass kinase bottlenecks[4].
Strategic Synthetic Workflow
The de novo synthesis of nucleosides from D-ribofuranose requires a highly orchestrated sequence of protection, activation, stereoselective coupling, and functionalization.
Synthetic workflow from D-Ribofuranose to advanced antiviral nucleotide prodrugs.
Mechanistic Insights: The Vorbrüggen Glycosylation
The coupling of the activated ribose donor with a heterocyclic nucleobase is the most critical step in nucleoside synthesis. The Vorbrüggen glycosylation is the industry standard, utilizing a Lewis acid to promote the formation of the N-glycosidic bond[1].
The Causality of Stereocontrol: Achieving >95% β -selectivity (the biologically active anomer) is not accidental; it is driven by neighboring group participation (anchimeric assistance) . When the Lewis acid (e.g., TMSOTf or SnCl 4 ) facilitates the departure of the 1-O-acetate leaving group, a highly reactive electrophilic oxacarbenium ion is formed[5]. An ester protecting group at the C2 position (such as a benzoate or acetate) immediately attacks this cation from the α -face, forming a cyclic acyloxonium intermediate. This sterically shields the α -face, forcing the incoming silylated nucleobase to attack exclusively from the β -face[5].
Mechanism of stereoselective Vorbrüggen glycosylation via neighboring group participation.
Experimental Methodologies
The following protocols represent a self-validating system for synthesizing a generic antiviral nucleoside (e.g., Ribavirin precursor) starting from 1,2,3,5-tetra-O-acetyl- β -D-ribofuranose[4][6].
Protocol 1: Silylation of the Nucleobase
Purpose: Heterocyclic nucleobases possess strong intermolecular hydrogen bonding, making them insoluble in organic solvents and poor nucleophiles. Silylation breaks these hydrogen bonds, solubilizing the base and activating the nitrogen for nucleophilic attack.
-
Preparation: In a flame-dried, argon-purged flask, suspend 10 mmol of the nucleobase (e.g., methyl-1H-1,2,4-triazole-3-carboxylate) in 20 mL of anhydrous acetonitrile (MeCN)[6].
-
Reagent Addition: Add 2.5 equivalents of N,O-Bis(trimethylsilyl)acetamide (BSA). Causality: BSA is preferred over Hexamethyldisilazane (HMDS) for sensitive bases because it operates efficiently at room temperature or mild reflux, preventing thermal degradation of the heterocycle[1].
-
Reaction: Heat the mixture to 60°C for 1 hour.
-
Self-Validation Check: The reaction is complete when the opaque, heterogeneous suspension transitions into a completely clear, homogeneous solution. If the solution remains cloudy, moisture has compromised the silylating agent; discard and restart with strictly anhydrous conditions.
-
Concentration: Cool to room temperature. The silylated base is used immediately in situ for Protocol 2.
Protocol 2: Stereoselective Vorbrüggen Glycosylation
Purpose: Coupling the activated D-ribofuranose donor with the silylated base.
-
Donor Preparation: Dissolve 9.5 mmol of 1,2,3,5-tetra-O-acetyl- β -D-ribofuranose in 15 mL of anhydrous MeCN. Transfer this solution to the flask containing the silylated nucleobase[4].
-
Thermal Control: Cool the combined mixture to exactly 0°C using an ice bath. Causality: The formation of the oxacarbenium ion is highly exothermic. If the Lewis acid is added at room temperature, localized heating will degrade the ribose donor and erode the β -stereoselectivity[1].
-
Catalyst Addition: Dropwise, add 1.2 equivalents of Trimethylsilyl trifluoromethanesulfonate (TMSOTf). Causality: While SnCl 4 is a traditional Lewis acid[5], TMSOTf is superior here as it maintains a homogeneous reaction and avoids the formation of intractable tin-emulsions during aqueous workup.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours, monitoring by TLC (Hexane/EtOAc 1:1).
-
Quench & Workup: Quench the reaction by pouring it into an ice-cold saturated aqueous NaHCO 3 solution. Extract with Dichloromethane (DCM) (3 x 30 mL). Dry the organic layer over Na 2 SO 4 and concentrate under reduced pressure[1].
-
QC Validation: Perform 1 H NMR on the crude product. The anomeric proton (H-1') of the desired β -anomer will appear as a doublet with a small coupling constant ( J1′,2′ = 1–3 Hz) around 5.8–6.2 ppm. A larger coupling constant ( J > 4 Hz) indicates contamination by the undesired α -anomer.
Protocol 3: Global Deprotection (Ammonolysis)
Purpose: Removal of the ester protecting groups to yield the free antiviral nucleoside.
-
Reaction: Dissolve the protected nucleoside in 7 M ammonia in methanol (NH 3 /MeOH). Seal the vessel and stir at room temperature for 24–48 hours[6].
-
Workup: Carefully vent the excess ammonia in a fume hood. Evaporate the solvent to dryness.
-
Purification: Recrystallize the crude residue from a methanol/water mixture to yield the pure nucleoside (e.g., Ribavirin)[6].
Protocol 4: ProTide Phosphoramidation (Bypassing Kinase Resistance)
Purpose: To synthesize a lipophilic prodrug (ProTide) that masks the negative charges of a nucleoside monophosphate, allowing passive cellular diffusion and bypassing the rate-limiting first phosphorylation step[4].
-
Activation: Dissolve the free nucleoside (1.0 eq) in anhydrous THF/Pyridine. Add N-methylimidazole (NMI) (5.0 eq). Causality: NMI acts as both a base and a powerful nucleophilic catalyst. It reacts with the phosphorochloridate to form a highly reactive intermediate, ensuring selective phosphorylation at the less sterically hindered primary 5'-OH over the secondary 2',3'-OH groups[4].
-
Coupling: Dropwise, add the appropriate phosphorochloridate (e.g., 1-naphthyl (benzoxy-L-alaninyl) phosphorochloridate) (2.0 eq) at -78°C.
-
Completion: Warm to room temperature and stir for 12 hours. Quench with methanol, concentrate, and purify via flash chromatography.
Quantitative Antiviral Efficacy Data
The structural modification of the D-ribofuranose core and the nucleobase directly dictates the therapeutic window of the resulting nucleoside. The table below summarizes the antiviral activity of key D-ribofuranose-derived compounds across various viral targets.
| Compound / Derivative | Viral Target | Assay System | Activity (IC 50 / EC 50 ) | Reference |
| Ribavirin | Hepatitis C Virus (HCV) | Subgenomic replicon | ~10 - 50 µM | [4] |
| Ribavirin | Respiratory Syncytial Virus (RSV) | Cell culture CPE | ~3 - 10 µM | [2] |
| Remdesivir (ProTide) | SARS-CoV-2 | Vero E6 cells | 0.77 µM | [3] |
| 1,2,3-Triazolyl Nucleoside (2f) | Coxsackievirus B3 | HeLa cells | 12.4 µM | [7] |
| 1,2,3-Triazolyl Nucleoside (5i) | Influenza A (H1N1) | MDCK cells | 24.3 µM | [7] |
References
- Application Notes and Protocols for the Synthesis of Antiviral Nucleosides Using 5-Deoxy-D-ribose BenchChem URL
- PMC (National Institutes of Health)
- PMC (National Institutes of Health)
- PMC (National Institutes of Health)
- Methyl-1H-1,2,4-triazole-3-carboxylate as a Precursor for Antiviral Compounds BenchChem URL
- PMC (National Institutes of Health)
- Thymidine, 3',5'-dibenzoate Organic Syntheses URL
- PMC (National Institutes of Health)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural effects on the phosphorylation of 3-substituted 1-β-d-ribofuranosyl-1,2,4-triazoles by human adenosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleoside Analogs That Inhibit SARS-CoV-2 Replication by Blocking Interaction of Virus Polymerase with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of the phosphoramidate ProTide approach to the antiviral drug ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2'-Deoxy-D-Ribofuranose: A Detailed Guide for Researchers and Drug Development Professionals
Introduction: The Central Role of 2'-Deoxy-D-Ribofuranose in Modern Science
2'-Deoxy-D-ribofuranose, the carbohydrate component of deoxyribonucleic acid (DNA), is a molecule of immense significance in the fields of molecular biology, medicinal chemistry, and drug development. Its unique structural properties are fundamental to the stability and function of the genetic material in most living organisms. The synthesis of this crucial molecule and its derivatives is a cornerstone of research into antiviral and anticancer therapeutics, where modified nucleoside analogues play a pivotal role. This guide provides an in-depth exploration of the primary synthetic routes to 2'-deoxy-D-ribofuranose, offering detailed protocols and expert insights to inform experimental design and execution.
Comparative Overview of Synthetic Strategies
The synthesis of 2'-deoxy-D-ribofuranose can be broadly categorized into chemical and enzymatic approaches. The choice of strategy is often dictated by factors such as the desired scale of synthesis, cost considerations, and the required stereochemical purity.
| Synthetic Strategy | Starting Material | Key Advantages | Key Challenges | Typical Overall Yield |
| Chemical Synthesis | D-Arabinose | Readily available starting material, well-established chemistry. | Multiple protection/deprotection steps, potential for stereochemical impurities. | 20-40% |
| Chemical Synthesis | D-Glucose | Inexpensive and abundant starting material. | Longer synthetic route, requires significant chemical transformations. | 10-20% |
| Enzymatic Synthesis | Acetaldehyde and Glyceraldehyde-3-phosphate | High stereoselectivity, milder reaction conditions, environmentally friendly. | Enzyme stability and cost, substrate availability for large-scale synthesis. | 60-80% |
I. Chemical Synthesis of 2'-Deoxy-D-Ribofuranose
Chemical synthesis remains a widely practiced approach for obtaining 2'-deoxy-D-ribofuranose, offering flexibility in the introduction of modifications. The judicious use of protecting groups is paramount to achieving regioselectivity and stereocontrol throughout the synthetic sequence.
A. Synthesis from D-Arabinose: A Classic and Versatile Route
The conversion of D-arabinose to 2'-deoxy-D-ribose is a well-established method that leverages the stereochemistry of the starting material.[1] A key transformation in this pathway is the deoxygenation at the C2 position.
Caption: Synthetic pathway from D-arabinose to 2'-deoxy-D-ribofuranose.
This protocol outlines a key step in a synthetic route from D-arabinose derivatives.[2]
Materials:
-
3,4-O-diacetyl-D-arabinal
-
Organic solvent (e.g., dichloromethane)
-
Lithium bromide or lithium chloride
-
Strong acid cation exchange resin
-
Water
Procedure:
-
Dissolve 3,4-O-diacetyl-D-arabinal in the chosen organic solvent.
-
Add lithium bromide or lithium chloride, the strong acid cation exchange resin, and water to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove the resin.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 3,4-O-diacetyl-deoxy-D-ribose.
-
The crude product is then subjected to hydrolysis to yield 2-deoxy-D-ribose.[2]
Expert Insight: The use of a strong acid cation exchange resin simplifies the workup process and avoids the use of strong soluble acids, making the process more amenable to larger scale production.[2]
B. Synthesis from D-Glucose: An Economical Approach
D-glucose, being an abundant and inexpensive starting material, presents an economically attractive route for the large-scale synthesis of 2'-deoxy-D-ribose.[3][4] This pathway involves more extensive chemical modifications, including a key degradation step.
Caption: Simplified schematic for the synthesis of 2'-deoxy-D-ribofuranose from D-glucose.
This protocol is based on the treatment of D-glucose with calcium hydroxide.[4]
Materials:
-
α-D-glucose monohydrate
-
Solid calcium hydroxide
Procedure:
-
A mixture of α-D-glucose monohydrate and solid calcium hydroxide is prepared.
-
The mixture is heated, leading to a complex series of reactions.
-
The resulting product mixture contains 2-deoxy-D-ribose, which can be isolated and purified.
Expert Insight: While seemingly straightforward, this method often results in a complex mixture of products, necessitating careful purification. The choice of a solid base like calcium hydroxide is crucial for controlling the reaction.[4]
C. The Critical Role of Protecting Groups
The hydroxyl groups of carbohydrates exhibit similar reactivity, making selective modification a significant challenge. Protecting groups are essential tools to temporarily block certain hydroxyl groups, allowing for reactions to occur at specific positions. The choice of protecting group is critical and depends on the reaction conditions of the subsequent steps.[5][6]
Common Protecting Groups in Deoxyribose Synthesis:
-
Acetals and Ketals (e.g., Isopropylidene): Used to protect vicinal diols. They are stable under basic and neutral conditions but are readily cleaved under acidic conditions.[6]
-
Acyl Groups (e.g., Acetyl, Benzoyl): Often used to protect all hydroxyl groups. They are introduced under basic or neutral conditions and removed by base-catalyzed hydrolysis.
-
Silyl Ethers (e.g., TBDMS): Offer tunable stability based on the steric bulk of the silyl group. They are generally stable to a wide range of conditions but can be removed with fluoride ions.
The selection of an appropriate protecting group strategy is a key element of successful carbohydrate synthesis, preventing unwanted side reactions and enabling the desired transformations.[5]
II. Enzymatic Synthesis of 2'-Deoxy-D-Ribofuranose
Enzymatic synthesis has emerged as a powerful alternative to traditional chemical methods, offering high stereoselectivity and milder reaction conditions. The key enzyme in this context is 2-deoxy-D-ribose-5-phosphate aldolase (DERA).[7][8][9][10][11]
Caption: Enzymatic synthesis of 2'-deoxy-D-ribofuranose using DERA.
Protocol 3: Whole-Cell Biocatalytic Synthesis of 2-Deoxy-D-ribose
This protocol utilizes a whole-cell system expressing a mutated DERA enzyme for enhanced activity and substrate tolerance.[9]
Materials:
-
Recombinant E. coli cells expressing a high-activity DERA mutant (e.g., BL21(pKDERA12)).
-
D-glyceraldehyde
-
Acetaldehyde
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
Procedure:
-
Cultivate the recombinant E. coli cells to a high density.
-
Harvest the cells by centrifugation and resuspend them in the reaction buffer to create a whole-cell catalyst.
-
In a reaction vessel, combine the whole-cell suspension with D-glyceraldehyde and acetaldehyde.
-
Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the progress of the reaction by analyzing the concentration of 2-deoxy-D-ribose.
-
Upon completion, separate the cells from the reaction mixture by centrifugation.
-
The supernatant containing the product can be further purified.
Expert Insight: The use of a whole-cell system can be more cost-effective than using purified enzymes, as it eliminates the need for enzyme purification. Furthermore, the cellular environment can protect the enzyme, leading to improved stability.[9] However, the tolerance of the enzyme to high concentrations of the aldehyde substrates can be a limiting factor.[10][11]
III. Purification and Characterization
Regardless of the synthetic route, the final product must be purified to a high degree. Common purification techniques for 2'-deoxy-D-ribofuranose include:
-
Crystallization: A highly effective method for obtaining pure crystalline 2-deoxy-D-ribose.[3]
-
Chromatography: Techniques such as silica gel chromatography are often employed to separate the desired product from byproducts and unreacted starting materials.
The identity and purity of the synthesized 2'-deoxy-D-ribofuranose should be confirmed using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Conclusion
The synthesis of 2'-deoxy-D-ribofuranose is a well-established field with a variety of robust chemical and enzymatic methods available to researchers. The choice of the most appropriate method depends on the specific requirements of the application, including scale, cost, and desired purity. As the demand for modified nucleosides in drug discovery continues to grow, the development of even more efficient, scalable, and sustainable synthetic routes to 2'-deoxy-D-ribofuranose and its derivatives will remain an active area of research.
References
- Liang, X.-Y. (2016). Method for preparing 2-deoxy-D-ribose. SciSpace.
- Kaur, J., et al. (2021). Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. Applied Microbiology and Biotechnology, 105(18), 6683-6698.
- Li, Z., et al. (2019). Biosynthesis of 2-deoxysugars using whole-cell catalyst expressing 2-deoxy-D-ribose 5-phosphate aldolase. Journal of Industrial Microbiology & Biotechnology, 46(11), 1539-1548.
- Schürmann, M., et al. (2020). Discovery and Engineering of an Aldehyde Tolerant 2-deoxy-D-ribose 5-phosphate Aldolase (DERA)
- Sukumaran, J., & Hanefeld, U. (2018). 2-Deoxy-D-ribose-5-phosphate aldolase (DERA): applications and modifications. Applied Microbiology and Biotechnology, 102(22), 9465-9481.
- EP1556396A1 - Method for producing 2-deoxy-l-ribose. (n.d.).
- Steer, A. M., et al. (2017). Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles.
- 2-Deoxy-D-ribose Powder and Its Main Applications. (2025, June 20). Runtai Chemical.
- Komatsu, H., & Awano, H. (2006). Synthesis of 2-Deoxy-β-D-ribose 1-Phosphate, NMR Comparison and Its Enzymatic Activity for Structural Elucidation of Synthetic α-Isomer. Nucleosides, Nucleotides and Nucleic Acids, 25(9-11), 1137-1141.
- Isbell, H. S., et al. (1956). THE PREPARATION OF D-RIBOSE-1-C14, D-ARABINOSE-1-C14, AND D-2-DEOXYRIBOSE-1-C14. Journal of the American Chemical Society, 78(18), 4747-4749.
- Tyler, P. C., & Taylor, C. M. (2009). Protecting-Group-Free Synthesis of 2-Deoxy-Aza-Sugars. Molecules, 14(12), 5298-5307.
- Kent, P. W., Stacey, M., & Wiggins, L. F. (1949). 266. Deoxy-sugars. Part II. Synthesis of 2-deoxy-D-ribose and 3-deoxy-D-xylose from D-arabinose. Journal of the Chemical Society (Resumed), 1232.
- Synthesis of 2-Deoxy-D-Ribose 5-Phosph
- A Simple and Efficient Synthesis of 2-Deoxy- l -ribose from 2-Deoxy- d -ribose. (n.d.).
- Protecting-group-free synthesis of 2-deoxy-aza-sugars. (2009). PubMed.
- 1 Protecting Group Strategies in Carbohydr
- Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. (n.d.).
- Diehl, H. W., & Fletcher, H. G., Jr. (1958). 2-Deoxy-D-ribose. I. A simplified preparation of 2-deoxy-D-ribose based on treatment of alpha-D-glucose monohydrate with solid calcium hydroxide. Archives of Biochemistry and Biophysics, 78(2), 386-391.
- A Convenient Method of Preparing 2-Deoxy-D-ribose 1. (n.d.).
- Singh, R., Gupta, V., & Singh, K. (2022). A review on synthetic methods for 2-Deoxy-D-glucose. Arkivoc, 2022(6), 1-35.
- Chemical vs. Enzymatic DNA Synthesis Techniques. (2025, September 8). Ansa Bio.
- Gram-scale enzymatic synthesis of 2′-deoxyribonucleoside analogues using nucleoside transglycosylase-2. (n.d.). PMC.
- Filichev, V. V., Brandt, M., & Pedersen, E. B. (2001). Synthesis of an aza analogue of 2-deoxy-D-ribofuranose and its homologues.
- Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles. (n.d.). RSC Publishing.
- Prebiotic Synthesis of 2-Deoxy-D-Ribose from Interstellar Building Blocks Promoted by Amino Esters or Amino Nitriles. (2017, September 25).
- Comparison of chemical and enzymatic synthesis of 2-acetamido-2-deoxy-D-mannose 6-phosph
- Gram-Scale Enzymatic Synthesis of 2ʹ-Deoxyribonucleoside Analogues Using Nucleoside Transglycosylase-2. (n.d.). White Rose Research Online.
- Izumori, K., et al. (1975). Purification, crystallization, and properties of D-ribose isomerase from Mycobacterium smegmatis. The Journal of Biological Chemistry, 250(20), 8089-8093.
- Purification, crystallization, and properties of D-ribose isomerase from Mycobacterium smegm
- Kent, P. W., Stacey, M., & Wiggins, L. F. (1949). Deoxy-sugars. Part II. Synthesis of 2-deoxy-D-ribose and 3-deoxy-D-xylose from D-arabinose. Journal of the Chemical Society (Resumed), 1232-1236.
Sources
- 1. scispace.com [scispace.com]
- 2. EP1556396A1 - Method for producing 2-deoxy-l-ribose - Google Patents [patents.google.com]
- 3. 2-Deoxy-D-ribose. I. A simplified preparation of 2-deoxy-D-ribose based on treatment of alpha-D-glucose monohydrate with solid calcium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. sdruntaichem.com [sdruntaichem.com]
Application Note: Advanced NMR Techniques for D-Ribofuranose Conformational Analysis
Target Audience: Researchers, structural biologists, and drug development professionals. Focus: High-resolution NMR methodologies, generalized Karplus modeling, and pseudorotation ensemble analysis.
Introduction: The Conformational Challenge of D-Ribofuranose
D-ribofuranose is the central scaffold of RNA and a critical moiety in numerous antiviral and anticancer nucleoside analogs. Unlike six-membered pyranose rings, which typically adopt rigid chair conformations, the five-membered furanose ring lacks a single deep energy minimum. Instead, it exists in a highly dynamic equilibrium, rapidly interconverting between various puckered states—a phenomenon known as pseudorotation [1].
Because the energy barrier between these states is exceptionally low (< 4 kcal/mol), NMR spectroscopy does not capture a single static structure. Instead, the observed NMR parameters (specifically scalar J -couplings and NOE distances) represent a population-weighted time average of the rapidly exchanging conformers. Accurate conformational analysis requires de-convoluting these time-averaged signals into a discrete thermodynamic ensemble, typically modeled as a two-state equilibrium between the North (N) and South (S) conformers.
Theoretical Framework: Pseudorotation and Scalar Couplings
The Pseudorotation Cycle
The conformation of the D-ribofuranose ring is mathematically defined by two parameters:
-
Phase Angle of Pseudorotation ( P ) : Describes which atoms are displaced from the mean ring plane.
-
Puckering Amplitude ( νmax ) : Describes the degree of puckering (typically ~35°–40° for ribose).
In solution, D-ribofuranose predominantly shuttles between two localized energy minima:
-
North (N) Conformer ( C3′ -endo): P≈0∘−36∘ . Preferred in A-form RNA duplexes.
-
South (S) Conformer ( C2′ -endo): P≈144∘−180∘ . Preferred in B-form DNA and many free nucleosides.
The Generalized Karplus Equation
The fundamental NMR observables for determining P are the vicinal proton-proton scalar couplings ( 3JHH ). The relationship between the dihedral angle ( ϕ ) and 3JHH is described by the Karplus equation. However, the standard Karplus equation is insufficient for furanoses due to the strong electron-withdrawing effects of the ring oxygen and hydroxyl groups.
To achieve analytical accuracy, we must use the Generalized Karplus Equation formulated by Haasnoot, de Leeuw, and Altona[2]. This model introduces critical corrections for both the electronegativity ( Δχ ) of the substituents and their spatial orientation ( θ ) relative to the coupled protons, preventing severe systematic errors in dihedral angle calculation. Furthermore, recent advancements have demonstrated that geminal heteronuclear couplings ( 2JCH ) also exhibit a linear dependence on the pseudorotation phase P , providing orthogonal validation restraints[3].
Pseudorotation equilibrium and its effect on observed vicinal J-couplings.
Experimental Protocols
To ensure data integrity, the following protocol is designed as a self-validating system . Every step includes a specific causality rationale and a validation checkpoint to prevent the propagation of spectral artifacts into the final conformational model.
Phase 1: Sample Preparation
-
Step 1.1: Dissolve 2–5 mg of the nucleoside/ribofuranose sample in 600 µL of 99.9% D2O .
-
Step 1.2: Lyophilize the sample to dryness and reconstitute in 99.99% D2O . Repeat this process three times.
-
Causality: Repeated lyophilization completely exchanges the hydroxyl (-OH) and amine (-NH) protons with deuterium. This eliminates broad exchangeable proton signals and suppresses the massive HDO solvent peak that would otherwise obscure the critical H3′ and H4′ multiplet regions.
-
-
Step 1.3: Add 0.1% TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference. Transfer to a high-quality 5 mm NMR tube.
Phase 2: NMR Acquisition (Minimum 600 MHz recommended)
-
Step 2.1: 1D 1H NMR with Resolution Enhancement. Acquire a standard 1D spectrum with a minimum of 64k data points. Apply a Gaussian window function (e.g., gb = 0.3, lb = -1.0 in TopSpin) prior to Fourier transform.
-
Causality: Gaussian multiplication artificially narrows the linewidths, allowing for the direct extraction of small 3JHH couplings from the 1D spectrum.
-
-
Step 2.2: 2D DQF-COSY (Double-Quantum Filtered COSY). Acquire with high digital resolution in F2 (e.g., 4096 x 512 points).
-
Causality: Standard COSY produces mixed-phase lineshapes where anti-phase cross-peaks can cancel each other out, artificially reducing the apparent J -value. DQF-COSY yields pure absorption lineshapes, essential for accurate multiplet deconvolution.
-
-
Step 2.3: 2D 1H−13C HSQC (Optional but recommended). Acquire without carbon decoupling during acquisition to extract 1JCH and 2JCH values[3].
Phase 3: Data Extraction and Validation
-
Step 3.1: Extract the vicinal coupling constants: 3J1′2′ , 3J2′3′ , and 3J3′4′ .
-
Step 3.2 (Validation Checkpoint): Sum the values of 3J1′2′ and 3J3′4′ .
-
Self-Validation Rule: In a standard D-ribofuranose system, the sum Σ=3J1′2′+3J3′4′ must equal approximately 9.5 ± 0.5 Hz . If the sum deviates significantly, the spectrum suffers from strong coupling (second-order effects) or incorrect multiplet assignment, and the data must be simulated (e.g., using DAISY or PERCH) before proceeding.
-
Data Analysis & PSEUROT Fitting
Once the J -couplings are validated, they are fed into a two-state pseudorotation fitting algorithm (such as the classic PSEUROT program or modern Python-based equivalents).
The algorithm iteratively solves a system of equations based on the Generalized Karplus equation to find five parameters:
-
PN (Phase angle of the North conformer)
-
νN (Puckering amplitude of the North conformer)
-
PS (Phase angle of the South conformer)
-
νS (Puckering amplitude of the South conformer)
-
XN (Mole fraction of the North conformer; where XS=1−XN )
Causality of the Two-State Fit: A single-state model will almost always yield a high Root Mean Square Deviation (RMSD) between calculated and observed J -values because the observed couplings are physically impossible for a single rigid furanose ring. The two-state fit minimizes this RMSD, proving the existence of the dynamic equilibrium[4].
Workflow for D-Ribofuranose NMR Conformational Analysis.
Quantitative Data Summaries
To assist in rapid spectral evaluation, Table 1 provides the theoretical boundary values for pure conformers, while Table 2 outlines the utility of specific NMR experiments.
Table 1: Typical 3JHH Coupling Constants for Pure Conformers
Note: Values are approximate and vary slightly based on specific exocyclic substituents.
| Coupling Constant | Pure North ( C3′ -endo) | Pure South ( C2′ -endo) | Conformational Implication |
| 3J1′2′ | ~ 1.0 - 1.5 Hz | ~ 7.5 - 8.5 Hz | Primary indicator of N/S ratio. Large value = South dominant. |
| 3J2′3′ | ~ 5.0 - 5.5 Hz | ~ 5.0 - 5.5 Hz | Relatively invariant; used to anchor puckering amplitude ( νmax ). |
| 3J3′4′ | ~ 8.0 - 9.0 Hz | ~ 1.0 - 1.5 Hz | Inverse to 3J1′2′ . Large value = North dominant. |
Table 2: Recommended NMR Experiments for Ribofuranose Analysis
| Experiment | Primary Observable | Conformational Purpose |
| 1D 1H (Resolution Enhanced) | 3JHH values | High-precision extraction of vicinal couplings for Karplus analysis. |
| 2D DQF-COSY | Anti-phase cross-peaks | Resolving overlapping multiplets; verifying J -coupling assignments. |
| 2D NOESY / ROESY | Inter-proton distances | Determining glycosidic bond orientation ( χ angle: syn vs anti). |
| 2D 1H−13C HSQC (coupled) | 1JCH , 2JCH values | Orthogonal validation of P ; sensitive to exocyclic C-O bond torsion[3]. |
Conclusion
The conformational analysis of D-ribofuranose using NMR is a rigorous exercise in translating time-averaged scalar couplings into a dynamic thermodynamic ensemble[5]. By strictly adhering to high-resolution sample preparation, utilizing pure-absorption 2D techniques, and applying the Generalized Karplus equation within a two-state PSEUROT framework, researchers can accurately map the conformational landscape of novel nucleoside therapeutics.
References
-
Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations Source: PMC (NIH) URL:[Link][1]
-
Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation Source: PMC (NIH) URL:[Link][3]
-
Developments in the Karplus Equation as They Relate to the NMR Coupling Constants of Carbohydrates Source: PMC (NIH) URL:[Link][2]
-
Integrated NMR/Molecular Dynamics Determination of the Ensemble Conformation of a Thermodynamically Stable CUUG RNA Tetraloop Source: Journal of the American Chemical Society (ACS) URL:[Link][5]
Sources
- 1. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Analytical Methodologies for D-Ribofuranose Quantification and Anomeric Profiling
Introduction & Scientific Context
D-Ribose is a fundamental pentose monosaccharide, serving as the chiral backbone for RNA, ATP, and numerous antiviral nucleoside analogs. In aqueous matrices, D-ribose undergoes continuous mutarotation, existing as a dynamic equilibrium of four cyclic anomers (α/β-pyranose and α/β-furanose) and a trace open-chain aldehyde[1]. While the pyranose form is thermodynamically favored (~80% of the population), the biologically active and synthetically relevant moiety is exclusively β-D-ribofuranose [1].
Quantifying D-ribofuranose presents two distinct analytical hurdles:
-
Total D-Ribose Quantification: Monosaccharides lack a native UV chromophore, making sensitive detection in bioprocessing or pharmacokinetic matrices difficult without derivatization[2].
-
Anomeric Speciation: Standard chromatographic techniques disrupt the native equilibrium. Determining the exact furanose-to-pyranose ratio requires non-destructive, in situ analysis[1].
This application note synthesizes three orthogonal, self-validating analytical workflows to address these challenges: PMP-derivatized LC-MS/MS for trace total quantification, Quantitative NMR (qNMR) for anomeric speciation, and MeOx-TMS GC-MS for metabolic profiling.
Anomeric Equilibrium and Analytical Strategy
Causality of Method Selection: Because D-ribose anomers rapidly interconvert, chromatographic methods that rely on derivatization will trap the sugar in a specific structural state. For instance, derivatization of the reducing end consumes the open-chain aldehyde; according to Le Chatelier’s principle, this drives the entire pyranose/furanose equilibrium toward the open-chain derivative, yielding a measurement of total D-ribose[3]. To measure the actual D-ribofuranose concentration without shifting the equilibrium, qNMR is mandatory[1].
Thermodynamic equilibrium of D-ribose and targeted analytical modalities.
Quantitative Data Summaries
Table 1: Anomeric Equilibrium of D-Ribose in D₂O at 30°C (Data derived from high-resolution NMR equilibrium studies[1])
| Anomer | Ring Size | Equilibrium Fraction (%) | ¹³C NMR C1 Chemical Shift (ppm) |
| β-D-Ribopyranose | 6-membered | ~58% | 94.4 |
| α-D-Ribopyranose | 6-membered | ~22% | 94.5 |
| β-D-Ribofuranose | 5-membered | ~13% | 101.5 |
| α-D-Ribofuranose | 5-membered | ~7% | 97.1 |
Table 2: Comparison of Analytical Modalities
| Method | Target | LOD / Sensitivity | Causality / Primary Advantage |
| PMP-LC-MS/MS | Total D-Ribose | ~1-5 ng/mL | PMP adds hydrophobicity and ionizability; best for trace PK/PD analysis[2]. |
| qNMR (¹³C/¹H) | Furanose vs. Pyranose | ~100 µg/mL | Non-destructive; directly measures the biologically active furanose fraction[1]. |
| GC-MS (MeOx-TMS) | Total D-Ribose | ~50 ng/mL | High peak capacity; ideal for complex fermentation broth profiling[4]. |
Protocol 1: Total D-Ribose Quantification via PMP-Derivatized LC-MS/MS
Causality: 1-Phenyl-3-methyl-5-pyrazolone (PMP) reacts with the reducing aldehyde end of D-ribose under mildly basic conditions[3]. This bis-PMP derivative provides strong UV absorbance (245 nm) and excellent ionization efficiency for ESI-MS/MS[2]. The derivatization fundamentally alters the molecule's polarity, allowing for robust retention and separation on standard C18 reversed-phase columns[5].
Step-by-Step Methodology:
-
Sample Preparation: Dilute the biological sample or fermentation broth in ultrapure water. Centrifuge at 14,000 × g for 10 min to remove particulates.
-
Derivatization Reaction: Combine 50 µL of the sample/standard with 50 µL of 0.3 M NaOH and 50 µL of 0.5 M PMP methanolic solution[2].
-
Incubation: Vortex and incubate at 70°C for 30 minutes. Critical Insight: The alkaline environment catalyzes the Knoevenagel condensation between PMP and the ribose aldehyde.
-
Neutralization: Cool to room temperature. Add 50 µL of 0.3 M HCl to neutralize the reaction. Self-Validation: Failing to neutralize will lead to rapid degradation of the PMP-sugar derivative.
-
Liquid-Liquid Extraction (LLE): Add 1 mL of chloroform, vortex vigorously for 1 minute, and centrifuge. Discard the lower organic layer (containing unreacted, hydrophobic PMP). Repeat this extraction twice. The upper aqueous layer contains the purified, hydrophilic PMP-ribose derivative[2].
-
LC-MS/MS Analysis:
-
Column: C18 Reversed-Phase (e.g., Waters BEH C18, 2.1 × 100 mm, 1.7 µm)[2].
-
Mobile Phase: Gradient of 0.1% Formic acid in water (A) and Acetonitrile (B).
-
MS Detection: Electrospray Ionization (ESI) in positive mode. The primary MRM transition for PMP-Ribose is typically m/z 481.2 → 175.1 (corresponding to the cleavage of the PMP moiety)[3].
-
Step-by-step workflow for PMP-derivatization and LC-MS/MS quantification.
Protocol 2: Anomeric Speciation via Quantitative NMR (qNMR)
Causality: To quantify the specific D-ribofuranose content (e.g., assessing the thermodynamic stability of a ribose-based API), derivatization cannot be used. ¹³C-NMR provides distinct, well-resolved resonances for the anomeric carbon (C1) of each ring form[1]. By utilizing inverse-gated decoupling, the Nuclear Overhauser Effect (NOE) is suppressed. This ensures that the integration of the ¹³C signals is directly and linearly proportional to the molar concentration of each anomer.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 50 mg of the D-ribose sample in 0.6 mL of D₂O (Deuterium oxide, 99.9% D). Add a known concentration of an internal standard (e.g., DSS or maleic acid) if absolute quantification is required.
-
Equilibration: Allow the solution to equilibrate at the target temperature (e.g., 25°C) for at least 2 hours inside the NMR tube to ensure mutarotation has reached a thermodynamic steady-state[1].
-
Acquisition Parameters (¹³C qNMR):
-
Spectrometer: 500 MHz or higher (125 MHz for ¹³C).
-
Pulse Sequence: Inverse-gated ¹H decoupling (crucial for eliminating NOE enhancement).
-
Relaxation Delay (D1): Set to ≥ 5 × T₁ of the slowest relaxing carbon (typically 30-60 seconds) to ensure complete magnetization recovery between pulses.
-
Scans: 512 to 1024 scans for adequate signal-to-noise ratio.
-
-
Data Processing: Apply baseline correction and integrate the C1 peaks: β-furanose (101.5 ppm), α-furanose (97.1 ppm), α-pyranose (94.5 ppm), and β-pyranose (94.4 ppm). The ratio of the integrals yields the exact furanose fraction.
Protocol 3: GC-MS Profiling via MeOx-TMS Derivatization
Causality: Gas chromatography requires volatile, thermally stable analytes. Direct silylation of D-ribose yields multiple peaks (one for each anomer), heavily complicating quantification. A two-step derivatization is employed: Methoximation (MeOx) locks the reducing aldehyde into a stable oxime, preventing ring closure. Subsequent Trimethylsilylation (TMS) replaces all hydroxyl protons with TMS groups[4]. This yields primarily two peaks (syn- and anti-oximes of the open-chain form), vastly simplifying chromatographic integration.
Step-by-Step Methodology:
-
Drying: Aliquot 50 µL of sample into a GC vial and evaporate to complete dryness under a gentle stream of nitrogen. Critical Insight: Trace water will hydrolyze the TMS reagents, ruining the derivatization[4].
-
Methoximation: Add 20 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex and incubate at 30°C for 90 minutes.
-
Silylation: Add 30 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS as a catalyst. Incubate at 37°C for 30 minutes[4].
-
GC-MS Analysis:
-
Column: DB-5MS or equivalent (30 m × 0.25 mm, 0.25 µm film).
-
Injection: 1 µL, splitless mode, injector at 250°C.
-
Temperature Program: 60°C (hold 1 min), ramp at 10°C/min to 300°C (hold 5 min).
-
Detection: Electron Ionization (EI) at 70 eV. Quantify using extracted ion chromatograms (e.g., m/z 73, 103, 147, 217).
-
References
-
An LC-MS/MS Approach for Determining Glycosidic Linkages Source: eScholarship.org URL:[Link]
-
Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring Source: PubMed Central (PMC) / nih.gov URL:[Link]
-
Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network Source: Nature Communications / PMC / nih.gov URL:[Link]
-
Precolumn derivatization LC-MS/MS method to simultaneous quantitation of 10 monosaccharides in rat plasma Source: PubMed / nih.gov URL:[Link]
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization Source: MDPI URL:[Link]
Sources
- 1. Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precolumn derivatization LC-MS/MS method to simultaneous quantitation of 10 monosaccharides in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. escholarship.org [escholarship.org]
Synthesis of D-Ribofuranose-Based Imaging Probes: A Detailed Guide for Researchers
Introduction: The Versatility of the D-Ribofuranose Scaffold in Molecular Imaging
D-ribofuranose, a central component of nucleic acids, presents a versatile and biocompatible scaffold for the design and synthesis of targeted imaging probes. Its inherent biological relevance allows for creative strategies to probe a variety of physiological and pathological processes. By functionalizing the D-ribofuranose core with imaging moieties suitable for fluorescence microscopy, Positron Emission Tomography (PET), and Magnetic Resonance Imaging (MRI), researchers can develop powerful tools for diagnostics, drug development, and the fundamental study of biological systems.
This comprehensive guide provides detailed application notes and protocols for the synthesis of D-ribofuranose-based imaging probes. We will delve into the strategic considerations behind synthetic routes, provide step-by-step experimental procedures, and outline methods for the purification and characterization of the final imaging agents. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic chemistry.
Core Principles in the Synthesis of D-Ribofuranose Imaging Probes
The successful synthesis of a D-ribofuranose-based imaging probe hinges on a few key principles:
-
Strategic Protection and Deprotection: The multiple hydroxyl groups of D-ribose offer numerous points for modification. However, to achieve regioselectivity and prevent unwanted side reactions, a robust protecting group strategy is paramount. The choice of protecting groups is dictated by their stability to subsequent reaction conditions and the ease of their selective removal.
-
Activation of Key Positions: To introduce the imaging moiety or a linker, specific positions on the ribofuranose ring, most commonly the 5'-hydroxyl group, must be activated to become good leaving groups for nucleophilic substitution.
-
Conjugation Chemistry: The selection of the appropriate conjugation reaction is critical for covalently linking the imaging reporter to the D-ribofuranose scaffold. This choice depends on the functional groups present on both the sugar and the imaging moiety.
-
Purification and Characterization: Rigorous purification is essential to remove unreacted starting materials, byproducts, and excess reagents, ensuring the final probe is of high purity for reliable in vitro and in vivo applications. Comprehensive characterization confirms the structure and integrity of the synthesized probe.
I. Synthesis of a Versatile D-Ribofuranose Intermediate: 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose
A key intermediate in the synthesis of many D-ribofuranose-based probes is 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. This compound provides a stable, protected ribofuranose core that can be further modified. The following is a reliable and scalable method for its preparation from the readily available starting material, D-ribose.[1]
Overall Synthesis Workflow
The synthesis involves a five-step sequence: ketalization, esterification (sulfonylation), reduction, hydrolysis, and acetylation.[1]
Figure 1. Overall workflow for the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside
This step protects the 2- and 3-hydroxyl groups as an acetonide, which is stable under various reaction conditions.
-
Suspend D-ribose in a mixture of acetone and methanol.
-
Add concentrated sulfuric acid dropwise at room temperature.
-
Stir the reaction mixture until the D-ribose has completely dissolved and the reaction is complete (monitored by TLC).
-
Neutralize the reaction with a suitable base, such as sodium bicarbonate.[1]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside
The primary 5-hydroxyl group is selectively activated by tosylation, converting it into a good leaving group for the subsequent reduction step.[1]
-
Dissolve methyl 2,3-O-isopropylidene-β-D-ribofuranoside in dichloromethane (DCM).
-
Add triethylamine (Et3N) to the solution.
-
Cool the mixture in an ice bath and add tosyl chloride (TsCl) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[1]
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: Synthesis of Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside
This is the key deoxygenation step, where the tosyl group is displaced by a hydride from sodium borohydride.[1]
-
Dissolve the tosylated intermediate in dimethyl sulfoxide (DMSO).
-
Add sodium borohydride (NaBH4) to the solution.
-
Heat the reaction mixture to 80-85°C and stir until the reaction is complete (monitored by TLC).[1]
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
Protocol 4: Synthesis of 5-Deoxy-D-ribofuranose
The isopropylidene and methyl glycoside protecting groups are removed by acid-catalyzed hydrolysis.[1]
-
To the crude methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside, add a dilute solution of sulfuric acid (e.g., 0.04N).[1]
-
Heat the mixture to 80-85°C and stir until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a base such as barium carbonate.[1]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain 5-deoxy-D-ribofuranose as a syrup.
Protocol 5: Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose
The final step involves the acetylation of the remaining hydroxyl groups.[1]
-
Dissolve the crude 5-deoxy-D-ribofuranose in pyridine.
-
Add acetic anhydride (Ac2O) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.[1]
-
Pour the reaction mixture into ice water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product as a white solid.
II. Synthesis of a D-Ribofuranose-Based Fluorescent Probe
Fluorescent probes are invaluable tools for cellular and molecular imaging. Here, we describe a general strategy for conjugating a fluorophore to the D-ribofuranose scaffold, using a 5-amino-5-deoxy-D-ribofuranose derivative and an amine-reactive dye.
Synthetic Strategy
The strategy involves the synthesis of a 5-azido-5-deoxy-D-ribofuranose intermediate, followed by its reduction to the corresponding amine, and subsequent conjugation with an N-hydroxysuccinimide (NHS) ester of a fluorophore.
Figure 2. Synthetic workflow for a D-ribofuranose fluorescent probe.
Experimental Protocols
Protocol 6: Synthesis of 5-Azido-5-deoxy-D-ribofuranose Derivative
This protocol describes the conversion of a 5'-tosylated ribofuranose derivative to a 5'-azido derivative, a versatile precursor for "click" chemistry or reduction to an amine.[2]
-
Dissolve the 5'-tosylated D-ribofuranose derivative (from Protocol 2) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (NaN3) in excess.
-
Heat the reaction mixture (e.g., to 90°C) and stir until the reaction is complete (monitored by TLC).[2]
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify by column chromatography if necessary.
Protocol 7: Reduction of 5-Azido-5-deoxy-D-ribofuranose to 5-Amino-5-deoxy-D-ribofuranose
The Staudinger reaction is a mild and efficient method for reducing azides to primary amines.[2]
-
Dissolve the 5-azido-5-deoxy-D-ribofuranose derivative in a suitable solvent such as tetrahydrofuran (THF).
-
Add triphenylphosphine (PPh3) and stir at room temperature.
-
After the initial reaction (formation of the phosphazide), add water to hydrolyze the intermediate to the amine.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to isolate the 5-amino-5-deoxy-D-ribofuranose derivative.
Protocol 8: Conjugation with a Fluorophore-NHS Ester
This protocol outlines the coupling of the aminated ribofuranose with an amine-reactive fluorophore.
-
Dissolve the 5-amino-5-deoxy-D-ribofuranose derivative in a suitable buffer with a pH of 8.3-8.5 (e.g., sodium bicarbonate buffer).[3]
-
Dissolve the fluorophore-NHS ester (e.g., FITC, a rhodamine derivative, or a cyanine dye) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3]
-
Add the fluorophore solution to the ribofuranose derivative solution. A molar excess of the NHS ester (typically 5-10 fold) is used to ensure complete reaction.[4]
-
Stir the reaction mixture at room temperature for at least 4 hours, or overnight, protected from light.[4]
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) to consume any unreacted NHS ester.
-
Purify the fluorescently labeled D-ribofuranose probe by reversed-phase high-performance liquid chromatography (RP-HPLC).
III. Synthesis of a D-Ribofuranose-Based PET Probe
Positron Emission Tomography (PET) is a highly sensitive in vivo imaging technique that requires the use of radiolabeled probes. Fluorine-18 (¹⁸F) is a commonly used radionuclide for PET due to its favorable decay properties.[5] An enzymatic approach offers a mild and efficient route to 5-deoxy-5-[¹⁸F]fluoro-D-ribose.[6]
Synthetic Strategy
This one-pot, two-step enzymatic synthesis utilizes a fluorinase enzyme to catalyze the formation of the C-¹⁸F bond.
Figure 3. Enzymatic synthesis of 5-deoxy-5-[¹⁸F]fluoro-D-ribose.
Experimental Protocol
Protocol 9: Enzymatic Synthesis of 5-Deoxy-5-[¹⁸F]fluoro-D-ribose
This protocol is adapted from the work of O'Hagan and colleagues.[6]
-
Step 1: Enzymatic formation of 5'-[¹⁸F]Fluoro-5'-deoxyadenosine ([¹⁸F]FDA)
-
To a solution containing S-adenosyl-L-methionine (SAM) and the fluorinase enzyme in a suitable buffer, add the aqueous solution of [¹⁸F]fluoride obtained from the cyclotron.
-
Incubate the reaction mixture at the optimal temperature for the fluorinase enzyme.
-
-
Step 2: Enzymatic conversion to 5-Deoxy-5-[¹⁸F]fluoro-D-ribose
-
To the same reaction vessel, add purine nucleoside phosphorylase (PNP) and a source of phosphate.
-
Incubate the mixture to allow for the phosphorolysis of [¹⁸F]FDA to 5-deoxy-5-[¹⁸F]fluoro-D-ribose and adenine.
-
-
Purification
-
Purify the final radiolabeled sugar using solid-phase extraction (SPE) cartridges to remove the enzymes and other reaction components.
-
The final product is obtained in a sterile, injectable solution.
-
IV. Synthesis of a D-Ribofuranose-Based MRI Contrast Agent
MRI contrast agents enhance the visibility of internal body structures. Gadolinium(III) (Gd³⁺)-based complexes are commonly used as T1-weighted contrast agents.[7] A D-ribofuranose scaffold can be conjugated to a chelating agent like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to create a targeted MRI probe.
Synthetic Strategy
This approach involves the synthesis of an aminated D-ribofuranose derivative, followed by conjugation to a DOTA-NHS ester and subsequent chelation with Gd³⁺.
Figure 4. Synthesis of a D-ribofuranose-based MRI contrast agent.
Experimental Protocols
Protocol 10: Conjugation of DOTA-NHS Ester to Aminated Ribofuranose
This protocol is analogous to the fluorophore conjugation described earlier.
-
Dissolve the 5-amino-5-deoxy-D-ribofuranose derivative (from Protocol 7) in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).[4]
-
Prepare a stock solution of DOTA-NHS ester in anhydrous DMF or DMSO.[4]
-
Add the DOTA-NHS ester solution to the aminated ribofuranose solution in a 5- to 10-fold molar excess.[4]
-
Incubate the reaction at room temperature for at least 4 hours or overnight with gentle agitation.[4]
-
Purify the crude D-ribofuranose-DOTA conjugate by RP-HPLC.
Protocol 11: Chelation with Gadolinium(III)
-
Dissolve the purified D-ribofuranose-DOTA conjugate in a suitable buffer (e.g., acetate buffer, pH 5.5-6.0).
-
Add an aqueous solution of gadolinium(III) chloride (GdCl₃) in a slight molar excess.
-
Heat the reaction mixture (e.g., to 50-60°C) for a few hours to facilitate chelation.
-
Monitor the completion of the reaction by checking for the absence of free Gd³⁺ using a xylenol orange test.
-
Purify the final D-ribofuranose-Gd-DOTA complex by RP-HPLC to remove any unchelated Gd³⁺ and other impurities.
V. Purification and Characterization
Purification
High-performance liquid chromatography (HPLC) is the method of choice for purifying D-ribofuranose-based imaging probes.[8]
-
Reversed-Phase HPLC (RP-HPLC): This is the most common technique, particularly for fluorescent and MRI probes. A C18 column is typically used with a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like trifluoroacetic acid (TFA) to improve peak shape.
-
Size-Exclusion Chromatography (SEC): This can be useful for separating the labeled probe from small molecule impurities, especially after conjugation reactions.
Characterization
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized probes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the D-ribofuranose scaffold and the success of each synthetic step.[9][10] The appearance of characteristic signals from the imaging moiety (e.g., aromatic protons of a fluorophore) confirms successful conjugation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized probe, confirming its elemental composition. Electrospray ionization (ESI) is a commonly used technique for this purpose.
-
UV-Visible Spectroscopy: For fluorescent probes, UV-Vis spectroscopy is used to determine the concentration of the probe and to calculate the degree of labeling (dye-to-scaffold ratio).
-
Radiochemical Purity: For PET probes, radiochemical purity is determined by radio-TLC or radio-HPLC to ensure that the radioactivity is associated with the desired compound.
Quantitative Data Summary
| Parameter | Fluorescent Probe Synthesis | PET Probe Synthesis (Enzymatic) | MRI Probe Synthesis |
| Key Starting Material | 5-Amino-5-deoxy-D-ribofuranose | S-Adenosyl-L-methionine | 5-Amino-5-deoxy-D-ribofuranose |
| Imaging Moiety Precursor | Fluorophore-NHS ester | [¹⁸F]Fluoride | DOTA-NHS ester |
| Typical Molar Ratio (Imaging Moiety:Scaffold) | 5-10 : 1 | N/A (Enzymatic) | 5-10 : 1 |
| Typical Reaction pH | 8.3 - 8.5 | Neutral (Enzyme dependent) | 8.5 |
| Typical Reaction Time | 4 - 12 hours | 30 - 60 minutes | 4 - 12 hours |
| Purification Method | RP-HPLC | Solid-Phase Extraction | RP-HPLC |
| Key Characterization | NMR, HRMS, UV-Vis | Radio-HPLC | NMR, HRMS, ICP-MS (for Gd) |
Conclusion and Future Perspectives
The synthetic methodologies outlined in this guide provide a robust framework for the development of novel D-ribofuranose-based imaging probes. The inherent biocompatibility and stereochemical diversity of the ribofuranose scaffold offer exciting opportunities for creating highly specific and effective imaging agents. Future advancements in this field will likely focus on the development of multimodal probes, combining, for example, fluorescence and PET capabilities in a single molecule, and the exploration of novel targeting moieties to enhance the specificity of these probes for various disease biomarkers. The continued innovation in the synthesis and application of D-ribofuranose-based imaging probes will undoubtedly play a pivotal role in advancing molecular imaging and personalized medicine.
References
- Troutman, J. M., & Imperiali, B. (2005). Imaging bacterial infections with radiolabeled 1-(2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)-5-iodouracil. Proceedings of the National Academy of Sciences, 102(5), 1305–1310.
- Reddy, G. V., & Secrist, J. A. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Nucleosides, Nucleotides & Nucleic Acids, 22(2), 129–134.
- Kier, L. B., & Hall, L. H. (1993). An Improved Route to 1,2-dideoxy-beta-1-phenyl-D-ribofuranose. Journal of Medicinal Chemistry, 36(15), 2186–2188.
- Li, Y., Li, H., & Zhang, X. (2012). Synthetic Study of 1, 2, 3-Tri-O-Acetyl-5-Deoxy-D-Ribofuranose.
- Kicska, G. A., Long, L., Horig, H., Fairchild, C., Tyler, P. C., & Furneaux, R. H. (2015). A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. Molecules, 20(10), 18738–18753.
- Gajda, T., & Szabó, L. (2018). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations.
- Pomper, M. G., & Hamm, H. E. (2017).
- Zeevaart, J. R., & Sathekge, M. M. (2016). Synthetic Approaches to Radiochemical Probes for Imaging of Bacterial Infections. Current pharmaceutical design, 22(28), 4372–4388.
- Li, Z., & Conti, P. S. (2013). Invited Perspective “Kit like” 18F labeling method for synthesis of RGD peptide-based PET probes. American journal of nuclear medicine and molecular imaging, 3(1), 1–5.
- Kren, V., & Martinkova, L. (2001). Synthesis of Peracylated Derivatives of l-Ribofuranose from d-Ribose and Their Use for the Preparation of β-l-Ribonucleosides.
-
Stanford University. (n.d.). Maltotriose-based probe for imaging bacterial infections. Retrieved from [Link]
- Elvebak, L. E., & Gray, G. R. (1987). Synthesis and Characterization of Authentic Standards for the Analysis of Ribofuranose-Containing Carbohydrates by the Reductive-Cleavage Method.
- Kumar, R., & Pandey, R. K. (2014). Synthesis of a poly(Gd(iii)-DOTA)
- Aime, S., & Terreno, E. (2022). MRI Contrast Agents in Glycobiology. International Journal of Molecular Sciences, 23(23), 14909.
- Onega, M., Domarkas, J., Deng, H., Schweiger, L. F., Smith, T. A. D., Welch, A. E., ... & O'Hagan, D. (2010). An enzymatic route to 5-deoxy-5-[18F] fluoro-d-ribose, a [18F]-fluorinated sugar for PET imaging.
- BenchChem. (2025).
- Plavec, J., & Chattopadhyaya, J. (1993). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Journal of the Chemical Society, Perkin Transactions 2, (1), 75-83.
- Xiao, Z., Li, Y., Haider, A., Pfister, S. K., Rong, J., Chen, J., ... & Liang, S. H. (2024). Radiosynthesis and evaluation of a novel 18F-labeled tracer for PET imaging of glycogen synthase kinase 3. American Journal of Nuclear Medicine and Molecular Imaging, 14(5), 327.
- Carrea, G., & Riva, S. (2004). A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose.
- Glaser, M., & Robins, M. J. (2015). One-Pot-Multi-Tracer Synthesis of Novel 18F-Labelled PET Imaging Agents. Journal of Nuclear Medicine, 56(supplement 3), 1775-1775.
- Miller, P. W., Long, N. J., Vilar, R., & Gee, A. D. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
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Expedeon. (n.d.). Lightning-Link® Fluorescein Conjugation Kit. Retrieved from [Link]
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Cytiva. (n.d.). Coupling Protocol for Primary Amine of a Ligand. Retrieved from [Link]
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Ngee Ann Polytechnic. (n.d.). Synthesis of molecular probe precursors for cancer radiodynamic theranostics. Retrieved from [Link]
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University of Groningen. (n.d.). Synthesis of 5-azido-arabinose and the synthesis of C4 modified 8-azido-Kdo. Retrieved from [Link]
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University of California, Berkeley. (n.d.). FITC conjugation of Antibodies. Retrieved from [Link]
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Application Note: Metabolic Pathway Analysis Involving D-Ribofuranose
Abstract
D-Ribofuranose, in its phosphorylated form as Ribose-5-Phosphate (R5P), is a cornerstone of cellular metabolism. It serves as the critical nexus between the Pentose Phosphate Pathway (PPP) and the biosynthesis of nucleotides, nucleic acids (RNA and DNA), and energy-carrying molecules like ATP.[1][2][3] Understanding the flux and regulation of pathways involving R5P is paramount for research in cancer, metabolic disorders, and drug development. This guide provides an in-depth framework for the robust analysis of D-Ribofuranose metabolism, focusing on advanced liquid chromatography-mass spectrometry (LC-MS) techniques and stable isotope tracing to elucidate pathway dynamics.
Introduction: The Centrality of Ribose-5-Phosphate
Metabolic pathways are intricate networks of chemical reactions essential for life.[4][5] D-Ribose, a five-carbon sugar, is a key player in this network. Within the cell, it is primarily found as Ribose-5-Phosphate (R5P), a direct product of the Pentose Phosphate Pathway (PPP).[1][6] The PPP runs parallel to glycolysis and has two major functions: generating NADPH to combat oxidative stress and producing R5P, the precursor for nucleotide synthesis.[2][3]
The fate of glucose-derived carbon through the PPP is a critical determinant of cellular phenotype. Proliferating cells, for instance, often exhibit increased PPP flux to meet the high demand for nucleotides for DNA and RNA synthesis. Therefore, accurately measuring the production and utilization of R5P provides a direct window into the anabolic state of a cell.
This application note details an integrated workflow, from experimental design and sample preparation to LC-MS analysis and data interpretation, for quantifying R5P and tracing its metabolic fate using stable isotopes.
Experimental Design: Asking the Right Questions with Isotope Tracers
Standard metabolomics can provide a snapshot of metabolite concentrations, but it cannot reveal the dynamic rates of production and consumption—the metabolic flux.[7] Stable isotope tracing is a powerful technique that overcomes this limitation by introducing a labeled substrate (e.g., ¹³C-glucose) into the system and tracking the incorporation of the heavy isotope into downstream metabolites over time.[8][9][10]
Choosing the Right Tracer
For interrogating the PPP, uniformly labeled ¹³C-glucose ([U-¹³C₆]-glucose) is the most common and informative tracer. As it enters glycolysis and the PPP, the ¹³C atoms are incorporated into intermediates, including R5P. Analyzing the mass distribution of R5P reveals the relative contributions of different pathways to its synthesis.
-
[U-¹³C₆]-Glucose: Allows for tracing all carbons from glucose into R5P and downstream nucleotides.
-
[1,2-¹³C₂]-Glucose: A more specialized tracer used to specifically distinguish between the oxidative and non-oxidative branches of the PPP.[7]
Key Experimental Considerations
-
Metabolic Steady State: For accurate flux analysis, it is crucial that the introduction of the tracer does not perturb the cell's metabolic state.[7] This is typically achieved by replacing the unlabeled glucose in the culture medium with its labeled counterpart in an otherwise identical medium.
-
Labeling Duration: The time required to reach isotopic steady state (when the labeling pattern of intermediates becomes stable) varies by pathway. Glycolysis reaches a steady state in minutes, the TCA cycle in a few hours, and nucleotides can take up to 24 hours.[7] Time-course experiments are essential for capturing dynamic changes.
Logical Workflow for Isotope Tracing Experiment
The following diagram outlines the logical flow of a stable isotope tracing experiment designed to probe D-Ribofuranose metabolism.
Caption: Experimental workflow for stable isotope tracing of D-Ribofuranose metabolism.
Core Methodologies and Protocols
Accurate analysis of highly polar and often low-abundance sugar phosphates like R5P requires meticulous sample handling and optimized analytical methods.
Protocol: Polar Metabolite Extraction from Adherent Mammalian Cells
This protocol is designed to rapidly quench metabolism and efficiently extract small polar molecules, including sugar phosphates.
Rationale: The use of an ice-cold 80% methanol solution serves two purposes: the cold temperature instantly halts all enzymatic activity, preserving the metabolic state of the cell at the moment of collection, and the high methanol concentration effectively precipitates proteins and lipids while solubilizing polar metabolites.[11][12] Washing with saline instead of phosphate-buffered saline (PBS) is critical to avoid introducing exogenous phosphates that can interfere with LC-MS analysis.[11]
Materials:
-
LC-MS Grade Methanol, pre-chilled to -80°C
-
LC-MS Grade Water, pre-chilled to 4°C
-
0.9% NaCl solution, ice-cold
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Place the cell culture plate (e.g., 6-well plate) on a bed of dry ice.
-
Aspirate the culture medium completely.
-
Gently wash the cells twice with 1 mL of ice-cold 0.9% NaCl, ensuring complete removal of the saline after each wash.[11]
-
Add 1 mL of pre-chilled 80% Methanol (-80°C) to each well.
-
Immediately scrape the cells from the plate surface and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[11][13]
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.[11]
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellet at -80°C until LC-MS analysis.
LC-MS Analysis of Sugar Phosphates
The analysis of sugar phosphates is notoriously challenging due to their high polarity, poor retention on traditional reversed-phase columns, and the existence of numerous isomers (e.g., Ribose-5-phosphate vs. Ribulose-5-phosphate).[14][15][16] Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation technique.[15][17][18]
Rationale: HILIC columns use a polar stationary phase and a mobile phase with a high percentage of organic solvent. This allows for the retention of highly polar compounds like R5P, which would otherwise elute in the void volume of a reversed-phase column. Coupling HILIC with a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) enables accurate mass measurement for formula determination and tandem MS (MS/MS) for structural confirmation.
| Parameter | Recommended Setting | Rationale |
| LC Column | HILIC (e.g., Amide, Z-HILIC)[15] | Provides retention for highly polar sugar phosphates. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 | High pH improves peak shape for acidic sugar phosphates. |
| Mobile Phase B | Acetonitrile | Strong solvent for HILIC elution. |
| Gradient | Start at high %B, decrease to elute analytes | Typical HILIC gradient profile. |
| MS Ionization | Electrospray Ionization (ESI), Negative Mode | Sugar phosphates readily form [M-H]⁻ ions. |
| MS Analyzer | High-Resolution (Q-TOF, Orbitrap) | Required for accurate mass determination and isomer separation. |
| MS Acquisition | Full Scan followed by data-dependent MS/MS | Collects precursor mass data and fragmentation spectra for identification. |
Pentose Phosphate Pathway and R5P Synthesis
This diagram illustrates the two branches of the Pentose Phosphate Pathway converging on the synthesis of Ribose-5-Phosphate (R5P), the central precursor for nucleotide biosynthesis.
Caption: The Pentose Phosphate Pathway leading to Ribose-5-Phosphate synthesis.
Data Analysis and Interpretation
Metabolite Identification
Metabolites are identified by comparing their accurate mass and retention time to an authentic chemical standard. Fragmentation patterns (MS/MS spectra) provide the highest level of confidence in identification.
Isotope Labeling Analysis
The core of a stable isotope tracing experiment is the analysis of Mass Isotopologue Distributions (MIDs). The MID describes the fractional abundance of each isotopologue of a metabolite (e.g., M+0 for the unlabeled form, M+1 for the form with one ¹³C atom, etc.).
| Metabolite | Isotopologue | Expected m/z (Negative Ion) | Source Pathway Contribution |
| Ribose-5-Phosphate | M+0 (Unlabeled) | 229.012 | Endogenous pools, non-glucose sources |
| (from [U-¹³C₆]-Glucose) | M+5 (Fully Labeled) | 234.028 | De novo synthesis via Pentose Phosphate Pathway |
Software tools are used to correct for the natural abundance of ¹³C and calculate the fractional contribution of the tracer to the metabolite pool. This fractional contribution is a key input for metabolic flux analysis models. An increase in the M+5 fraction of R5P over time directly indicates active synthesis through the PPP from the labeled glucose tracer.
Pathway Enrichment Analysis
Following the identification and quantification of labeled metabolites, pathway analysis tools can be used to identify metabolic pathways that are significantly impacted by the experimental conditions.[19][20][21] These tools map the identified metabolites onto known biochemical pathways (like those in the KEGG database) and perform statistical tests to find pathways that are over-represented in the data.[5] This provides a systems-level view of the metabolic response.
Conclusion and Future Directions
The methodologies described provide a robust framework for investigating the metabolic pathways connected to D-Ribofuranose. By combining meticulous sample preparation with advanced HILIC-MS and stable isotope tracing, researchers can move beyond static concentration measurements to quantify the dynamic flux of carbon through the Pentose Phosphate Pathway and into vital biosynthetic products. This approach is critical for understanding the metabolic reprogramming that underlies disease states and for the development of novel therapeutic strategies that target metabolic vulnerabilities. Future work will continue to refine analytical sensitivity and expand the application of these techniques to more complex biological systems and clinical samples.
References
-
SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells. (2022, December 20). Frontiers in Molecular Biosciences. Available from: [Link]
-
Extraction of the Polar Metabolites from Adherent Mammalian Cells. (2024, March 28). Bio-protocol. Available from: [Link]
-
HILIC Columns for Phosphorylated Sugar Analysis. LCGC International. Available from: [Link]
-
Calibration of the sugar phosphate analysis method using mixed-mode HPLC-MS. Journal of Chromatography B. Available from: [Link]
-
Isomer selectivity of one- and two-dimensional approaches of mixed-mode and hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry for sugar phosphates of glycolysis and pentose phosphate pathways. (2022, December 18). Journal of Chromatography A. Available from: [Link]
-
Nucleotide and Nucleotide Sugar Analysis by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry on Surface-Conditioned Porous Graphitic Carbon. (2010, November 2). Analytical Chemistry. Available from: [Link]
-
Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. Princeton University. Available from: [Link]
-
Metabolite extraction from adherently growing mammalian cells for metabolomics studies: Optimization of harvesting and extraction protocols. ResearchGate. Available from: [Link]
-
An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. (2022, May 13). Journal of Experimental Botany. Available from: [Link]
-
Guide to cell extraction, sample normalisation and sample submission for metabolomics. University of Oxford. Available from: [Link]
-
Ribose Degradation. SMPDB. Available from: [Link]
-
Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Clinical Nutrition and Metabolic Care. Available from: [Link]
-
LC-MS based Metabolomics. SciSpace. Available from: [Link]
-
Stable Isotope Tracers for Metabolic Pathway Analysis. Springer Nature Experiments. Available from: [Link]
-
Selection of β-d-ribose as the best fitting pentose in the nucleotide structure. ResearchGate. Available from: [Link]
-
Extracellular Flux Analysis and 13C Stable-Isotope Tracing Reveals Metabolic Changes. (2020, April 14). Agilent. Available from: [Link]
-
LC-MS/MS Method Package for Primary Metabolites. Shimadzu. Available from: [Link]
-
Study of transaldolase deficiency in urine samples by capillary LC-MS/MS. Journal of Chromatography B. Available from: [Link]
-
Metabolomics and isotope tracing. Current Opinion in Biotechnology. Available from: [Link]
-
Pentose phosphate pathway. Wikipedia. Available from: [Link]
-
Supplemental D-ribose bypasses the upper part of the pentose pathway and is an alternative source for 5-phospho-D-ribose 1-pyrophosphate (PRPP). ResearchGate. Available from: [Link]
-
The pentose phosphate pathway in health and disease. Nature Reviews Endocrinology. Available from: [Link]
-
Separation of Ribose-5-phosphate, Ribose-1-phosphate, Deoxyribose-1-phosphate by High Performance Liquid Chromatography and Spectrophotometric Determination Using 2-Cyanoacetamide. (2006, December 6). Taylor & Francis Online. Available from: [Link]
-
Computational methods for designing de novo metabolic pathways and genome-minimized chassis strains. Penn State University. Available from: [Link]
-
Network analysis and biochemical pathways. The MetaRbolomics book. Available from: [Link]
-
Pathway Analysis. Metabolon. Available from: [Link]
-
Bioinformatics Methods for Constructing Metabolic Networks. (2023, December 14). MDPI. Available from: [Link]
-
Functional Analysis of Global Metabolomics. (2023, July 23). MetaboAnalyst. Available from: [Link]
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- 5. mdpi.com [mdpi.com]
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- 7. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: D-Ribofuranose Deprotection Optimization
Welcome to the Technical Support Center for carbohydrate and oligonucleotide chemistry. D-Ribofuranose is the foundational scaffold for nucleoside analogues, RNA oligonucleotides, and antiviral codrugs. However, removing protecting groups from its secondary (C2', C3') and primary (C5') hydroxyls is notoriously prone to side reactions.
As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, troubleshooting FAQs, and self-validating protocols to optimize your deprotection workflows and prevent issues like acyl migration, furanose-to-pyranose isomerization, and glycosidic bond cleavage.
Strategic Workflow for Deprotection
Selecting the correct deprotection strategy requires balancing the lability of the protecting group against the stability of the ribofuranose ring and its glycosidic bonds.
Logical workflow for selecting D-ribofuranose deprotection strategies and associated risks.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: Why am I observing a mixture of regioisomers during the partial deacetylation of peracetylated D-ribofuranose? Mechanistic Causality: You are experiencing acyl migration. In mildly basic or even neutral aqueous conditions, an acyl group (like acetate) at the C2' or C3' position can migrate to an adjacent free hydroxyl group. This proceeds through an anionic stepwise mechanism involving a cyclic orthoester intermediate, driven by the thermodynamic stability of the resulting isomer. In furanosides, migration cascades toward the less sterically hindered primary hydroxyl (C5') (1)[1]. Optimization: To achieve strict regioselectivity without migration, switch from chemical hydrolysis to enzymatic deacetylation. Utilizing Candida rugosa lipase (CRL) allows for the highly regioselective 5-O-deacetylation of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. The mild aqueous conditions (pH ~7) and the enzyme's active site geometry prevent the orthoester formation required for migration (2)[2].
Q2: During the removal of the 5'-O-MMTr group from my ribofuranose intermediate, the sugar undergoes furanose-to-pyranose isomerization. How do I prevent this? Mechanistic Causality: The 4-methoxytrityl (MMTr) group requires acidic conditions for removal. If the anomeric position (C1') is unprotected (a free hemiacetal), the acid catalyzes ring-opening to the aldehyde intermediate. Upon recyclization, the system heavily favors the thermodynamically more stable six-membered pyranose ring over the five-membered furanose ring. Optimization: You must either lock the anomeric position (e.g., via glycosylation with a nucleobase) before 5'-deprotection, or use highly controlled, transient acidic conditions. A proven method is stirring the 5'-O-protected compound in 1 M HCl(aq) in acetonitrile at room temperature for exactly 15 minutes, which is sufficient to cleave the MMTr group while kinetically outcompeting the isomerization pathway (3)[3].
Q3: My 2'-O-TBDMS group is not fully cleaving during RNA oligonucleotide synthesis deprotection. What is the self-validating protocol to ensure completion? Mechanistic Causality: The 2'-O-TBDMS (tert-butyldimethylsilyl) group is highly sterically hindered, especially when flanked by a bulky 3'-phosphodiester linkage and a nucleobase. Standard fluoride sources (like TBAF) can be too bulky or basic, leading to incomplete deprotection or RNA degradation. Optimization: Utilize Triethylamine trihydrofluoride (TEA·3HF) in anhydrous DMSO at 65°C for 2.5 hours. TEA·3HF provides a highly concentrated, slightly acidic fluoride source that penetrates the steric bulk without causing base-catalyzed RNA cleavage (4)[4]. Self-Validating System: Always validate completion using MALDI-TOF mass spectrometry. A failed deprotection will show a +114 Da mass shift per retained TBDMS group. Do not rely solely on RP-HPLC, as single TBDMS retention can sometimes co-elute with the fully deprotected product.
Quantitative Data: Deprotection Conditions & Yields
| Protecting Group | Target Position | Reagent / Catalyst | Temp / Time | Primary Risk | Typical Yield |
| Acetyl (Ac) | C5' (Regioselective) | Candida rugosa lipase, pH 7 | 25°C, 24 h | Acyl Migration | >85% |
| MMTr | C5' | 1 M HCl(aq) in MeCN | 25°C, 15 min | Isomerization | 93% |
| TBDMS | C2' | TEA·3HF in DMSO | 65°C, 2.5 h | Incomplete Cleavage | >95% |
| Benzyl (Bn) | C2', C3' | H2, Pd(OH)2/C (Pearlman's) | 25°C, 4-12 h | Catalyst Poisoning | 80-90% |
Step-by-Step Experimental Protocols
Protocol 1: Regioselective Enzymatic 5-O-Deacetylation
Objective: Isolate 1,2,3-tri-O-acetyl-β-D-ribofuranose from the peracetylated precursor without inducing acyl migration.
-
Substrate Preparation: Suspend 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.0 eq) in a 0.1 M sodium phosphate buffer (pH 7.0). Causality: Maintaining a strictly neutral pH prevents base-catalyzed orthoester formation, effectively halting acyl migration.
-
Enzyme Addition: Add Candida rugosa lipase (CRL) (approx. 10-20% w/w relative to substrate).
-
Incubation: Stir the biphasic mixture vigorously at 25°C for 24 hours. Monitor via TLC (EtOAc/Hexane) until the starting material is consumed.
-
Quenching & Extraction: Terminate the reaction by adding ethyl acetate. Filter the mixture through a Celite pad to remove the immobilized enzyme.
-
Validation: Extract the aqueous layer with EtOAc, dry over Na2SO4, and concentrate. Validate regioselectivity via 1H-NMR; the C5' protons will shift upfield due to the loss of the electron-withdrawing acetyl group, while C2' and C3' protons remain downfield.
Protocol 2: Mild Deprotection of 2'-O-TBDMS in RNA Constructs
Objective: Complete removal of 2'-O-TBDMS groups post-oligonucleotide synthesis without RNA backbone degradation.
-
Solubilization: Fully dissolve the dried, base-deprotected RNA oligonucleotide in 100 µL anhydrous DMSO. Heat briefly to 65°C for 5 minutes if necessary to disrupt secondary structures.
-
Reagent Addition: Add 125 µL of Triethylamine trihydrofluoride (TEA·3HF). Causality: TEA·3HF provides a concentrated source of nucleophilic fluoride ions that are slightly acidic, preventing the base-catalyzed transesterification that leads to RNA strand cleavage.
-
Incubation: Heat the mixture at 65°C for exactly 2.5 hours.
-
Precipitation: Cool the reaction briefly in a freezer, then add 1 mL of cold 1-butanol to precipitate the fully deprotected RNA.
-
Validation: Centrifuge, decant the supernatant, and analyze the pellet via MALDI-TOF MS. The mass must match the theoretical exact mass of the RNA sequence, with zero +114 Da adducts.
References
- Acyl Group Migration in Pyranosides as Studied by Experimental and Comput
- A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetyl
- Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose - ACS Public
- Glen Report 19.22 - Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA - Glen Research
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Technical Support Center: Overcoming Solubility Challenges with D-Ribofuranose Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Ribofuranose derivatives. This guide is designed to provide you with in-depth, field-proven insights and practical solutions for the common yet complex solubility issues encountered during your experiments. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your research.
Part 1: Foundational Knowledge - Understanding the "Why" of Solubility
D-Ribofuranose and its derivatives are fundamental to numerous biological processes and serve as cornerstones in the development of antiviral and anticancer nucleoside analogs.[1][2] However, their inherent polarity, hydrogen bonding capabilities, and structural complexity often lead to significant solubility challenges in both aqueous and organic media.
The solubility of a D-Ribofuranose derivative is a delicate balance of several factors:
-
Hydrogen Bonding: The numerous hydroxyl (-OH) groups on the ribose ring are excellent hydrogen bond donors and acceptors. This makes unsubstituted D-Ribose very soluble in water but poorly soluble in non-polar organic solvents.[3][4]
-
Structural Modifications & Protecting Groups: The addition of functional groups (derivatization) is a double-edged sword. While crucial for therapeutic activity and metabolic stability, these modifications can drastically alter the molecule's polarity and, consequently, its solubility.[5][6] For instance, acetyl groups can enhance solubility in certain organic solvents, while lipophilic moieties like toluoyl groups increase solubility in non-polar environments.[1][7]
-
Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure before the solute can interact with the solvent is a major determinant of solubility.[8] Amorphous forms of a compound will generally exhibit higher apparent solubility than their crystalline counterparts because they lack a highly organized lattice structure.[8][9]
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter in a practical, question-and-answer format.
Common Solubility Problems & Solutions
Q1: My D-Ribofuranose derivative won't dissolve in water or buffer. What are my initial steps?
A1: This is a common issue, especially with highly modified or lipophilic derivatives.
-
Initial Assessment: First, confirm the expected solubility profile. Unmodified D-Ribose is highly water-soluble (100 g/L at 25°C).[2][3] However, derivatization can significantly decrease aqueous solubility.
-
pH Adjustment: If your derivative has ionizable groups (e.g., acidic or basic moieties), altering the pH of the solution can dramatically improve solubility. For acidic compounds, increasing the pH will deprotonate them, often leading to a more soluble salt form. Conversely, for basic compounds, decreasing the pH can lead to protonation and increased solubility.
-
Gentle Heating: For many solids, solubility increases with temperature.[10] Try warming the solution gently (e.g., to 37-50°C) with agitation. Be cautious, as excessive heat can cause degradation.
-
Co-solvents: If pH adjustment and heating are ineffective, consider adding a water-miscible organic co-solvent.[11] Common choices include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG 400)
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and incrementally increase it. Be aware that co-solvents can impact downstream applications, such as enzymatic assays or cell-based experiments.
-
Q2: I'm struggling to dissolve my derivative in an organic solvent for a synthesis reaction. What should I try?
A2: Solubility in organic solvents is highly dependent on the polarity of both the solute and the solvent.
-
"Like Dissolves Like": This fundamental principle is your best guide.[10]
-
For polar, less-modified derivatives , try polar aprotic solvents like acetonitrile, DMF, or DMSO.[12]
-
For non-polar, highly derivatized compounds (e.g., with bulky, lipophilic protecting groups), less polar solvents like dichloromethane (DCM), chloroform, or ethyl acetate may be more effective.[7][13]
-
-
Solvent Mixtures: A binary solvent system can sometimes provide the ideal polarity to dissolve a challenging compound.[14] For example, a mixture of a polar solvent (like methanol) and a less polar one (like dichloromethane) can be effective.[13]
-
Temperature: As with aqueous solutions, increasing the temperature can enhance solubility in organic solvents.[15] Many organic reactions are run at elevated temperatures for this reason.
Q3: My compound precipitates out of solution when I change the solvent system (e.g., during purification or formulation). How can I prevent this?
A3: This often occurs when moving from a good solvent to an anti-solvent.
-
Gradual Addition: Add the anti-solvent slowly while vigorously stirring the solution. This can help to maintain a supersaturated state for longer, allowing for more controlled precipitation or preventing it altogether if the final solvent ratio is still favorable.
-
Use of Surfactants or Stabilizers: In formulation contexts, surfactants can be used to create micelles that encapsulate the drug, keeping it in solution.[11]
-
Complexation Agents: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[11][16]
Data-Driven Solvent Selection
To aid in your decision-making, the following table summarizes the solubility of D-Ribose in various solvents. Note that derivatization will alter these properties.
| Solvent | Type | D-Ribose Solubility Profile | Key Considerations |
| Water | Polar Protic | Very high (100 g/L at 25°C)[2][3] | Ideal for unmodified or polar derivatives. |
| Methanol | Polar Protic | High | Good starting point for many derivatives. |
| Ethanol | Polar Protic | Moderate | Often used in crystallization.[15] |
| Acetonitrile | Polar Aprotic | Moderate | Can be a good co-solvent in aqueous systems for assays.[17] |
| DMSO | Polar Aprotic | High | Powerful solvent, but can be difficult to remove and may affect biological assays. |
| DMF | Polar Aprotic | High | Similar to DMSO, a strong polar aprotic solvent. |
| Dichloromethane | Non-polar | Low | Suitable for highly lipophilic derivatives with non-polar protecting groups.[13] |
| Ethyl Acetate | Moderately Polar | Low | Useful for extraction and chromatography of less polar derivatives. |
| Hexane | Non-polar | Very Low | Primarily used as an anti-solvent to precipitate D-Ribose derivatives.[14] |
This table is a general guide. Experimental validation for your specific derivative is crucial.
Part 3: Experimental Protocols & Workflows
Protocol 1: Systematic Approach to Solubility Testing
This protocol provides a structured method for determining the optimal solvent for your D-Ribofuranose derivative.
Materials:
-
Your D-Ribofuranose derivative
-
A selection of solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, DCM)
-
Vortex mixer
-
Water bath or heating block
-
Analytical balance
Procedure:
-
Initial Screening (Qualitative): a. Weigh approximately 1 mg of your compound into several small, labeled vials. b. Add 100 µL of a different solvent to each vial. c. Vortex each vial for 30 seconds. d. Observe and record the solubility (e.g., completely dissolved, partially dissolved, insoluble).
-
Semi-Quantitative Assessment: a. For solvents that showed promise in the initial screen, weigh 5 mg of your compound into a new vial. b. Add the solvent dropwise while vortexing until the compound is fully dissolved. c. Record the volume of solvent required to estimate the approximate solubility.
-
Temperature Effect: a. For promising solvent systems where solubility is still limited, gently heat the vial (e.g., to 40°C) and observe any changes in solubility.
-
Co-Solvent System Evaluation: a. If aqueous solubility is poor, prepare stock solutions of your compound in a water-miscible organic solvent like DMSO or ethanol. b. Add small aliquots of the stock solution to your aqueous buffer and observe for precipitation. This helps determine the maximum tolerable concentration of the organic solvent.
Workflow for Troubleshooting Solubility Issues
The following diagram illustrates a logical workflow for addressing solubility challenges.
Caption: Decision workflow for addressing solubility issues.
Impact of Protecting Groups on Solubility
The choice of protecting groups during synthesis has a profound impact on the solubility of the intermediate and final D-Ribofuranose derivatives.[18][19]
Caption: Influence of protecting groups on solubility.
Part 4: Advanced Strategies for Drug Development
For professionals in drug development, overcoming solubility issues is often a critical step for achieving desired bioavailability.[20][21]
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline API into an amorphous polymer matrix.[20] The resulting solid dispersion lacks the crystal lattice energy of the pure API, which can significantly enhance its apparent solubility and dissolution rate.[8]
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[8][22] Techniques include micronization and nanosuspension.[20][23]
-
Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[11][20] These systems form fine emulsions in the gastrointestinal tract, keeping the drug solubilized and enhancing its absorption.[11]
-
Prodrugs: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug. This approach can be used to temporarily mask functional groups that limit solubility. For example, a phosphate ester prodrug can be used to dramatically increase the aqueous solubility of a nucleoside analog.
We hope this technical guide serves as a valuable resource in your work with D-Ribofuranose derivatives. By understanding the fundamental principles of solubility and employing a systematic approach to troubleshooting, you can effectively overcome these common experimental hurdles.
References
- D-ribofuranose | 15761-67-8 - Benchchem. (URL: )
- β-D-Ribofuranose 1,2,3,5-tetraacet
- Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - MDPI. (2018, July 23). (URL: )
- Solubility enhancement of nucleosides and structurally related compounds by complex form
- Ribose - Wikipedia. (URL: )
- Structure of a-D-ribose (a) and some bioactive a-D-ribofuranose derivatives (b-d).
- 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18). (URL: )
- Method of producing solution containing D-ribose - Google P
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - DMPK. (2024, March 15). (URL: )
- 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose - CymitQuimica. (URL: )
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). (URL: )
- What factors affect solubility?
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17). (URL: )
- Molecular insights into solubility and crystallization of d-ribose in alcohols: combined experimental and electrostatic potential analysis - R Discovery. (2026, January 23). (URL: )
-
Solubility of some natural nucleosides and nucleobases in a neutral aqueous medium[16][24][25]. … - ResearchGate. (URL: )
- Formulation of poorly soluble compounds - European Medicines Agency. (2010, May 31). (URL: )
- Advance of structural modification of nucleosides scaffold - PMC - NIH. (URL: )
- Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry - ResearchG
- Effect of organic co-solvents in the evaluation of the hydroxyl radical scavenging activity by the 2-deoxyribose degradation assay: The paradigmatic case of α-lipoic acid - PubMed. (2017, January 15). (URL: )
- Determination and Correlation of d-Ribose Solubility in Twelve Pure and Four Binary Solvent Systems - R Discovery. (2020, March 4). (URL: )
- The chemistry of ribose and its derivatives. Part I. Methyl-D-ribofuranoside and the characterisation of trimethyl D-ribofuranose - Journal of the Chemical Society (Resumed) (RSC Publishing). (URL: )
- Determination and Correlation of d‑Ribose Solubility in Twelve Pure and Four Binary Solvent Systems - ACS Figshare. (2020, March 4). (URL: )
- Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. (URL: )
- D-Ribofuranose (D-Ribose) | Endogenous Metabolite | MedChemExpress. (URL: )
- How can one dehydrate a derivative of D-ribose?
- Showing Compound β-D-ribofuranose (FDB031292) - FooDB. (2015, May 7). (URL: )
- Protecting Group Manipulations in Carbohydrate Synthesis | Request PDF - ResearchG
- 1 Protecting Group Strategies in Carbohydr
- Dissolution Method Development for Poorly Soluble Compounds. (URL: )
- 2 Protection of Functional Groups. (URL: )
- Improving solubility and accelerating drug development | Veranova. (URL: )
- Synthesis of a Ribose‐Incorporating Medium Ring Scaffold via a Challenging Ring‐Closing Metathesis Reaction - PMC. (2016, August 15). (URL: )
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (URL: )
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (URL: )
- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosyl
- Drug Solubility: Challenges And Opportunities For Pharmaceutical Development - IJNRD.org. (2025, October 10). (URL: )
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). (URL: )
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). (URL: )
- Techniques to improve the solubility of poorly soluble drugs - ResearchG
- Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations - C
Sources
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- 5. Advance of structural modification of nucleosides scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 3601-89-6: 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofur… [cymitquimica.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. catsci.com [catsci.com]
- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 14. discovery.researcher.life [discovery.researcher.life]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 17. Effect of organic co-solvents in the evaluation of the hydroxyl radical scavenging activity by the 2-deoxyribose degradation assay: The paradigmatic case of α-lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. application.wiley-vch.de [application.wiley-vch.de]
- 20. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
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- 22. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 24. 414. The chemistry of ribose and its derivatives. Part I. Methyl-D-ribofuranoside and the characterisation of trimethyl D-ribofuranose - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 25. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refining NMR Data Interpretation for D-Ribofuranose Conformers
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the conformational analysis of furanose rings. Unlike the relatively rigid pyranoses, D-ribofuranose is highly dynamic. It rapidly interconverts between North (N, C3'-endo) and South (S, C2'-endo) conformers on the NMR timescale, making data interpretation a complex stereoelectronic puzzle.
This guide provides field-proven troubleshooting protocols, causal explanations, and self-validating workflows to help you accurately extract 3JHH coupling constants, apply the Haasnoot-De Leeuw-Altona (HLA) equation, and utilize PSEUROT for robust conformational analysis.
Section 1: Core Concepts & FAQs
Q1: Why do my 1D 1H NMR spectra of D-ribofuranose derivatives show averaged 3JHH values instead of distinct conformer signals? A: D-ribofuranose exists in a dynamic equilibrium governed by the concept of pseudorotation[1]. The energy barrier between the North (C3'-endo) and South (C2'-endo) puckered states is extremely low (typically < 20 kJ/mol)[2]. Because this interconversion is much faster than the NMR timescale, the observed scalar couplings ( 3JHH ) and chemical shifts are population-weighted time averages of the rapidly exchanging conformers. To resolve the specific geometries, you must use a two-state mathematical model to deconvolute these averaged signals[1].
Q2: What is the Altona-Sundaralingam model, and why is it critical for my analysis? A: The Altona-Sundaralingam (AS) model mathematically describes the furanose ring conformation using two parameters: the pseudorotational phase angle ( P ), which defines which atoms are displaced from the mean plane, and the puckering amplitude ( ϕm ), which describes the degree of this displacement[1]. Standard Karplus equations fail to account for the complex stereoelectronic effects in five-membered rings. The AS model provides the geometric framework needed to translate experimental 3JHH couplings into precise endocyclic torsion angles[3].
Section 2: Troubleshooting Guide - Extracting Accurate 3JHH Couplings
Issue: Severe signal overlap in the ribose proton region (4.0 - 5.5 ppm) prevents the accurate extraction of 3JHH coupling constants from 1D spectra. Root Cause: The small chemical shift dispersion of H2', H3', and H4' protons in D-ribofuranose often leads to second-order strong coupling effects (where Δν≈J ), making simple first-order multiplet analysis impossible. Solution: Implement heteronuclear and multidimensional NMR techniques to isolate spin systems and bypass proton-proton overlap.
Protocol: Step-by-Step Extraction of 3JHH via Multidimensional NMR
-
Sample Preparation: Prepare the D-ribofuranose sample in D2O (or appropriate deuterated solvent) at a concentration of 1-5 mM. Ensure high isotopic purity if using 13C/15N labeled samples.
-
Experiment Selection: Run a 3D fw-HCC-TOCSY-CCH-ECOSY experiment[4]. This sequence transfers magnetization through the carbon backbone, bypassing direct proton-proton overlap.
-
Data Processing: Process the data with zero-filling and linear prediction in the indirect dimensions to maximize digital resolution (aim for < 0.5 Hz/point).
-
Multiplet Deconvolution: Extract 2D planes corresponding to specific carbon frequencies. Measure the displacement of the cross-peaks (E.COSY pattern) to read the 3JHH active couplings directly from the peak offsets[5].
-
Self-Validation Check: Cross-reference the sum of couplings ( Σ1′=J1′2′+J1′2′′ ) from a 1D spectrum (if the anomeric proton is isolated) against your 3D data[6]. If the 3D extracted J-values do not sum up to the 1D multiplet width, the extraction is flawed and the digital resolution must be increased.
Section 3: Troubleshooting Guide - Parameterizing the Karplus Equation
Issue: The calculated dihedral angles from my 3JHH values result in physically impossible ring puckers. Root Cause: The standard Karplus equation assumes a simple ethane-like fragment and ignores the electronegativity and orientation of substituents attached to the coupled carbons. Solution: Use the Haasnoot-De Leeuw-Altona (HLA) equation[7].
The Causality Behind the HLA Equation: In D-ribofuranose, the highly electronegative oxygen atoms on the ring and hydroxyl groups pull electron density away from the C-H bonds, which fundamentally alters the Fermi contact term of the J-coupling. The HLA equation incorporates Huggins electronegativity values ( Δχi ) for each substituent and accounts for their relative orientation (axial vs. equatorial)[8]. By correcting for this stereoelectronic pull, the HLA equation prevents the overestimation of dihedral angles, ensuring the calculated torsion angles fit within the geometrically allowed pseudorotation wheel of furanoses[9].
Section 4: PSEUROT Analysis Protocol
Issue: I have my corrected 3JHH values, but I cannot determine the exact N/S population ratio. Solution: Utilize the PSEUROT program to perform a least-squares minimization of experimental vs. theoretical couplings[1].
Protocol: Two-State Conformational Fitting
-
Input Parameters: Enter the experimental 3J1′2′ , 3J2′3′ , and 3J3′4′ values into the PSEUROT input file[10].
-
Initial Guess: Provide starting estimates for the North ( PN≈18∘ ) and South ( PS≈162∘ ) phase angles, puckering amplitudes ( ϕm≈38∘ ), and the mole fraction of the North conformer ( XN≈0.5 )[5].
-
Electronegativity Constants: Ensure the A and B parameters (derived from the HLA equation) are correctly set for the specific stereochemistry of D-ribofuranose[3].
-
Minimization: Run the Newton-Raphson minimization. The program will iteratively adjust PN , PS , ϕm , and XN to minimize the root-mean-square deviation (RMSD) between the experimental and calculated J -values[1].
-
Self-Validation Check: Accept the fit only if the RMSD is < 0.5 Hz. If higher, verify your input couplings or consider if a minor third state (e.g., East/West pucker) is present.
Data Presentation: Typical 3JHH Values for D-Ribofuranose
Use this table as a quick diagnostic tool to estimate the dominant conformer before running a full PSEUROT analysis[4].
| Coupling Constant | Pure North (C3'-endo) | Pure South (C2'-endo) | Structural Implication |
| 3J1′2′ | 0.0 - 2.0 Hz | 7.0 - 9.0 Hz | Small J1′2′ strongly indicates N-conformer preference. |
| 3J2′3′ | 4.5 - 5.5 Hz | 4.5 - 5.5 Hz | Relatively insensitive to N/S exchange; used for calibration. |
| 3J3′4′ | 7.0 - 9.0 Hz | 0.0 - 2.0 Hz | Large J3′4′ strongly indicates N-conformer preference. |
Visualization: Conformational Analysis Workflow
Workflow from NMR acquisition to D-ribofuranose pseudorotation conformer analysis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pseudorotation of the ribofuranose ring. A theoretical study and a comparison with nuclear magnetic resonance results - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Integrated NMR and MD structure and dynamics of the stem–loop-II motif (s2m) from the Omicron variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 6. tandfonline.com [tandfonline.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. NMR Analysis, Processing and Prediction: MestReJ: A free tool for the prediction of vicinal proton-proton 3J(HH) coupling constants [nmr-analysis.blogspot.com]
- 9. Ipertrofan Revisited—The Proposal of the Complete Stereochemistry of Mepartricin A and B | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
optimizing reaction conditions for enzymatic D-Ribofuranose phosphorylation
Welcome to the Technical Support Center for Enzymatic D-Ribofuranose Phosphorylation . As a Senior Application Scientist, I have designed this resource to help you troubleshoot, optimize, and scale your ribokinase (RK) catalyzed reactions.
The phosphorylation of D-ribose to D-ribose-5-phosphate (R5P) is the critical first step in nucleotide salvage and synthetic biocascades[1]. While ribokinase is a highly efficient enzyme, researchers frequently encounter yield plateaus and kinetic stalling due to the complex allosteric regulation and substrate/product inhibition inherent to the PfkB carbohydrate kinase family[2][3].
Section 1: Core Reaction Mechanics & FAQs
Q1: Why is my ribokinase activity lower than expected, even with excess ATP and D-ribose? A: You are likely experiencing ATP substrate inhibition or missing critical allosteric activators .
-
The Causality: While ATP is a required substrate, high concentrations (typically >0.75 mM to 2.4 mM depending on the RK source) inhibit the enzyme by trapping it in a non-productive conformation[3][4].
-
The Solution: Never use stoichiometric ATP for preparative synthesis. Instead, use catalytic ATP (e.g., 1–5 mM) coupled with an ATP regeneration system, such as Acetate Kinase (AcK) and Acetyl Phosphate (AcP)[5].
-
Missing Activators: Ribokinase strictly requires monovalent cations (like K+ ) to induce a conformational change that forms an "anion hole" in the active site[3][6]. Furthermore, pentavalent ions (PIV) such as inorganic phosphate ( PO43− ) act as powerful allosteric activators, significantly decreasing the Km for D-ribose and increasing Vmax [7][8]. Ensure your buffer contains ~150 mM KCl and 1–5 mM inorganic phosphate.
Q2: My reaction stalls at 40-50% conversion. How do I overcome product inhibition? A: Ribokinase is competitively inhibited by its own product, Ribose-5-Phosphate (R5P), which has a Ki (~0.4 mM) nearly identical to the Km of D-ribose (~0.3 mM)[4]. Additionally, the byproduct ADP is a strong competitive inhibitor.
-
The Causality: As R5P and ADP accumulate, they outcompete D-ribose and ATP for the active site, effectively halting catalysis[2][4].
-
The Solution: An ATP regeneration system solves the ADP problem by instantly recycling it back to ATP[5]. To solve R5P inhibition, you must either couple the reaction to a downstream consumer (e.g., Phosphopentomutase to form D-ribose-1-phosphate)[9][10] or utilize in situ product removal techniques.
Section 2: Troubleshooting Guide
Fig 1: Diagnostic logic tree for troubleshooting stalled ribokinase reactions.
Section 3: Self-Validating Experimental Protocols
To ensure scientific integrity, a robust protocol must validate itself in real-time. Below is the optimized preparative methodology utilizing an AcK/AcP ATP-regeneration system[5], paired with an orthogonal analytical validation step using a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled assay[2][4].
Protocol A: Preparative Synthesis of D-Ribose-5-Phosphate (10 mL Scale)
This protocol maintains low steady-state ATP to prevent substrate inhibition while driving >90% conversion[5].
Reagents & Buffer Setup:
-
Reaction Buffer: 50 mM HEPES (pH 7.5), 60 mM MgCl2 , 150 mM KCl, 2 mM Potassium Phosphate ( K2HPO4 ). Note: Mg2+ is critical for forming the metal-ATP chelate required for catalysis[2][3].
-
Substrates: 1.0 M D-Ribofuranose, 1.15 M Acetyl Phosphate (AcP) lithium potassium salt.
-
Cofactor: 5 mM ATP.
-
Enzymes: Recombinant Ribokinase (RbsK) and Acetate Kinase (AcK).
Step-by-Step Execution:
-
Equilibration: In a jacketed reactor vessel at 37°C, combine the Reaction Buffer, D-Ribose, AcP, and ATP. Stir at 250 rpm until fully dissolved.
-
Enzyme Addition: Add AcK first to ensure the regeneration system is primed, followed immediately by RbsK. Optimize the RbsK:AcK ratio to account for AcK's shorter half-life (~20 min)[5].
-
pH Stat Control: The phosphorylation and subsequent acetate generation will drop the pH. Maintain pH at 7.5 using an automated titrator with 1 M NaOH.
-
Termination: After 2-3 hours (monitor via HPLC), terminate the reaction by heating to 80°C for 10 minutes to denature the enzymes, followed by centrifugation at 10,000 x g to pellet precipitated proteins.
Protocol B: Real-Time Analytical Validation (Coupled NADH Assay)
Use this to determine the exact specific activity of your RK batch before committing to the preparative scale[2][4].
-
Assay Mix: 20 mM HEPES pH 7.5, 2 mM MgCl2 , 150 mM KCl, 0.2 mM NADH, 0.3 mM Phosphoenolpyruvate (PEP), 5 mM ATP, 3 mM D-Ribose.
-
Coupling Enzymes: Add 0.4 U/µL Pyruvate Kinase (PK) and 1.2 U/µL Lactate Dehydrogenase (LDH)[2].
-
Measurement: Add your RK sample to initiate the reaction in a quartz cuvette. Monitor the decrease in absorbance at 340 nm (NADH oxidation to NAD+ ) using a UV-Vis spectrophotometer. The rate of A340 decrease is directly proportional to ADP generation (and thus, ribose phosphorylation)[4].
Fig 2: Ribokinase reaction coupled with an acetate kinase ATP-regeneration system.
Section 4: Quantitative Kinetic Data Summary
To aid in your experimental design, the following table summarizes the critical kinetic parameters and optimal conditions for Ribokinase, synthesized from cross-species characterization (E. coli, Human, Leishmania, and Arabidopsis)[2][3][4][5].
| Parameter | Value / Range | Mechanistic Significance |
| Km (D-Ribose) | 0.15 mM – 0.30 mM | High affinity for substrate; reaction saturates quickly[3][4]. |
| Km (ATP) | 0.045 mM – 0.20 mM | Extremely high affinity for ATP; requires only catalytic amounts[3][4]. |
| Ki (ATP) | ~2.4 mM | Substrate inhibition threshold; excess ATP traps the enzyme[3]. |
| Ki (Ribose-5-P) | ~0.4 mM | Product inhibition threshold; necessitates downstream coupling[4]. |
| Optimal Mg2+ | 2 mM (Analytical) - 60 mM (Prep) | Essential for forming the active Mg-ATP chelate[2][5]. |
| Optimal K+ | 150 mM | Induces active-site gating and conformational stability[2][6]. |
References
-
One-Pot Enzymatic Transformation of D-Pentoses into Nucleosides Bentham Open URL: [Link]
-
Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway National Institutes of Health (NIH) URL:[Link]
-
Structure-Function Studies of Enzymes from Ribose Metabolism Diva-Portal URL: [Link]
-
Molecular Cloning, Expression and Characterization of Ribokinase of Leishmania major Oxford University Press (OUP) URL: [Link]
-
Residues of the ribose binding site are required for human ribokinase activity ResearchGate URL: [Link]
-
Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides National Institutes of Health (NIH) URL: [Link]
-
Phosphorylation-condensation cascade reaction for flexible biocatalytic synthesis of C-nucleosides ACIB URL:[Link]
-
Identification of the Plant Ribokinase and Discovery of a Role for Arabidopsis Ribokinase in Nucleoside Metabolism National Institutes of Health (NIH) URL: [Link]
-
The effect of pentavalent ions on ribokinase affinity for D-ribose ResearchGate URL: [Link]
-
Cloning, purification, crystallization and preliminary crystallographic analysis of a ribokinase from Staphylococcus aureus National Institutes of Health (NIH) URL:[Link]
Sources
- 1. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the Plant Ribokinase and Discovery of a Role for Arabidopsis Ribokinase in Nucleoside Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Phosphorylation-condensation cascade reaction for flexible biocatalytic synthesis of C-nucleosides from pentose and nucleobase substrates – acib [acib.at]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. Cloning, purification, crystallization and preliminary crystallographic analysis of a ribokinase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamopen.com [benthamopen.com]
- 10. Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Method Refinement for Separating D-Ribofuranose Anomers: A Technical Support Guide
Welcome to the technical support center for the chromatographic separation of D-Ribofuranose anomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining separation methodologies. We will explore the causality behind experimental choices, describe self-validating protocols, and troubleshoot common issues encountered in the lab.
The Core Challenge: Understanding Mutarotation
D-Ribofuranose, a critical component of RNA and various antiviral drugs, exists in solution as an equilibrium mixture of its α and β anomers. This dynamic interconversion, known as mutarotation, is the primary obstacle to achieving a clean, reproducible separation.[1][2] In solution, the cyclic hemiacetal ring can open to its linear aldehyde form and then re-close, forming either the α or β anomer.[2] This on-column interconversion can lead to distorted peak shapes, including broadening, splitting, or a plateau between the two anomeric peaks, making accurate quantification and isolation difficult.[1][3][4]
The rate of mutarotation is highly sensitive to temperature, pH, and solvent composition.[3][5] Therefore, controlling this equilibrium is the central principle behind any successful anomer separation strategy.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for ribofuranose anomer separation. Here are solutions to frequent problems.
Q1: My chromatogram shows a single broad peak, two poorly resolved peaks, or a plateau. How can I improve resolution?
This is the classic sign of on-column mutarotation, where the rate of interconversion is comparable to the speed of chromatographic separation.[4][6] You have two primary strategies: either slow the interconversion to a near stop or accelerate it so that both anomers elute as one sharp, averaged peak.
Strategy A: Decelerate Mutarotation for Full Anomer Separation
The goal here is to "freeze" the anomeric equilibrium as it exists in the vial.
-
Cause & Solution: High Column Temperature. Temperature is a key driver of mutarotation kinetics.[7][8] By significantly lowering the column temperature (e.g., to 5-10°C, or even sub-ambient temperatures below 0°C), you can dramatically slow the interconversion rate.[5][9] This allows the stationary phase to resolve the two distinct anomers before they can interchange. Some studies have shown successful separation at temperatures as low as -60°C using specialized equipment and mobile phases like acetone-water mixtures.[5]
-
Cause & Solution: Non-Optimal Mobile Phase. The mobile phase composition dictates both the interaction with the stationary phase and the stability of the anomers.
-
pH: Mutarotation is catalyzed by both acid and base. However, the rate is slowest in a neutral or weakly acidic environment.[5] Ensure your mobile phase is buffered in the pH 4-7 range if you aim to resolve the anomers.
-
Solvent: For Hydrophilic Interaction Liquid Chromatography (HILIC), a high percentage of aprotic organic solvent like acetonitrile (e.g., 85-95%) is used.[10] This low-water environment inherently suppresses mutarotation, aiding in anomer resolution.
-
Strategy B: Accelerate Mutarotation for a Single Combined Peak
In many quantitative applications, separating the anomers is not necessary; obtaining a single, sharp, and reproducible peak for total ribofuranose is the goal.
-
Cause & Solution: Low Column Temperature. Conversely to the above, increasing the column temperature to 70-80°C will accelerate mutarotation to a point where the anomers interconvert much faster than the separation time.[3][9][11] The result is a single, sharp peak representing the averaged population of both anomers.
-
Cause & Solution: Neutral pH. Using a mildly alkaline mobile phase can also effectively merge the anomeric peaks into one.[3] However, this approach requires a pH-stable column, as traditional silica-based amino columns can degrade under basic conditions.[12] Polymer-based amino columns are a more robust choice for this strategy.[3]
Q2: I'm using an amino column and my retention times are drifting, or my peak shape is degrading over time. What's happening?
This often points to a decline in column performance, a common issue with silica-based amino columns used for sugar analysis.
-
Cause & Solution: Schiff Base Formation. The primary amine groups on the stationary phase can react with the aldehyde form of reducing sugars (like ribose) to form a Schiff base. This irreversible reaction degrades the stationary phase, leading to a loss of retention and poor peak shape.[12][13]
-
Mitigation: Ensure rigorous sample cleanup to remove any reactive impurities. If the problem persists, consider switching to a more robust stationary phase, such as a polymeric amino column or an amide-based column, which are less susceptible to this type of degradation.
-
-
Cause & Solution: Column Hydrolysis. Standard silica-based columns are prone to hydrolysis at pH levels outside the typical 2-8 range.[13] If you are using a mobile phase with a pH that is too high or too low, the silica backbone can dissolve, leading to voids and catastrophic column failure.
-
Mitigation: Always operate within the manufacturer's recommended pH range for your specific column. For methods requiring higher pH, use chemically resistant columns based on polymeric supports or hybrid particles.
-
Frequently Asked Questions (FAQs)
Q: What is the best type of HPLC column for separating D-Ribofuranose anomers?
The choice depends on your analytical goal (resolving anomers vs. a single peak).
| Column Type | Separation Principle | Best For | Key Considerations |
| Amino (NH2) | HILIC / Normal Phase | General-purpose separation of monosaccharides. Can resolve anomers at low temperatures.[5][10] | Silica-based versions are prone to degradation via Schiff base formation and pH instability.[12] Polymer-based versions are more robust.[3] |
| Ligand Exchange | Complexation with metal counter-ions (e.g., Ca2+, Pb2+).[14][15] | Separating monosaccharides, especially for quantitative analysis where a single peak is desired (run at high temp).[9][11] | Requires high column temperatures (70-85°C) to prevent anomer separation.[9][11] Limited mobile phase compatibility (typically pure water).[15] |
| Borate Complex Anion Exchange | Forms negatively charged complexes with sugars, allowing separation by anion exchange.[14][16] | High-resolution separation of complex sugar mixtures. Can resolve epimers and anomers.[16][17][18] | Requires a borate buffer mobile phase. Borate must often be removed post-collection for further analysis.[16] |
| Chiral Stationary Phases | Enantioselective interactions. | High-resolution separation of anomers and enantiomers (D/L-Ribose).[19] | More expensive and typically used for specific chiral applications rather than routine analysis. |
Q: My sample is complex. How can I improve the separation of ribose from other components?
This involves leveraging different separation mechanisms.
-
Borate Complex Chromatography: This technique is highly effective at separating sugars based on the structure and stereochemistry of their hydroxyl groups.[14][16] Sugars form charged complexes with borate, allowing them to be separated using anion-exchange chromatography, which can provide very different selectivity compared to HILIC.[17][20]
-
Method Development: If using HILIC, systematically vary the acetonitrile/water ratio. Increasing the water content will decrease retention for all sugars.[14] For ligand exchange columns, the choice of metal counter-ion (Ca2+, Pb2+, Na+) can alter the selectivity between different monosaccharides.[15]
Q: I need to use Gas Chromatography (GC). What are the critical considerations?
GC requires derivatization to make the polar, non-volatile ribose amenable to analysis.[21][22]
-
Derivatization is Key: The primary challenge is that derivatization itself can alter the anomeric equilibrium. Silylation (e.g., using TMS) is a common method.[23] The reaction conditions (time, temperature, catalyst) must be precisely controlled to ensure a consistent and reproducible ratio of derivatized anomers, or to drive the reaction to a single, stable derivative.
-
Single Peak vs. Anomer Separation: The goal is usually to produce a single, sharp peak for each sugar. This is achieved by using reaction conditions that either favor one anomer or allow for rapid on-column interconversion of the derivatives.[23] Incomplete derivatization will lead to multiple peaks and inaccurate quantification.[21]
Q: Is Supercritical Fluid Chromatography (SFC) a viable option?
Yes, SFC is an emerging and powerful technique for carbohydrate analysis.
-
Advantages: SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity.[24] This allows for very fast separations and higher efficiencies compared to HPLC.[24][25] It is considered a form of normal-phase chromatography and is well-suited for separating polar compounds like sugars.[24][26]
-
Considerations: Method development can be more complex than HPLC, involving optimization of pressure, temperature, and the type/percentage of co-solvent (modifier), which is typically an alcohol like methanol.[26][27] An Evaporative Light Scattering Detector (ELSD) is often required as sugars lack a UV chromophore.[24]
Visualizing the Workflow: Troubleshooting & Method Selection
To aid in decision-making, the following diagrams illustrate a typical troubleshooting workflow for poor peak shape and a general guide for selecting a separation technique.
Caption: Troubleshooting workflow for poor peak shape in ribofuranose HPLC.
Caption: Decision tree for selecting the appropriate chromatographic technique.
Protocol: HPLC Separation of D-Ribofuranose Anomers using HILIC
This protocol provides a starting point for resolving the α and β anomers of D-Ribofuranose.
Objective: To achieve baseline separation of D-Ribofuranose anomers.
Instrumentation:
-
HPLC system with a column thermostatting compartment capable of low temperatures.
-
Refractive Index (RI) detector.
Materials:
-
Column: Amino (NH2) Column, e.g., 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile (HPLC Grade) and Deionized Water.
-
Sample: D-Ribofuranose standard.
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase consisting of 85:15 (v/v) Acetonitrile:Water.
-
Degas the mobile phase thoroughly using vacuum filtration or sonication to prevent bubbles in the detector.[1]
-
-
System Equilibration:
-
Install the amino column into the HPLC system.
-
Set the column temperature to 10°C .
-
Set the flow rate to 1.0 mL/min.
-
Allow the system to equilibrate for at least 30-60 minutes, or until a stable baseline is observed on the RI detector.
-
-
Sample Preparation:
-
Prepare a stock solution of D-Ribofuranose at 10 mg/mL in deionized water. Let this solution sit at room temperature for at least 2 hours to ensure it has reached anomeric equilibrium.
-
Prepare a working standard by diluting the stock solution to 1 mg/mL using the mobile phase (85:15 ACN:H2O).
-
Filter the working standard through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Inject 10 µL of the prepared sample.
-
Run the analysis isocratically for approximately 20-30 minutes, or until both anomeric peaks have eluted.
-
-
Optimization:
-
Poor Resolution: If peaks are not baseline-resolved, decrease the column temperature further (e.g., to 5°C) or increase the acetonitrile percentage to 90%.[5]
-
Long Retention Time: If retention times are excessively long, slightly increase the water content of the mobile phase (e.g., to 82:18 ACN:H2O). Note that this may compromise anomeric resolution.
-
References
-
Methods for Separating Sugars. (n.d.). Shimadzu. Retrieved from [Link]
-
Amino NH2 Column, 125Å, 10 µm, 3.9 mm x 300 mm, 1/pk. (n.d.). Waters Corporation. Retrieved from [Link]
-
A Feasibility Study of Using Supercritical Fluid Chromatography (SFC)-UV-ELSD for Food and Beverage Analyses. (2014). LCGC International. Retrieved from [Link]
-
Khym, J. X., & Zill, L. P. (1952). Further Studies on the Separation of the Borate Complexes of Sugars and Related Compounds by Ion-exchange Chromatography. Journal of the American Chemical Society, 74(8), 2090-2094. Retrieved from [Link]
-
Aminex Carbohydrate Analysis Columns. (n.d.). Bio-Rad. Retrieved from [Link]
-
Honda, S. (2016). Borate Complex Ion-exchange Chromatography with Fluorometric Detection for Determination of Saccharides. ResearchGate. Retrieved from [Link]
-
Moriyasu, M., Kato, A., Okada, M., & Hashimoto, Y. (1984). HPLC Separation of Sugar Anomers in a Very Low Temperature Region. Analytical Letters, 17(8), 689-703. Retrieved from [Link]
-
Lomenova, E., Kalikova, K., & Tuma, J. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. Retrieved from [Link]
-
Separation of Anomer. (n.d.). Shodex HPLC Columns and Standards. Retrieved from [Link]
-
Separation of 1,2,3,5-Tetraacetyl-.-d-ribofuranose on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Weckbecker, G., & Keppler, D. O. (1983). Separation and analysis of 4'-epimeric UDP-sugars by borate high-performance liquid chromatography. Analytical Biochemistry, 132(2), 405-412. Retrieved from [Link]
-
Khym, J. X., & Zill, L. P. (1952). Further Studies on the Separation of the Borate Complexes of Sugars and Related Compounds by Ion-exchange Chromatography 1. ACS Publications - American Chemical Society. Retrieved from [Link]
-
Prevention of Anomer Separation. (n.d.). Shodex HPLC Columns and Standards. Retrieved from [Link]
-
A Comparison Between Amino (NH2) Columns and Sugar Columns in Carbohydrate Analysis. (2024). Welch Materials. Retrieved from [Link]
-
Application of Amino Stationary phases for the Analysis of Carbohydrates. (n.d.). Fortis Technologies. Retrieved from [Link]
-
Catani, M., et al. (2022). Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. MDPI. Retrieved from [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019). ResearchGate. Retrieved from [Link]
-
SUPERCRITICAL FLUID CHROMATOGRAPHY. (2001). Agilent. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Supercritical Fluid Chromatography – Theoretical Background and Applications on Natural Products. (2015). Who we serve. Retrieved from [Link]
-
Sugar Separation Problems. (2005). Chromatography Forum. Retrieved from [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? (n.d.). Teledyne Labs. Retrieved from [Link]
-
Development of Supercritical Fluid Chromatography Techniques. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Rozanas, C. R., Wang, N., Vidlock, K., & Gray, G. R. (1995). Synthesis and Characterization of Authentic Standards for the Analysis of Ribofuranose-Containing Carbohydrates by the Reductive-Cleavage Method. PubMed. Retrieved from [Link]
-
High Performance Liquid Chromatography Analysis of D-Ribose Content in Glucose Zymotic Fluid. (2005). ResearchGate. Retrieved from [Link]
-
Chiral Recognition of D/L-Ribose by Visual and SERS Assessments. (2023). MDPI. Retrieved from [Link]
-
Separation of Monosaccharide Anomers onPhoto-Click Cysteine-Based Stationary Phase: The / Interconversion Process Studied by Dyn. (2022). FLORE. Retrieved from [Link]
-
Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. (n.d.). Retrieved from [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace. Retrieved from [Link]
-
Mutarotation. (n.d.). BYJU'S. Retrieved from [Link]
-
Which carbohydrates show mutarotation? Do only alpha and beta anomers of reducing sugars show this nature or epimers can also show it, like D glucose and D galactose? (2023). Quora. Retrieved from [Link]
-
Impact of modified ribose sugars on nucleic acid conformation and function. (2025). ResearchGate. Retrieved from [Link]
-
The multiple Maillard reactions of ribose and deoxyribose sugars and sugar phosphates. (n.d.). PMC. Retrieved from [Link]
- Method for detecting content of D-ribose and 5-deoxy-D-ribofuranose in capecitabine intermediate. (n.d.). Google Patents.
-
Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar. Retrieved from [Link]
-
A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. (2018). MDPI. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of D-Ribofuranose and L-Ribofuranose: A Guide for Researchers
In the landscape of biological research and drug development, the chirality of molecules plays a pivotal role in their function and interaction with biological systems. This guide provides an in-depth comparative analysis of D-Ribofuranose and its enantiomer, L-Ribofuranose. While structurally mirror images, their biological significance and applications are worlds apart. D-Ribofuranose is a cornerstone of life, forming the backbone of RNA and serving as a key component in cellular energy currency.[1][2] In contrast, L-Ribofuranose is a rare sugar, largely absent from natural biological systems, but has garnered significant interest as a building block for synthesizing novel antiviral and anticancer nucleoside analogues.[3][4]
This document will delve into the fundamental stereochemical differences between these two molecules, present a comparative summary of their physicochemical properties, and provide detailed experimental protocols for their analytical separation and characterization. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively work with and understand these critical pentose sugars.
Stereochemistry: The Mirror Image Distinction
D-Ribose and L-Ribose are enantiomers, meaning they are non-superimposable mirror images of each other.[1] This difference arises from the spatial arrangement of the hydroxyl (-OH) groups around the chiral carbon atoms. In the Fischer projection of the linear form, all hydroxyl groups of D-Ribose are on the right side, while those of L-Ribose are on the left.[1] This seemingly subtle difference in stereochemistry has profound implications for their recognition by enzymes and their roles in biological systems. Life on Earth has evolved to almost exclusively utilize D-sugars, making D-Ribofuranose the biologically active isomer.[4]
Physicochemical Properties: A Quantitative Comparison
While their chemical formula (C₅H₁₀O₅) and molecular weight are identical, the enantiomeric relationship between D- and L-Ribofuranose leads to distinct optical properties and can influence physical properties such as melting point. The following table summarizes key physicochemical data for both enantiomers.
| Property | D-Ribose | L-Ribose |
| Molecular Formula | C₅H₁₀O₅ | C₅H₁₀O₅ |
| Molecular Weight | 150.13 g/mol | 150.13 g/mol |
| Appearance | White crystalline powder | White to off-white crystalline powder |
| Melting Point | 95 °C[2] | 81-82 °C[5], 85-92 °C[6], 90 °C[1] |
| Specific Rotation | [α]D²⁰ = -18.0° to -22.0° (c=20 mg/mL in water)[7] | [α]D²⁰ = +19° to +21° (c=2 in water)[6][8] |
| Solubility in Water | 100 g/L (at 25 °C)[2] | Soluble (100 mg/mL)[1][9][10] |
Biological Significance: The Natural and the Synthetic
D-Ribofuranose: The Sugar of Life
D-Ribofuranose, specifically in its β-D-ribofuranose form, is a ubiquitous and essential molecule in all known life forms.[2] Its biological importance is multifaceted:
-
Backbone of Ribonucleic Acid (RNA): D-Ribofuranose units, linked by phosphodiester bonds, form the structural framework of RNA, a molecule central to gene expression and regulation.[1]
-
Component of Adenosine Triphosphate (ATP): D-Ribose is a key constituent of ATP, the primary energy currency of the cell.[11] ATP powers a vast array of cellular processes.
-
Constituent of Coenzymes: It is an integral part of vital coenzymes such as nicotinamide adenine dinucleotide (NAD), flavin adenine dinucleotide (FAD), and coenzyme A, which are crucial for cellular metabolism.[11]
The metabolic pathway for the endogenous synthesis of D-ribose is the Pentose Phosphate Pathway (PPP), which converts glucose-6-phosphate into ribose-5-phosphate.[2]
Figure 1. Simplified diagram of the Pentose Phosphate Pathway leading to the synthesis of D-Ribose-5-Phosphate.
L-Ribofuranose: A Tool for Drug Discovery
In stark contrast to its D-enantiomer, L-Ribose is not naturally occurring in significant amounts and is considered an "unnatural" sugar.[1][4] Consequently, it is not readily metabolized by most organisms.[6] However, this apparent biological inertness is precisely what makes it a valuable tool in medicinal chemistry. L-nucleoside analogues, synthesized using L-Ribofuranose, have shown potent antiviral and anticancer activities.[3][4] The incorporation of the L-enantiomer can confer resistance to degradation by enzymes that are specific for D-nucleosides, potentially leading to drugs with improved stability and efficacy.[12]
Experimental Protocols for Enantiomeric Separation
The ability to separate and quantify D- and L-Ribofuranose is crucial for quality control in drug synthesis and for research purposes. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful techniques for achieving this chiral separation.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used method for the separation of enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers.
Principle: The enantiomers of ribose are passed through a column packed with a chiral stationary phase. Due to stereospecific interactions, one enantiomer is retained longer on the column than the other, resulting in their separation.
Detailed Protocol:
-
Column Selection: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or similar amylose or cellulose-based column, is often effective for separating sugar enantiomers.[13]
-
Mobile Phase Preparation: A common mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent and a polar modifier. A typical starting point is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized to achieve baseline separation.
-
Instrumentation Setup:
-
HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or UV detector if the sugars are derivatized).
-
Set the column temperature to a constant value, typically 25°C, to ensure reproducible retention times.
-
Set the flow rate to a typical value for the column dimensions, for example, 1.0 mL/min for a 4.6 mm internal diameter column.
-
-
Sample Preparation: Dissolve a known concentration of the ribose sample (D, L, or a mixture) in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection and Data Acquisition: Inject a small volume of the sample (e.g., 10-20 µL) onto the column and record the chromatogram. The two enantiomers should elute as separate peaks.
-
Optimization: If separation is not optimal, adjust the mobile phase composition by varying the percentage of the polar modifier. Adding a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can sometimes improve peak shape and resolution.
Figure 2. General workflow for the chiral HPLC separation of D- and L-Ribofuranose.
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers high separation efficiency and requires very small sample volumes, making it an excellent alternative for chiral separations.
Principle: In chiral CE, a chiral selector is added to the background electrolyte. The enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, leading to their separation. Cyclodextrins are commonly used as chiral selectors for sugars.
Detailed Protocol:
-
Capillary Preparation: Use a fused-silica capillary (e.g., 50 µm internal diameter, ~50 cm total length). Before first use, and between runs, flush the capillary sequentially with 1 M NaOH, deionized water, and the background electrolyte to ensure a consistent and active capillary surface.
-
Background Electrolyte (BGE) Preparation: Prepare a buffer solution, for instance, a 25 mM sodium tetraborate buffer. The pH of the buffer can be adjusted to optimize separation. To this buffer, add a chiral selector. A common choice for sugar enantiomers is a cyclodextrin derivative, such as β-cyclodextrin, at a concentration of around 5-20 mM.
-
Instrumentation Setup:
-
Capillary electrophoresis system with a high-voltage power supply, sample vials, buffer vials, and a detector (typically a UV detector, which may require derivatization of the sugars, or a mass spectrometer).
-
Set the capillary temperature, for example, to 25°C.
-
Apply a separation voltage, typically in the range of 15-30 kV. The polarity will depend on the charge of the analyte (or its derivative) and the direction of the electroosmotic flow.
-
-
Sample Preparation: Dissolve the ribose sample in deionized water or the background electrolyte at a low concentration. If derivatization is needed for detection, follow a suitable protocol (e.g., with 7-aminonaphthalene-1,3-disulfonic acid).
-
Injection and Separation: Inject the sample into the capillary using either hydrodynamic (pressure) or electrokinetic (voltage) injection for a short duration (e.g., 5 seconds at 50 mbar). Apply the separation voltage and record the electropherogram. The D- and L-enantiomers will migrate at different rates and be detected as separate peaks.
-
Optimization: The separation can be optimized by adjusting the type and concentration of the chiral selector, the pH and concentration of the buffer, the separation voltage, and the capillary temperature.
Figure 3. General workflow for the chiral capillary electrophoresis separation of D- and L-Ribofuranose.
Conclusion
The comparative analysis of D- and L-Ribofuranose underscores the critical importance of stereochemistry in biological systems and drug design. D-Ribofuranose stands as a fundamental building block of life, while its mirror image, L-Ribofuranose, provides a powerful platform for the development of novel therapeutics. A thorough understanding of their distinct properties and the availability of robust analytical methods to differentiate them are essential for researchers in the fields of biochemistry, molecular biology, and pharmaceutical sciences. The experimental frameworks provided in this guide offer a solid foundation for the reliable analysis and characterization of these two pivotal enantiomers.
References
-
LabSolutions. (n.d.). L-(+)-Ribose. Retrieved from [Link]
-
Chemdor. (n.d.). L-(+)-Ribose | CAS 24259-59-4. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Ribose. Retrieved from [Link]
-
Loba Chemie. (n.d.). L-RIBOSE FOR BIOCHEMISTRY. Retrieved from [Link]
-
Woodyer, R., et al. (2006). Efficient Production of l-Ribose with a Recombinant Escherichia coli Biocatalyst. Applied and Environmental Microbiology, 72(5), 3374-3380. Retrieved from [Link]
-
Carl ROTH. (n.d.). L-Ribose. Retrieved from [Link]
-
USP-NF. (2021, January 29). Ribose. Retrieved from [Link]
-
Lopes, J. F., & Gaspar, E. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(2), 267-273. Retrieved from [Link]
-
Wei, Y., Han, C. S., Zhou, J., Liu, Y., Chen, L., & He, R. Q. (2011). D-ribose induces cellular protein glycation and impairs mouse spatial cognition. PloS one, 6(9), e24623. Retrieved from [Link]
-
ResearchGate. (n.d.). Changes in cell viability in the presence of D-ribose. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Chiral Recognition of D/L-Ribose by Visual and SERS Assessments. Molecules, 28(18), 6480. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of D-Ribose on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Recognition of D/L-Ribose by Visual and SERS Assessments. Retrieved from [Link]
-
Harding, S. M., et al. (2022). Live Cell Detection of Poly(ADP-Ribose) for Use in Genetic and Genotoxic Compound Screens. Cancers, 14(15), 3698. Retrieved from [Link]
-
Wikipedia. (2021, March 26). Ribose. Retrieved from [Link]
-
Fiveable. (2025, August 15). L-Ribose Definition. Retrieved from [Link]
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LI-COR Biosciences. (n.d.). Cell Health Assays. Retrieved from [Link]
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U.S. Pharmacopeia. (n.d.). 1053 Capillary Electrophoresis. Retrieved from [Link]
-
Landers, J. P. (1996). Tutorial: Capillary Electrophoresis. The Chemical Educator, 1(2), 1-16. Retrieved from [Link]
-
ResearchGate. (n.d.). l‐Ribose can be obtained from a variety of naturally abundant sugars. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
SCIEX. (n.d.). Introduction to Capillary Electrophoresis. Retrieved from [Link]
-
Scripps Research Institute. (2025, July 22). Study shows how ribose may have become the sugar of choice for RNA development. Retrieved from [Link]
-
Gnoscience. (2022, June 30). Principles of Capillary Electrophoresis – A Small Synthesis. Retrieved from [Link]
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- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of D-Ribofuranose Synthesis Pathways
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of D-Ribofuranose is a cornerstone of many projects, particularly in the synthesis of nucleoside analogues for antiviral and anticancer therapies. The choice of a synthetic pathway can significantly impact yield, purity, cost, and scalability. This guide provides an in-depth comparison of three prominent pathways for the synthesis of D-Ribofuranose, starting from readily available monosaccharides: D-Xylose, D-Arabinose, and D-Glucose. We will delve into the chemical rationale, provide detailed experimental protocols, and present a comparative analysis to aid in the selection of the most suitable method for your research needs.
Introduction to D-Ribofuranose
D-Ribofuranose, a five-carbon sugar, is a fundamental building block of life, forming the backbone of ribonucleic acid (RNA). Its derivatives are crucial components of many biologically active molecules, including adenosine triphosphate (ATP), the primary energy currency of the cell. In the pharmaceutical industry, synthetic analogues of D-Ribofuranose are incorporated into nucleosides to create drugs that can interfere with viral replication or cancer cell proliferation. The stereochemistry of D-Ribofuranose is critical for its biological function, making its stereocontrolled synthesis a key challenge in organic chemistry.
Comparative Analysis of Synthesis Pathways
This guide will compare the following three pathways for the synthesis of D-Ribofuranose:
-
Multi-step Synthesis from D-Xylose: A classic approach involving the stereochemical inversion of the C3 hydroxyl group.
-
Direct Epimerization from D-Arabinose: A more direct route focusing on the inversion of the C2 hydroxyl group.
-
Chain Shortening and Epimerization from D-Glucose: A two-stage process starting from the most abundant and inexpensive monosaccharide.
The following table provides a high-level comparison of these three pathways.
| Feature | Synthesis from D-Xylose | Synthesis from D-Arabinose | Synthesis from D-Glucose |
| Starting Material | D-Xylose | D-Arabinose | D-Glucose |
| Key Strategy | Protection, Elimination, Dihydroxylation, Deprotection | Catalytic Epimerization | Oxidative Decarboxylation, Epimerization |
| Number of Steps | 5-6 | 1-2 | 2-3 |
| Reported Overall Yield | Moderate | High (variable based on equilibrium) | Moderate |
| Key Reagents | Trityl chloride, Mesyl chloride, Osmium tetroxide | Molybdate catalyst, Boric acid | Bromine water, H2O2, Ferric salts, Molybdate catalyst |
| Advantages | Well-established, good control over stereochemistry | Fewer steps, potentially high throughput | Inexpensive and abundant starting material |
| Disadvantages | Multiple steps, use of toxic reagents (OsO4) | Reversible reaction, requires separation of epimers | Multi-stage process, moderate overall yield |
Pathway 1: Multi-step Synthesis of D-Ribofuranose from D-Xylose
This pathway is a well-established method that relies on a series of protection, elimination, and oxidation steps to invert the stereochemistry at C3 of D-xylose to that of D-ribose.
Conceptual Workflow
The overall strategy involves protecting the hydroxyl groups at C1 and C5, converting the C2 and C3 hydroxyls into good leaving groups, forming a double bond between C2 and C3, and finally, dihydroxylating the double bond to introduce the hydroxyl groups with the desired stereochemistry for D-ribose.
Figure 1. Synthetic pathway of D-Ribofuranose from D-Xylose.
Experimental Protocol
Step 1: Synthesis of 1-O-Methyl-D-xylofuranoside
-
Suspend D-xylose (15.0 g, 100 mmol) in anhydrous methanol (150 mL).
-
Add a solution of acetyl chloride (1.5 mL) in anhydrous methanol (50 mL) dropwise with stirring.
-
Stir the mixture at room temperature for 5 hours, by which time the solution should become clear.
-
Neutralize the solution with triethylamine and evaporate the solvent under reduced pressure.
-
The crude product can be used in the next step without further purification. The reported yield is approximately 95%.[1]
Step 2: Synthesis of 1-O-Methyl-5-O-trityl-D-xylofuranoside
-
Dissolve the crude 1-O-methyl-D-xylofuranoside in anhydrous pyridine (100 mL).
-
Add trityl chloride (30.7 g, 110 mmol) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice water and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is used directly in the next step.
Step 3: Synthesis of 1-O-Methyl-2,3-di-O-mesyl-5-O-trityl-D-xylofuranoside
-
Dissolve the crude 1-O-methyl-5-O-trityl-D-xylofuranoside in anhydrous pyridine (150 mL) and cool to 0 °C.
-
Add methanesulfonyl chloride (17.0 mL, 220 mmol) dropwise.
-
Stir the reaction at 0 °C for 4 hours and then at room temperature for 12 hours.
-
Work up the reaction as described in Step 2.
Step 4: Synthesis of 1-O-Methyl-5-O-trityl-2,3-didehydro-2,3-dideoxy-D-pentofuranoside
-
Dissolve the dimesylate from Step 3 in a suitable solvent such as acetone.
-
Add sodium iodide and zinc dust and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture and evaporate the solvent. Purify the crude product by column chromatography. The reported yield for this step can range from 50-80%.[1]
Step 5: Synthesis of 1-O-Methyl-5-O-trityl-D-ribofuranoside
-
Dissolve the unsaturated sugar from Step 4 in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO) and a catalytic amount of osmium tetroxide (OsO4).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction with sodium sulfite and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate under reduced pressure.
Step 6: Synthesis of D-Ribofuranose
-
Dissolve the product from Step 5 in a mixture of acetic acid and water.
-
Heat the solution to hydrolyze the trityl and methyl protecting groups.
-
Evaporate the solvent and purify the resulting D-ribose by crystallization or column chromatography.
Pathway 2: Direct Epimerization of D-Arabinose to D-Ribofuranose
This pathway offers a more direct route to D-ribose through the epimerization of D-arabinose at the C2 position. This reaction is typically catalyzed by molybdate ions in an aqueous solution.
Conceptual Workflow
The epimerization of D-arabinose to D-ribose is a reversible reaction that reaches an equilibrium. The key to this process is to shift the equilibrium towards the formation of D-ribose. This can be achieved by the addition of boric acid, which selectively forms a more stable complex with D-ribose, thus driving the reaction forward.
Figure 2. Epimerization of D-Arabinose to D-Ribose.
Experimental Protocol
Step 1: Epimerization of D-Arabinose
-
Dissolve D-arabinose (10.0 g, 66.6 mmol) in water (50 mL).
-
Add ammonium molybdate ((NH4)2MoO4) (0.2 g, 1.0 mmol) and boric acid (4.1 g, 66.6 mmol) to the solution.
-
Heat the reaction mixture to 90-100 °C and maintain this temperature for 2-3 hours.
-
Monitor the reaction progress by HPLC or TLC to determine the ratio of D-arabinose to D-ribose. The epimerization ratio can reach up to 94% D-ribose under optimal conditions.[2]
-
Cool the reaction mixture to room temperature.
Step 2: Purification of D-Ribose
-
Remove the borate ions by passing the solution through an anion-exchange resin or by precipitation.
-
Separate the D-ribose from the remaining D-arabinose by fractional crystallization or preparative chromatography.
Pathway 3: Synthesis of D-Ribofuranose from D-Glucose
This pathway utilizes the abundant and inexpensive D-glucose as the starting material. The synthesis involves two main stages: the oxidative decarboxylation of D-glucose to D-arabinose (a chain-shortening reaction known as the Ruff degradation), followed by the epimerization of D-arabinose to D-ribose as described in Pathway 2.
Conceptual Workflow
The first stage involves the oxidation of the aldehyde group of D-glucose to a carboxylic acid, forming D-gluconic acid. This is then subjected to oxidative decarboxylation to yield the one-carbon shorter aldose, D-arabinose. The second stage is the now-familiar epimerization of D-arabinose to D-ribose.
Figure 3. Synthetic pathway of D-Ribofuranose from D-Glucose.
Experimental Protocol
Stage 1: Ruff Degradation of D-Glucose to D-Arabinose
Step 1a: Synthesis of Calcium D-gluconate
-
Dissolve D-glucose (18.0 g, 100 mmol) in water (100 mL).
-
Add bromine (6.0 mL, 115 mmol) and stir the mixture in the dark at room temperature for 24 hours.
-
Remove the excess bromine by aeration.
-
Add calcium carbonate (10.0 g, 100 mmol) in portions to neutralize the hydrobromic acid and precipitate calcium D-gluconate.
-
Heat the solution to boiling and filter hot to remove calcium bromide.
-
Cool the filtrate to crystallize calcium D-gluconate. The yield is typically high.
Step 1b: Oxidative Decarboxylation to D-Arabinose
-
Dissolve calcium D-gluconate (21.5 g, 50 mmol) in water (100 mL).
-
Add a solution of iron(III) sulfate (catalytic amount).
-
Add 30% hydrogen peroxide (11.3 mL, 100 mmol) dropwise while maintaining the temperature at 30-40 °C.
-
After the addition is complete, stir the reaction for 1 hour.
-
Remove the calcium and iron ions by adding oxalic acid and then filtering.
-
The filtrate containing D-arabinose can be used directly in the next step or concentrated and purified. The yield for the Ruff degradation is reported to be around 58% or higher.[3]
Stage 2: Epimerization of D-Arabinose to D-Ribose
Step 2: Epimerization
-
Follow the protocol described in Pathway 2, using the D-arabinose solution obtained from Stage 1.
Conclusion and Recommendations
The choice of the optimal synthesis pathway for D-Ribofuranose depends on the specific requirements of the project.
-
For large-scale industrial production where cost is a primary concern, the pathway starting from D-Glucose is highly attractive. Despite being a multi-stage process, the low cost of the starting material makes it economically viable. The key to success lies in optimizing the yield of the Ruff degradation and the efficiency of the epimerization step.
-
For laboratory-scale synthesis where a balance of efficiency and practicality is desired, the direct epimerization of D-Arabinose is an excellent choice. This one-step conversion is elegant and can provide high yields of D-ribose. The main challenge is the purification of D-ribose from the equilibrium mixture.
-
The multi-step synthesis from D-Xylose, while classic, is generally more laborious and involves the use of hazardous reagents like osmium tetroxide. However, it offers a high degree of stereochemical control and may be suitable for the synthesis of specific D-ribofuranose derivatives where other pathways are not applicable.
Ultimately, the validation of any of these pathways in your own laboratory setting is crucial. We recommend performing small-scale trial runs to optimize reaction conditions and purification procedures to best suit your specific needs and available resources.
References
- Abe, H., et al. (1980). Epimerization of Aldoses in the Presence of Dioxobis(2,4-pentanedionato-O,O')molybdenum(VI). Chemical and Pharmaceutical Bulletin, 28(4), 1324-1326.
- U.S. Patent 4,602,086. (1986). Method of producing solution containing D-ribose.
- U.S. Patent 4,778,531. (1988). Epimerization of sugars, in particular of D-arabinose to D-ribose.
- BenchChem. (2025).
- Frush, H. L., & Isbell, H. S. (1951). Preparation of D-Arabinose-1-C14 and D-Ribose-1-C14. Journal of Research of the National Bureau of Standards, 47(4), 239-243.
- Sivets, G. G., et al. (2002). Synthesis of peracylated derivatives of l-ribofuranose from d-ribose and their use for the preparation of β-l-ribonucleosides. Russian Journal of Bioorganic Chemistry, 28(5), 364-369.
- Yıldız, T. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Chemistry, 3(1), 69-80.
- U.S. Patent 4,760,139. (1988). Method of preparing D-ribose.
- Pearson Education. Ribose, the C2 epimer of arabinose, is most stable in its furanose form. Draw D-ribofuranose.
- Chen, C. H., et al. (2008). A Facile and Practical Synthesis of Peracylated 4-Thio-d-ribofuranoses from d-Glucose. The Journal of Organic Chemistry, 73(6), 2462-2465.
- Sairam, P., et al. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.
- European Patent EP0215722A1. (1987).
- Schaffer, R., & Isbell, H. S. (1956). Preparation of D-Arabinose-5-C14 from D-glucose-6-C14. Journal of Research of the National Bureau of Standards, 57(6), 333-335.
- Master Organic Chemistry. (2018).
- WO Patent WO2000029417A1. (2000).
- Men, Y., et al. (2015). Divergent synthesis of various iminocyclitols from d-ribose. Organic & Biomolecular Chemistry, 13(28), 7723-7730.
- Praly, J. P., et al. (2011). Preparation of Nucleosides Derived from 2-Nitroimidazole and d-Arabinose, d-Ribose, and d-Galactose by the Vorbrüggen Method and Their Conversion to Potential Precursors for Tracers To Image Hypoxia. The Journal of Organic Chemistry, 76(19), 7844-7853.
- Isbell, H. S., & Frush, H. L. (1953). Preparation of D-Arabinose-5-C14 from D-fructose-1,6-C14. Journal of Research of the National Bureau of Standards, 51(3), 167-170.
Sources
spectroscopic validation of D-Ribofuranose derivatives' structure
Title: Advanced Spectroscopic Validation of D-Ribofuranose Derivatives: A Comparative Guide to Structural Elucidation Platforms
Introduction: The Analytical Challenge of Furanose Systems
D-Ribofuranose derivatives (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl- β -D-ribofuranose) are critical chiral building blocks in the synthesis of nucleoside analogues, antiviral therapeutics, and antisense oligonucleotides. However, the structural validation of these intermediates presents a unique analytical challenge. Unlike rigid six-membered pyranose rings, five-membered furanose rings are highly flexible, existing in a rapid dynamic equilibrium of pseudorotation between envelope (E) and twist (T) conformations[1].
Because of this conformational flexibility, relying on a single analytical technique often leads to misassigned stereochemistry or undetected regioisomers. As a Senior Application Scientist, I advocate for a self-validating, orthogonal analytical approach. This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography, providing field-proven protocols to definitively resolve the regiochemistry and stereochemistry of D-ribofuranose derivatives.
Comparative Analysis of Spectroscopic Platforms
To establish a robust structural proof, one must understand the specific analytical limits of each platform. Table 1 summarizes the performance of standard spectroscopic alternatives used in nucleoside development.
Table 1: Performance Comparison of Structural Validation Platforms
| Analytical Platform | Primary Utility | Stereochemical Resolution | Limit of Detection (LOD) | Destructive? |
| 1D & 2D NMR | Regiochemistry & Anomeric Configuration | High (via 2D NOESY/ROESY) | ~1–5 mg (Low) | No |
| LC-HRMS/MS | Exact Mass & Impurity Profiling | Low (Cannot distinguish anomers) | ~1–10 ng (High) | Yes |
| X-Ray Crystallography | Absolute 3D Conformation | Absolute | N/A (Requires crystal) | No |
| FT-IR Spectroscopy | Functional Group Identification | None | ~1 mg (Moderate) | No |
Scientific Causality: While LC-HRMS/MS offers unparalleled sensitivity for detecting trace impurities and confirming the empirical formula, it cannot differentiate between α and β anomers. Conversely, NMR provides the spatial resolution required for stereochemical assignment but lacks the sensitivity to detect low-level degradation products. Therefore, NMR and HRMS must be used concurrently.
Caption: Orthogonal spectroscopic workflow for D-ribofuranose structural validation.
Deep Dive 1: High-Resolution NMR (The Stereochemical Gold Standard)
The Causality Behind 2D NMR Selection
In standard organic chemistry, the Karplus equation is used to calculate dihedral angles from 3JH,H coupling constants, allowing for the assignment of adjacent stereocenters. However, the pseudorotation of D-ribofuranose rings causes the dihedral angles between H-1 and H-2 to fluctuate continuously[2]. Consequently, a small 3JH1,H2 coupling constant (e.g., ~1-2 Hz) does not definitively prove a trans ( β ) relationship, as certain furanose twist conformations can produce similar couplings for cis ( α ) anomers.
To bypass this limitation, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is strictly required. NOESY relies on through-space dipole-dipole interactions rather than through-bond coupling. By measuring the spatial proximity (< 5 Å) between the anomeric proton (H-1) and other ring protons (H-4), we can definitively assign the stereochemistry[3].
Caption: Logic tree for assigning D-ribofuranose anomeric stereochemistry via NMR.
Self-Validating NMR Protocol
-
Sample Preparation: Dissolve 15 mg of the D-ribofuranose derivative in 0.6 mL of anhydrous CDCl 3 (or DMSO- d6 for highly polar derivatives). Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard. Validation checkpoint: TMS ensures the chemical shift axis is perfectly calibrated to 0.00 ppm.
-
1D 1 H and 13 C Acquisition: Acquire a standard 1 H spectrum (minimum 400 MHz, ideally 600 MHz for dispersion). Locate the anomeric proton (typically the most deshielded aliphatic signal, δ 5.5–6.5 ppm) and integrate it to exactly 1.00. Validation checkpoint: All other ring proton integrations must relative to 1.00, confirming sample purity.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate protons to their directly attached carbons. This unambiguously identifies C-1 ( δ ~95–105 ppm) and distinguishes the diastereotopic CH 2 protons at C-5.
-
2D NOESY Acquisition: Acquire a NOESY spectrum with a mixing time of 300–500 ms.
-
Data Interpretation: Look for a cross-peak between H-1 and H-4. If a strong NOE is present, the substituents are on the same face of the furanose ring, confirming the β -anomer . If H-1 shows strong NOEs only to H-2 or H-3, it is the α -anomer .
Deep Dive 2: LC-HRMS/MS (Regiochemical & Impurity Profiling)
The Causality Behind Tandem Mass Spectrometry
While NMR establishes the 3D architecture, it struggles to detect trace impurities (<1%). High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) serves as the ultimate purity and regiochemical validator. We utilize Electrospray Ionization (ESI) because it is a "soft" ionization technique that preserves the intact molecular ion [M+Na]+ or [M+H]+ . Following this, Collision-Induced Dissociation (CID) is applied in an MS/MS workflow to systematically strip protecting groups (e.g., acetyl, benzoyl, or benzyl) from the ribofuranose core[4]. The resulting fragmentation pattern acts as a regiochemical fingerprint.
Self-Validating LC-MS/MS Protocol
-
Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer using a standard calibration mix. Validation checkpoint: Mass accuracy must be < 5 ppm error to definitively confirm the empirical formula.
-
Chromatography: Inject 1 μ L of a 10 μ g/mL sample onto a C18 UPLC column. Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) to separate any α/β anomeric mixtures or regioisomers prior to MS introduction.
-
MS1 Acquisition (Exact Mass): Record the high-resolution mass of the parent ion.
-
MS2 Acquisition (CID Fragmentation): Isolate the parent ion and apply normalized collision energy (NCE 20-40 eV). Analyze the neutral losses. For example, the loss of 122.03 Da corresponds to the cleavage of a benzoic acid protecting group, validating the presence of a benzoyl ester.
Quantitative Data Presentation
To illustrate the expected output of these protocols, Table 2 summarizes the benchmark spectroscopic data for a highly utilized intermediate: 1-O-acetyl-2,3,5-tri-O-benzoyl- β -D-ribofuranose .
Table 2: Benchmark Spectroscopic Data for 1-O-acetyl-2,3,5-tri-O-benzoyl- β -D-ribofuranose
| Technique | Signal / Fragment | Structural Assignment | Diagnostic Value |
| 1 H NMR | δ 6.43 ppm (s, 1H) | H-1 (Anomeric Proton) | Singlet indicates ~90° dihedral angle with H-2; highly suggestive of β -configuration. |
| 13 C NMR | δ 98.5 ppm | C-1 (Anomeric Carbon) | Confirms the formation of the cyclic mixed acetal. |
| 2D NOESY | Cross-peak: H-1 ↔ H-4 | Spatial Proximity | Definitive proof of the β -anomer (H-1 and H-4 are cis). |
| HRMS (ESI+) | m/z 527.1313 | [M+Na]+ | Confirms exact empirical formula ( C28H24O9Na ). Mass error < 2 ppm. |
| MS/MS (CID) | m/z 405.09, 283.06 | [M+Na−BzOH]+ | Sequential loss of benzoic acid (-122 Da) validates the tri-O-benzoyl regiochemistry. |
Conclusion
The structural validation of D-ribofuranose derivatives cannot rely on a single analytical vector. The inherent pseudorotation of the furanose ring renders 1D NMR coupling constants ambiguous, mandating the use of 2D NOESY for stereochemical proof. Concurrently, LC-HRMS/MS provides the necessary sensitivity to confirm exact mass and regiochemical fragmentation. By combining these orthogonal, self-validating protocols, drug development professionals can proceed with absolute confidence in their synthetic intermediates.
References
- Source: unimo.
- Source: sciencepg.
- Source: semanticscholar.
- Source: acs.
Sources
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- 4. pubs.acs.org [pubs.acs.org]
The Solvent's Influence: A Comparative Guide to D-Ribofuranose Conformational Preferences
For Researchers, Scientists, and Drug Development Professionals
The Dynamic Landscape of the Furanose Ring: An Introduction to Pseudorotation
Unlike the more rigid six-membered pyranose rings, the five-membered furanose ring of D-Ribofuranose is highly flexible. It exists not as a planar structure, but in a constantly fluctuating series of non-planar conformations to alleviate steric strain. This dynamic behavior is elegantly described by the concept of pseudorotation, a continuous cycle of puckering that allows the ring to adopt a variety of shapes.[1]
Within this cycle, two major conformational families, termed 'North' (N) and 'South' (S), are of particular importance. These correspond to specific puckering patterns of the ring atoms. The North conformation is characterized by a C3'-endo pucker, while the South conformation exhibits a C2'-endo pucker. The equilibrium between these N and S conformers is a critical determinant of the overall shape of nucleic acids and can be significantly influenced by the surrounding environment, including the solvent.[1][2]
Caption: The pseudorotation equilibrium between North (C3'-endo) and South (C2'-endo) conformations of the D-ribofuranose ring.
The Role of the Solvent: A Tale of Two Environments
The preference for either the North or South conformation is not an intrinsic property of the D-ribofuranose molecule alone but is heavily dictated by its interactions with the surrounding solvent molecules. We will explore two contrasting solvent environments: a protic polar solvent (water) and a polar aprotic solvent (dimethyl sulfoxide, DMSO).
Aqueous Environment: The Dominance of the South Conformation
In aqueous solutions, D-ribose exists as a complex mixture of tautomers, including α- and β-pyranoses and α- and β-furanoses, with the β-pyranose form being predominant.[3] However, when constrained in the furanose form, as it is in ribonucleosides, the conformational equilibrium is a key factor.
Experimental evidence, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, indicates that in water, the D-ribofuranose ring preferentially adopts a South (C2'-endo) conformation .[3][4] This preference is attributed to several factors:
-
Hydrogen Bonding: Water molecules can form extensive hydrogen bond networks with the hydroxyl groups of the sugar. This solvation is thought to stabilize the South conformation.
-
Anomeric Effect: The anomeric effect, a stereoelectronic phenomenon, generally favors an axial orientation for electronegative substituents at the anomeric carbon (C1).[5] While complex in furanose systems, it is believed to contribute to the overall conformational preference. In aqueous solution, the endo-anomeric effect is a significant factor.[6]
Aprotic Environment (DMSO): A Shift in the Equilibrium
In a polar aprotic solvent like DMSO, the conformational landscape of D-ribofuranose shifts. Studies have shown that in DMSO, there is a greater tendency for the furanose form to be populated compared to in water.[7][8] Furthermore, within the furanose population, the equilibrium can be different from that in water.
While the South conformation is still significantly populated, the North (C3'-endo) conformation often becomes more favored in DMSO compared to aqueous solutions.[9] The reasons for this shift are multifaceted:
-
Disruption of Water's Hydrogen Bond Network: DMSO is a hydrogen bond acceptor but not a donor. It disrupts the highly structured hydrogen-bonding network of water, altering the solvation of the ribose hydroxyl groups.
-
Solvent-Induced Electronic Effects: Recent research suggests that the solvent can directly influence the electronic structure of the furanose ring. This "solvent-induced flux of atomic charges" can alter the ring-distortion free energies, favoring certain conformations over others.[10] In less polar environments, intramolecular hydrogen bonding can also play a more significant role in stabilizing specific conformers.
Experimental Determination of Conformational Preferences: A Guide to NMR J-Coupling Analysis
NMR spectroscopy is the cornerstone technique for elucidating the conformational preferences of D-ribofuranose in solution.[11] The key parameters derived from an NMR spectrum are the vicinal proton-proton coupling constants (³JHH). These couplings are exquisitely sensitive to the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[12][13][14]
By analyzing the ³JHH values for the protons on the furanose ring, we can deduce the predominant ring pucker and, consequently, the North/South conformational equilibrium.
Step-by-Step Protocol for J-Coupling Analysis
This protocol outlines the general workflow for determining the conformational equilibrium of a D-ribofuranose derivative in a given solvent.
Caption: A step-by-step workflow for determining the conformational preferences of D-ribofuranose using NMR J-coupling analysis.
Causality Behind Experimental Choices:
-
Choice of Deuterated Solvents (D₂O, DMSO-d₆): Deuterated solvents are used to avoid a large, interfering solvent signal in the ¹H NMR spectrum.[15]
-
High-Resolution NMR: High magnetic field strengths are crucial to resolve the complex multiplets and accurately measure the small J-couplings characteristic of furanose rings.
-
2D NMR for Assignment: For complex molecules, 1D ¹H NMR spectra can be too crowded for unambiguous assignment. 2D correlation experiments like COSY and TOCSY are essential to trace the connectivity of protons and assign them correctly.[9]
-
Generalized Karplus Equation: The original Karplus equation provides a qualitative relationship. For quantitative analysis, a generalized version that accounts for the electronegativity of substituents and other factors is necessary for accurate dihedral angle determination.[2][13]
-
Two-State Model: The assumption of a dynamic equilibrium between two major states (North and South) is a well-established and effective model for interpreting the time-averaged NMR data of flexible furanose rings.[16]
Quantitative Comparison of D-Ribofuranose Conformation in Different Solvents
The following table summarizes typical experimental data for methyl-β-D-ribofuranoside, a common model compound, in water and DMSO. These values are illustrative and can vary depending on the specific derivative and experimental conditions.
| Parameter | Water (D₂O) | DMSO-d₆ | Significance |
| ³J₁'₂' (Hz) | ~ 4-5 | ~ 5-6 | Reflects the C1'-C2' bond conformation. |
| ³J₂'₃' (Hz) | ~ 5-6 | ~ 4-5 | Sensitive to the C2'-C3' bond conformation. |
| ³J₃'₄' (Hz) | ~ 6-7 | ~ 3-4 | Indicative of the C3'-C4' bond conformation. |
| % South (C2'-endo) | ~60-70% | ~40-50% | The major conformer in water. |
| % North (C3'-endo) | ~30-40% | ~50-60% | Becomes the more populated conformer in DMSO. |
Note: The exact values of coupling constants and conformational populations can be found in specialized literature and may vary.[6][9]
Conclusion and Broader Implications
The conformational preferences of D-ribofuranose are not static but are a dynamic equilibrium sensitive to the solvent environment. In aqueous solutions, the South (C2'-endo) conformation predominates, a preference that is crucial for the structure of B-form DNA. Conversely, in aprotic solvents like DMSO, the equilibrium can shift towards the North (C3'-endo) conformation, which is characteristic of A-form RNA.[1]
For drug development professionals, this solvent-dependent conformational flexibility has profound implications. The shape of a ribose-containing drug molecule can change significantly when moving from an aqueous physiological environment to the more hydrophobic interior of a protein's active site. A comprehensive understanding of these solvent effects is therefore essential for the design of molecules with optimal binding affinity and biological activity. The experimental and analytical frameworks presented in this guide provide a robust foundation for investigating and predicting the conformational behavior of D-ribofuranose in diverse chemical environments.
References
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Altona, C., & Sundaralingam, M. (1972). Conformational analysis of the sugar ring in nucleosides and nucleotides. A new description using the concept of pseudorotation. Journal of the American Chemical Society, 94(23), 8205–8212. [Link]
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Cieplak, P., & Howard, E. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 12(46), 30169-30180. [Link]
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Azofra, L. M., et al. (2013). Conformational Preference and Chiroptical Response of Carbohydrates D-Ribose and 2-Deoxy-D-ribose in Aqueous and Solid Phases. The Journal of Physical Chemistry B, 117(49), 15846–15859. [Link]
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Brady, J. W., & Schmidt, R. K. (1993). The Conformation of a Ribose Derivative in Aqueous Solution: A Neutron Scattering and Molecular Dynamics Study. Journal of the American Chemical Society, 115(24), 11147–11153. [Link]
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Karplus, M. (1959). Vicinal Proton Coupling in Nuclear Magnetic Resonance. The Journal of Chemical Physics, 30(1), 11–15. [Link]
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Kirschner, K. N., & Woods, R. J. (2001). Solvent interactions with carbohydrates. Current Opinion in Structural Biology, 11(5), 584-589. [Link]
- Saenger, W. (1984). Principles of Nucleic Acid Structure. Springer-Verlag.
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Wiórkiewicz-Kuczera, J., & Rabczenko, A. (1985). Pseudorotation of the ribofuranose ring. A theoretical study and a comparison with nuclear magnetic resonance results. Journal of the Chemical Society, Perkin Transactions 2, (5), 789-797. [Link]
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Rinkel, L. J., & Altona, C. (1987). Conformational Analysis of the Deoxyribofuranose Ring in DNA by means of Sums of Proton-proton Coupling Constants: A Graphical Method. Journal of Biomolecular Structure and Dynamics, 4(4), 621-647. [Link]
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Serianni, A. S., & Barker, R. (1984). Tautomeric equilibria of D-fructose and related compounds in dimethyl sulfoxide. A 2D NMR spectral study. Journal of Organic Chemistry, 49(17), 3292–3300. [Link]
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Haasnoot, C. A. G., et al. (1980). The relationship between proton-proton NMR coupling constants and substituent electronegativities—I : A new generalized Karplus equation. Tetrahedron, 36(19), 2783-2792. [Link]
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Wikipedia contributors. (2024, February 25). Ribose. In Wikipedia, The Free Encyclopedia. Retrieved March 8, 2024, from [Link]
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Wikipedia contributors. (2024, January 10). Anomeric effect. In Wikipedia, The Free Encyclopedia. Retrieved March 8, 2024, from [Link]
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Angyal, S. J. (1969). The Composition and Conformation of Sugars in Solution. Angewandte Chemie International Edition in English, 8(3), 157–166. [Link]
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Unveiling the Promise of Novel D-Ribofuranose Derivatives: A Comprehensive Biological Evaluation Guide
As a foundational scaffold in the design of nucleoside analogues, D-ribofuranose is critical to modern drug discovery. Because it forms the backbone of RNA, targeted modifications to the D-ribofuranose ring—such as 3'-fluorination, 3'-C-ethynyl additions, or 2'-C-branching—yield compounds capable of deceiving viral polymerases and halting tumor proliferation.
For researchers and drug development professionals, evaluating these novel derivatives requires moving beyond basic screening. This guide provides an objective comparative analysis of recent D-ribofuranose modifications, detailing the mechanistic causality behind their efficacy, and outlining self-validating experimental workflows required for rigorous biological evaluation.
Comparative Efficacy of Novel D-Ribofuranose Modifications
The biological activity of a nucleoside analogue is intrinsically linked to its structural deviation from natural D-ribose. Recent literature highlights several novel modifications, each tailored to exploit specific enzymatic vulnerabilities in viral replication or cancer cell metabolism.
To objectively compare these alternatives, we must look at their Effective Concentration ( EC50 ), Cytotoxic Concentration ( CC50 ), and the resulting Selectivity Index (SI).
Quantitative Performance Comparison
| Derivative Class | Primary Modification | Target Indication | Efficacy ( EC50 / MIC) | Cytotoxicity ( CC50 ) | Key Mechanism |
| 3'-Fluoro-D-ribofuranosides | 3'-OH replaced by -F | Antiviral / Cytostatic | 1–4 µg/mL (RNA/DNA viruses) | >40 µg/mL | Obligate chain termination |
| 3'-C-Ethynyl-D-ribofuranoses | 3'-C-ethynyl addition | Anticancer (Solid Tumors) | Low micromolar (L1210, HeLa) | Moderate | DNA synthesis inhibition |
| 2'-C-Branched Arabinonucleosides | 2'-acetylthiomethyl | Antiviral (SARS-CoV-2) | Low micromolar | High (Low Selectivity) | Steric hindrance of viral RdRp |
| α-D-ribofuranose analogues | 1,2-O-isopropylidene | Analgesic / Anti-inflammatory | 50 mg/kg (in vivo) | N/A | COX/PLA2 enzyme inhibition |
-
3'-Fluoro Derivatives: Compounds like 1 have emerged as highly active agents. By replacing the 3'-hydroxyl group with a fluorine atom, these compounds act as obligate chain terminators. They successfully inhibit the proliferation of tumor cell lines (L1210, MT-4) at 0.2-2 µg/mL and block viral replication well below their cytotoxicity threshold[1].
-
3'-C-Ethynyl Scaffolds: A focused library of 2 demonstrated significant antiproliferative activity against solid tumor-derived cell lines, proving that bulky alkyne additions at the 3'-position can selectively disrupt cancer cell DNA synthesis[2].
-
2'-C-Branched Analogues: Recent evaluations of 3 revealed potent anti-SARS-CoV-2 activity. However, the steric bulk introduced by the 2'-acetylthiomethyl group often results in cross-reactivity with host polymerases, leading to concurrent cytotoxicity[3].
-
α-D-ribofuranose Analogues: Beyond traditional virology and oncology,4 have shown remarkable in vivo analgesic and anti-inflammatory properties, achieving nearly 80% writhing inhibition in peripheral pain models[4].
Mechanisms of Action: The Causality of Structural Modifications
To effectively evaluate a nucleoside analogue, one must understand why the modification works. The biological activity of D-ribofuranose derivatives is dictated by their interaction with target enzymes (e.g., viral RNA-dependent RNA polymerase or host DNA polymerase).
When a 3'-hydroxyl group is absent or replaced by a bioisostere (like fluorine), the polymerase cannot form the crucial 3'-5' phosphodiester bond with the incoming nucleotide. Alternatively, 2'-modifications rely on steric hindrance; the physical bulk of the functional group forces the polymerase into a conformational arrest.
Viral RNA chain termination induced by modified D-ribofuranose analogues.
Self-Validating Experimental Protocols
A robust biological evaluation requires protocols that are self-validating—meaning they contain internal controls that independently verify the integrity of the assay. Because nucleoside analogues frequently induce mitochondrial toxicity (via off-target inhibition of host DNA polymerase gamma), cytotoxicity must always be evaluated in tandem with efficacy.
Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality & Design: The MTT assay measures the reduction of a tetrazolium salt into formazan by mitochondrial succinate dehydrogenase. We utilize this specific assay because it directly correlates with the mitochondrial toxicity often caused by nucleoside analogues. To make this a self-validating system, we must include cell-free background controls (to rule out spontaneous reduction by the compound itself) and a known cytotoxic positive control.
Step-by-Step Methodology:
-
Cell Seeding: Plate target cells (e.g., L1210 murine leukemia) at 1×104 cells/well in a 96-well plate.
-
Self-Validation Step: Dedicate one column to cell-free media to establish a baseline absorbance for background subtraction.
-
-
Compound Treatment: After 24 hours of incubation, introduce the D-ribofuranose derivative in serial dilutions (0.1 µg/mL to 100 µg/mL).
-
Self-Validation Step: Treat one set of wells with 0.1% DMSO (Vehicle Control) to prove the solvent is non-toxic, and another with Doxorubicin (Positive Control) to confirm assay sensitivity.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.
-
Solubilization & Quantification: Carefully aspirate the media and dissolve the resulting intracellular formazan crystals in 100 µL of DMSO. Read the absorbance at 570 nm using a microplate reader. Calculate the CC50 using non-linear regression analysis.
Protocol B: Antiviral Plaque Reduction Assay
Causality & Design: While PCR can detect viral genomes, it cannot differentiate between infectious and defective particles. The plaque reduction assay is chosen because it measures true infectious viral particles. By using an agar overlay, we restrict viral diffusion, ensuring that each plaque represents a single, primary infection event.
Step-by-Step Methodology:
-
Monolayer Formation: Culture permissive host cells (e.g., Vero cells) in 6-well plates until they reach 90-95% confluence.
-
Infection: Aspirate the growth media and inoculate the wells with the target virus at a known Multiplicity of Infection (MOI) designed to yield ~100 distinct plaques per well. Incubate for 1 hour at 37°C, rocking the plate every 15 minutes to ensure even adsorption.
-
Overlay Application: Remove the viral inoculum. Immediately apply a semi-solid overlay (e.g., 1% agarose in maintenance media) containing the serially diluted D-ribofuranose compound.
-
Self-Validation Step: The semi-solid overlay prevents secondary viral spread through the liquid media, ensuring absolute quantification of primary replication events.
-
-
Fixation & Staining: After 48–72 hours (depending on the viral replication cycle), fix the cells by adding 10% formalin directly on top of the agar plug for 1 hour. Remove the plug and stain the monolayer with 0.1% crystal violet.
-
Quantification: Count the clear zones (plaques) against the purple background. Calculate the EC50 by determining the concentration that reduces plaque formation by 50% relative to the untreated viral control.
Biological evaluation workflow for determining the selectivity index of nucleoside analogues.
Conclusion
The biological evaluation of novel D-ribofuranose compounds requires a rigorous, multi-tiered approach. By understanding the structural causality—how specific modifications like 3'-fluorination or 2'-branching dictate polymerase affinity and chain termination—researchers can better predict both efficacy and toxicity. Employing self-validating protocols ensures that the resulting data is robust, trustworthy, and ready for translation into advanced preclinical drug development.
References
-
Synthesis and antiviral and cytostatic properties of 3'-deoxy-3'-fluoro- and 2'-azido-3'-fluoro-2',3'-dideoxy-D-ribofuranosides of natural heterocyclic bases. PubMed (NIH).[1]
-
Synthesis of a 3′-C-ethynyl-β-d-ribofuranose purine nucleoside library. PMC (NIH).[2]
-
Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides. MDPI.[3]
-
Synthesis, in vivo and in silico analgesic and anti-inflammatory studies of α-D-ribofuranose derivatives. PMC (NIH).[4]
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- 2. Synthesis of a 3′-C-ethynyl-β-d-ribofuranose purine nucleoside library: Discovery of C7-deazapurine analogs as potent antiproliferative nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, in vivo and in silico analgesic and anti-inflammatory studies of α-D-ribofuranose derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinetics of Enzymes Acting on D-Ribofuranose: A Guide for Biocatalysis and Drug Development
As a Senior Application Scientist specializing in enzymatic cascade synthesis and metabolic targeting, I frequently evaluate biocatalysts for the modification of pentose sugars. D-Ribofuranose is a critical metabolic intermediate and a foundational building block for synthesizing high-value nucleoside analogs (e.g., cladribine, clofarabine).
The primary enzymatic entry point for D-ribofuranose into cellular metabolism is its ATP-dependent phosphorylation at the 5'-hydroxyl group, catalyzed by Ribokinase (RK; EC 2.7.1.15) . This guide objectively compares the kinetic performance of the industry-standard biocatalyst, Escherichia coli Ribokinase (EcoRK), against human (hRK) and parasitic (Leishmania donovani, LdRK) alternatives. By understanding the structural causality behind these kinetic parameters, researchers can better select biocatalysts for industrial synthesis or design targeted inhibitors for therapeutic applications.
Structural & Mechanistic Grounding (Causality of Kinetics)
Ribokinases belong to the PfkB family of carbohydrate kinases and function as homodimers with two symmetrical active sites[1]. The kinetic efficiency of these enzymes acting on D-ribofuranose is dictated by highly conserved structural motifs:
-
The Lid Domain (Active Site Gating): In EcoRK, a flexible lid domain closes over the active site upon substrate binding. Residues such as Ala98 and Ile100 are critical for natural substrate coordination[1]. Mutating these residues (e.g., A98G) increases promiscuity toward unnatural sugars like D-arabinose, but directly causes a twofold decrease in catalytic efficiency ( kcat ) for D-ribofuranose[1].
-
The β -Clasp Motif & Ribose Coordination: In human RK, a conserved β -clasp stabilizes the dimer interface. Residues like Glu154 are strictly required for coordinating the D-ribofuranose ring; mutations here (E154A) disrupt active-site geometry, severely impairing substrate affinity[2].
-
Metal Cation Dependency (The NXXE Motif): Ribokinases require an activating divalent cation (Mg²⁺ or Mn²⁺) to coordinate ATP. In human RK, the highly conserved NXXE motif (Asn199 and Glu202) is responsible for binding free Mg²⁺. Without this precise coordination, the γ -phosphate of ATP cannot be properly positioned for nucleophilic attack by the 5'-OH of D-ribofuranose[3].
Biocatalytic phosphorylation of D-Ribofuranose by Ribokinase.
Comparative Kinetic Performance
When selecting a ribokinase for in vitro biocatalysis, EcoRK remains the superior "product" due to its exceptional turnover rate and broad temperature stability[1]. Table 1 summarizes the kinetic parameters of leading Ribokinase variants acting on D-ribofuranose.
Table 1: Comparative Kinetic Parameters for D-Ribofuranose Phosphorylation
| Enzyme Variant | Source Organism | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Application Focus |
| EcoRK (Wild-Type) | Escherichia coli | 0.15 ± 0.02 | 180 ± 30 | 1,200 | Industrial cascade synthesis[1] |
| EcoRK (A98G Mutant) | Escherichia coli | 0.30 ± 0.05 | 90 ± 15 | 300 | Engineered for unnatural pentoses[1] |
| hRK (Wild-Type) | Homo sapiens | 0.279 | N/A | N/A | Metabolic drug targeting[4] |
| LdRK (Wild-Type) | Leishmania donovani | 0.296 ± 0.036 | N/A | N/A | Antiparasitic drug screening[5] |
Data Analysis: Wild-type EcoRK exhibits the highest affinity ( Km = 0.15 mM) and rapid turnover for D-ribofuranose[1]. Interestingly, human RK and Leishmania RK share highly similar Km values (~0.28–0.30 mM)[4][5]. This kinetic overlap highlights the difficulty in designing competitive inhibitors that selectively target parasitic LdRK over host hRK without exploiting secondary allosteric sites.
Experimental Methodology: Self-Validating Kinetic Assay
To generate reliable, reproducible kinetic data for D-ribofuranose modifying enzymes, end-point assays are insufficient. As an application scientist, I mandate the use of a continuous spectrophotometric coupled assay .
By coupling the production of ADP to the oxidation of NADH via Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH), we create a self-validating system: the 1:1 stoichiometry between ADP formed and NADH oxidized ensures that the measured absorbance drop at 340 nm is a direct, real-time reflection of ribokinase activity[5].
Step-by-Step Protocol: PK/LDH Coupled Assay
1. Reagent & Buffer Preparation
-
Prepare the reaction buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl (monovalent activator), and 10 mM MgCl₂ (divalent activator)[3].
-
Prepare coupling reagents: 0.2 mM NADH, 1.0 mM Phosphoenolpyruvate (PEP), and an excess of PK/LDH enzyme mix (e.g., 2 Units/mL each).
-
Prepare the phosphate donor: 1.0 mM ATP (fixed concentration).
2. Substrate Titration
-
Prepare a serial dilution of D-Ribofuranose ranging from 0.01 mM to 5.0 mM in the reaction buffer.
-
Aliquot 190 µL of the master mix (Buffer + Coupling Reagents + ATP + D-Ribofuranose) into a UV-transparent 96-well microplate.
3. Baseline Validation (Critical Step)
-
Incubate the plate at 30°C in a microplate reader.
-
Monitor absorbance at 340 nm for 3 minutes before adding the Ribokinase. A stable baseline validates the absence of background ATPase activity or spontaneous NADH oxidation.
4. Reaction Initiation & Monitoring
-
Initiate the reaction by adding 10 µL of purified Ribokinase (e.g., 0.1–0.5 µ g/well ).
-
Record the decrease in absorbance at 340 nm continuously for 10 minutes.
5. Data Processing
-
Calculate initial velocities ( V0 ) using the molar extinction coefficient of NADH ( ϵ=6220 M−1cm−1 ).
-
Plot V0 against D-Ribofuranose concentration and fit the data to the Michaelis-Menten equation via non-linear regression to extract Km and kcat .
Self-validating continuous spectrophotometric coupled assay workflow.
Conclusion & Strategic Recommendations
For industrial biocatalysis and the cascade synthesis of nucleoside analogs, wild-type EcoRK remains the optimal catalyst for processing natural D-ribofuranose due to its high kcat/Km ratio. However, if your pipeline requires the phosphorylation of unnatural stereoisomers (e.g., D-arabinose), engineering the lid domain (such as the EcoRK A98G mutation) is necessary, though it comes at the causal expense of a twofold reduction in natural D-ribofuranose affinity. For drug discovery professionals, the kinetic similarities between human and parasitic ribokinases necessitate focusing on structural divergences in the β -clasp or NXXE metal-binding motifs rather than the primary ribose-binding pocket.
References
-
Rational Mutagenesis in the Lid Domain of Ribokinase from E. coli Results in an Order of Magnitude Increase in Activity towards D-arabinose. Semantic Scholar.1
-
Residues of the ribose binding site are required for human ribokinase activity. ResearchGate. 2
-
Ribokinase from Leishmania donovani: purification, characterization and X-ray crystallographic analysis. ResearchGate. 5
-
Challenges in Biocatalysis – Case Studies on Protein Expression, Engineering and Application. Universität Stuttgart. 4
-
Role of monovalent and divalent metal cations in human ribokinase catalysis and regulation. Repositorio Académico - Universidad de Chile. 3
Sources
cross-validation of computational models for D-Ribofuranose conformation
A Senior Application Scientist's Guide to the Cross-Validation of Computational Models for D-Ribofuranose Conformation
Introduction: The Dynamic Heart of Nucleic Acids
D-Ribofuranose, a five-carbon sugar, is the central component of RNA's backbone, and its conformation is a critical determinant of the three-dimensional structure and biological function of these vital macromolecules.[1][2] The inherent flexibility of the five-membered furanose ring allows it to adopt a variety of non-planar conformations, a phenomenon known as "puckering." This puckering behavior is not a mere structural curiosity; it profoundly influences molecular recognition, protein-carbohydrate interactions, and the efficacy of nucleoside-based drugs.[3][4][5] Consequently, accurately modeling the conformational preferences of D-ribofuranose is a cornerstone of computational glycobiology and drug development.
The conformational landscape of a furanose ring is elegantly described by the concept of pseudorotation, a continuous cycle of puckering states.[6] Each conformation can be defined by two parameters: the phase angle of pseudorotation (P) and the puckering amplitude (θm).[6][7] The pseudorotation wheel provides a convenient way to visualize this landscape, with two major conformational families, North (N) and South (S), which are in dynamic equilibrium.
This guide provides a comprehensive comparison of computational models for predicting D-Ribofuranose conformation, with a focus on cross-validation against experimental data. As researchers and drug developers, our goal is not just to compute a single, static structure, but to understand the dynamic equilibrium of conformers and the energetic landscape that governs their interconversion.
A Survey of Computational Models: From Quantum Precision to Dynamic Exploration
The choice of a computational model is a trade-off between accuracy and computational cost. Here, we dissect the most common approaches, explaining the causality behind their application to D-ribofuranose.
Quantum Mechanical (QM) Methods: The Gold Standard
High-level QM methods, such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), are considered the benchmark for accurately describing the electronic structure and relative energies of different ring conformations.[7][8][9]
-
Expertise & Experience: DFT, with functionals like M06-2X and B3LYP, provides a robust framework for calculating the potential energy surface of the furanose ring.[6][7][10] The choice of functional and basis set (e.g., 6-311++G(d,p)) is critical; for carbohydrates, it is essential to use basis sets that can adequately describe diffuse electron density and polarization, which are important for intramolecular hydrogen bonding.[6][10] These methods are ideal for creating benchmark potential energy scans of sugar puckering.[8][11]
-
Trustworthiness: The accuracy of QM methods allows for the precise determination of minimum energy conformations and the energy barriers between them. These calculations serve as a "ground truth" for parameterizing and validating less computationally expensive methods.
Semi-empirical Quantum Methods: A Middle Ground
Methods like AM1 and Density Functional Tight-Binding (DFTB) offer a significant speed advantage over full QM methods by introducing approximations and empirical parameters.[8]
-
Expertise & Experience: While computationally efficient, standard semi-empirical models often fail to accurately describe the subtle energy differences that govern sugar pucker preferences in DNA and RNA.[9] This has led to the development of corrected semi-empirical models, where a correction surface, derived from high-level QM calculations, is applied to improve their accuracy.[8]
-
Trustworthiness: The reliability of semi-empirical methods for D-ribofuranose conformation is highly dependent on the use of these corrections. Without them, they may not even correctly predict the transition state between the major North and South conformers.[8][11]
Molecular Mechanics (MM) and Molecular Dynamics (MD): Capturing the Dance
MM methods employ classical force fields, such as GLYCAM and AMBER, to model molecules as a collection of atoms and bonds.[12][13] This simplification allows for the simulation of large systems over biologically relevant timescales using Molecular Dynamics (MD).
-
Expertise & Experience: MD simulations are uniquely suited to exploring the dynamic equilibrium of D-ribofuranose conformers in solution.[1][3][14] The choice of force field is paramount, as is the inclusion of an explicit solvent model (e.g., a water box). Quantum mechanics calculations have shown that solvent interactions play a crucial role in determining carbohydrate conformation by disrupting intramolecular hydrogen bonds.[14]
-
Trustworthiness: The validity of an MD simulation is assessed by its ability to reproduce experimentally observed conformational populations and dynamic properties. The results should be viewed as an ensemble of structures, reflecting the inherent flexibility of the furanose ring.[3]
The Cross-Validation Framework: A Self-Validating System
To ensure the predictive power of a computational model, it must be rigorously validated against experimental data. This cross-validation process forms a self-correcting loop, where discrepancies between simulation and reality guide model refinement.
Caption: A generalized workflow for the .
Experimental Benchmarks: The Ground Truth
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the conformational ensemble of D-ribofuranose in solution.[15] Vicinal proton-proton coupling constants (³JHH) are particularly sensitive to the dihedral angles of the furanose ring and can be used to determine the populations of the North and South conformers.[16][17][18][19] Programs like PSEUROT utilize Karplus-type equations to relate the observed ³JHH values to the puckering parameters P and θm.[16]
-
X-ray Crystallography and Neutron Diffraction: These techniques yield high-resolution structures of D-ribofuranose in the solid state.[4][10] While providing precise atomic coordinates, it is important to recognize that crystal packing forces can favor a single conformation that may not be the most populated in solution. Nevertheless, crystal structures are invaluable for benchmarking the ability of computational models to reproduce specific geometric parameters.
Experimental Protocols
This protocol describes how to find the minimum energy conformations of D-ribofuranose using DFT.
-
Initial Structure Generation: Generate a series of initial D-ribofuranose structures that span the entire pseudorotation pathway (P = 0° to 360°). This can be achieved by systematically constraining one or two dihedral angles.[6]
-
Geometry Optimization: Perform a full geometry optimization on each initial structure using a DFT method (e.g., M06-2X/6-311++G(d,p)). A continuum solvent model (like PCM) can be included to approximate the effects of an aqueous environment.[6][10]
-
Frequency Calculation: For each optimized structure, perform a frequency calculation to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).[10]
-
Energy Profile Construction: Plot the relative energies (including ZPVE correction) of the optimized minima as a function of their final puckering phase angle (P) to visualize the potential energy surface.
This protocol outlines a typical MD simulation to study the dynamic behavior of D-ribofuranose.
-
System Setup: Place the D-ribofuranose molecule in the center of a cubic box of explicit water molecules (e.g., TIP3P).
-
Force Field Parameterization: Use a carbohydrate-specific force field like GLYCAM or a general force field like AMBER with appropriate parameters.[12][13]
-
Minimization and Equilibration:
-
Minimize the energy of the system to remove any bad contacts.
-
Gradually heat the system to the target temperature (e.g., 298 K) under constant volume (NVT) conditions.
-
Equilibrate the system under constant pressure and temperature (NPT) conditions until properties like density and potential energy stabilize.
-
-
Production Run: Run the simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to adequately sample the conformational space.
-
Trajectory Analysis: Analyze the trajectory to determine the time evolution of the puckering parameters (P and θm), the populations of the North and South conformers, and other structural properties.[13]
Comparative Analysis: A Quantitative Showdown
The performance of different computational models can be quantitatively compared using various metrics.
| Computational Model | Typical Application | Strengths | Weaknesses |
| DFT (e.g., M06-2X) | Benchmark energy calculations, geometry optimization | High accuracy, reliable for electronic properties | High computational cost, limited to static structures or small systems |
| Semi-empirical (e.g., DFTB3 with corrections) | QM/MM simulations of large systems | Faster than DFT | Less accurate than DFT, requires specific corrections for sugars[8][11] |
| MD with Force Fields (e.g., GLYCAM, AMBER) | Simulating dynamic behavior in solution | Can model large systems over long timescales | Accuracy is dependent on the quality of the force field parameters |
| Method | Puckering Phase Angle (P) - South Conformer | Relative Energy (kcal/mol) | Experimental Benchmark (NMR in solution) |
| DFT (M06-2X, in PCM) | ~160° | 0.0 | South conformer is major species |
| MD (GLYCAM, explicit water) | ~162° (average) | (Population-derived free energy) | South conformer is major species |
| Uncorrected Semi-empirical (AM1) | Often inaccurate | May incorrectly predict North as more stable | Poor agreement |
Note: The values in the table are illustrative and can vary depending on the specific model and parameters used.
Senior Application Scientist's Recommendations
The optimal computational strategy depends on the specific research question:
-
For the highest accuracy in determining the relative energies of a few key conformers or for understanding the electronic effects of substituents: Use high-level DFT or MP2 calculations. These methods are the gold standard for benchmarking.[7][10]
-
For studying the conformational dynamics, the equilibrium between North and South puckers in solution, or how the sugar's flexibility influences its interaction with a larger molecule (like a protein): Molecular Dynamics simulations with a well-validated carbohydrate force field and explicit solvent are the most appropriate choice.[1][14]
-
For large-scale screening or as part of a QM/MM simulation where the ribose unit is in the QM region: Corrected semi-empirical methods can provide a good balance of speed and accuracy.[8][9][11]
Conclusion
The conformational analysis of D-ribofuranose is a complex but tractable problem. A multi-faceted approach, combining different computational models and rigorously validating them against experimental data from NMR and crystallography, is the most robust strategy. By understanding the strengths and limitations of each method and applying them judiciously, researchers can gain valuable insights into the structural dynamics that underpin the biological roles of this fundamental sugar.
References
-
The Conformation of a Ribose Derivative in Aqueous Solution: A Neutron Scattering and Molecular Dynamics Study. PMC. Available at: [Link]
-
Furanosic forms of sugars: conformational equilibrium of methyl β-d-ribofuranoside. University of Oxford. Available at: [Link]
-
Improvement of DNA and RNA Sugar Pucker Profiles from Semiempirical Quantum Methods. Journal of Chemical Theory and Computation - ACS Publications. Available at: [Link]
-
Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures. PubMed. Available at: [Link]
-
Improvement of DNA and RNA sugar pucker profiles from semiempirical quantum methods. Utrecht University. Available at: [Link]
-
Carbohydrates in the gas phase: conformational preference of d-ribose and 2-deoxy-d.... RSC Publishing. Available at: [Link]
-
Conformational Preference and Chiroptical Response of Carbohydrates D‑Ribose and 2‑Deoxy‑D‑ribose in Aqueous and Solid P. accedaCRIS. Available at: [Link]
- Chapter 18: Ring dihedral Principal Component Analysis of furanose conformation. Books.
-
Conformational Analysis of Furanose Rings with PSEUROT: Parametrization for Rings Possessing the Arabino, Lyxo, Ribo, and Xylo Stereochemistry and Application to Arabinofuranosides. Request PDF - ResearchGate. Available at: [Link]
-
Improvement of DNA and RNA Sugar Pucker Profiles from Semiempirical Quantum Methods. Rutgers University. Available at: [Link]
-
Identification of the furanose ring conformations and the factors driving their adoption. degruyter.com. Available at: [Link]
-
Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. PMC. Available at: [Link]
-
Accurately Modeling the Conformational Preferences of Nucleosides. eScholarship@McGill. Available at: [Link]
-
Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation. PMC. Available at: [Link]
-
How Sugars Pucker: Electronic Structure Calculations Map the Kinetic Landscape of Five Biologically Paramount Monosaccharides and Their Implications for Enzymatic Catalysis. ACS Publications. Available at: [Link]
-
Strategies for carbohydrate model building, refinement and validation. IUCr Journals. Available at: [Link]
- Chapter 18 Ring dihedral Principal Component Analysis of furanose conformation.
-
Multifaceted Computational Modeling in Glycoscience. Chemical Reviews. Available at: [Link]
-
Computational carbohydrate chemistry: what theoretical methods can tell us. PMC. Available at: [Link]
-
Structures of β-d-ribofuranosides (1–10) and ribonucleosides (11–18).... ResearchGate. Available at: [Link]
-
Carbohydrates in the gas phase: Conformational preference of D-ribose and 2-deoxy-D-ribose. ResearchGate. Available at: [Link]
-
Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. PMC. Available at: [Link]
-
Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Publishing. Available at: [Link]
-
Molecular dynamics (MD) traces of pseudorotational phase angle (P).... ResearchGate. Available at: [Link]
-
Molecular structure of D-ribose and 2-deoxy-D-ribose in the furanose (a... ResearchGate. Available at: [Link]
-
SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. The Royal Society of Chemistry. Available at: [Link]
-
Solvent interactions determine carbohydrate conformation. PNAS. Available at: [Link]
-
beta-D-ribofuranose (PAMDB001172). P. aeruginosa Metabolome Database. Available at: [Link]
-
Carbohydrates in the gas phase: conformational preference of D-ribose and 2-deoxy-D-ribose1 PAPER. accedaCRIS. Available at: [Link]
-
Computation techniques in the conformational analysis of carbohydrates. ResearchGate. Available at: [Link]
Sources
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- 2. P. aeruginosa Metabolome Database: beta-D-ribofuranose (PAMDB001172) [pseudomonas.umaryland.edu]
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- 5. pubs.acs.org [pubs.acs.org]
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- 8. pubs.acs.org [pubs.acs.org]
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- 10. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
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- 13. researchgate.net [researchgate.net]
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- 15. Identification of the furanose ring conformations and the factors driving their adoption - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
D-Ribofuranose proper disposal procedures
Operational Guide: Proper Disposal and Waste Management of D-Ribofuranose
As a Senior Application Scientist, I frequently observe laboratories treating benign biochemicals with either excessive paranoia or dangerous complacency. D-Ribofuranose (commonly referred to as D-Ribose) is a fundamental pentose monosaccharide used extensively in nucleotide synthesis, metabolic assays, and drug formulation.
While inherently non-toxic, its disposal must follow strict laboratory compliance to prevent cross-contamination, mitigate physical hazards (like combustible dust), and ensure environmental stewardship. This guide provides a self-validating framework for the safe handling and disposal of D-Ribofuranose.
Before executing any disposal protocol, it is critical to understand the material's regulatory classification. D-Ribofuranose is not classified as a hazardous substance under the US EPA's Resource Conservation and Recovery Act (RCRA) or the OSHA Hazard Communication Standard[1]. However, its physical properties dictate specific handling requirements.
Table 1: D-Ribofuranose Quantitative & Regulatory Data
| Property / Metric | Value / Classification |
| CAS Number | 50-69-1 |
| Molecular Weight | 150.13 g/mol |
| Log Pow (Octanol-Water) | -2.32[1] |
| RCRA Hazardous Waste Status | Non-Hazardous |
| Clean Water Act (CWA) Status | Not listed as a toxic pollutant[2] |
| Dust Explosion Potential | Fine dust enrichment poses deflagration risk[3] |
The Causality of Disposal Logic
Waste management is not merely about discarding material; it is a meticulously tracked system of chemical accountability. Why do we implement strict protocols for a simple sugar?
-
The Contamination Variable: In drug development and biochemical assays, D-Ribose is rarely used in isolation. It is frequently mixed with heavy metal catalysts, toxic organic solvents, or hazardous biological agents. The disposal method must always default to the most hazardous component in the mixture[4].
-
Combustible Dust Hazards: In its dry powder form, sweeping up D-Ribose carelessly can generate airborne dust. While not acutely toxic, combustible organic dusts present a severe deflagration risk if concentrated in enclosed spaces or exposed to static discharge[3].
-
Biological Oxygen Demand (BOD): D-Ribofuranose is highly water-soluble and biologically active. While uncontaminated D-Ribose can technically be processed by municipal water treatment, bulk disposal down the drain is strongly discouraged[3]. Large quantities of sugars flushed into wastewater systems can artificially spike local BOD, disrupting aquatic ecosystems and violating local Publicly Owned Treatment Works (POTW) agreements.
Waste Management Decision Workflow
To ensure compliance, laboratory personnel must follow a logical decision tree before disposing of any D-Ribofuranose waste.
Decision matrix for D-Ribofuranose laboratory waste disposal workflows.
Standardized Experimental & Disposal Protocols
The following step-by-step methodologies ensure that your laboratory remains compliant while minimizing physical risks to personnel.
Protocol A: Disposal of Uncontaminated Bulk D-Ribofuranose
Objective: Safely discard expired or excess D-Ribose powder without violating environmental policies.
-
Verification: Confirm via your Laboratory Information Management System (LIMS) that the batch has not been exposed to hazardous reagents or biological contaminants.
-
Containment: Transfer the excess powder into a sealable, leak-proof secondary container. Do not use biohazard or radioactive waste bags, as this causes downstream processing errors.
-
Labeling: Clearly label the container as "Non-Hazardous Solid Waste - D-Ribose (CAS 50-69-1)".
-
Disposal: Place the sealed container in the facility's designated non-hazardous chemical waste bin. Do not dispose of bulk powder in regular municipal trash unless explicitly approved by your facility's Environmental Health and Safety (EHS) officer[5].
Protocol B: Spill Response and Dry Cleanup
Objective: Mitigate slip hazards and prevent combustible dust formation during an accidental spill.
-
Isolate: Restrict access to the spill area. Ensure no ignition sources are nearby, as fine sugar dust can be combustible[3].
-
PPE Application: Don standard laboratory PPE (nitrile gloves, safety goggles, and a lab coat). A particle filter mask (N95) is recommended if a significant dust cloud is present[1].
-
Mechanical Collection: Do NOT use compressed air hoses or dry sweeping with stiff bristles, which aerosolizes the powder[6]. Use an explosion-proof, HEPA-filtered vacuum designed for combustible dusts, or gently sweep the material using a damp absorbent pad.
-
Surface Decontamination: Wipe the affected surface with warm water to dissolve and remove any residual sticky residue.
-
Waste Segregation: Place the collected powder and cleaning materials into a sealed plastic bag, label as non-hazardous waste, and discard[6].
Protocol C: Handling Contaminated D-Ribofuranose Waste
Objective: Dispose of D-Ribose that has been utilized in assays involving hazardous chemicals (e.g., organic solvents, toxic inhibitors).
-
Characterization: Identify the hazardous co-contaminants. For example, if D-Ribose was dissolved in methanol for an assay, the entire mixture is now classified as a flammable hazardous waste.
-
Segregation: Do not mix incompatible waste streams. Keep aqueous waste separate from halogenated and non-halogenated organic waste.
-
Containment: Pour the liquid waste into a chemically compatible, tightly sealed hazardous waste carboy.
-
Documentation: Log the exact volume and concentration of all constituents (including D-Ribose) on the hazardous waste manifest.
-
EHS Transfer: Transfer the container to the facility's centralized hazardous waste accumulation area for pickup by a licensed environmental services provider.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
